apo-Enterobactin
説明
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特性
分子式 |
C30H29N3O16 |
|---|---|
分子量 |
687.6 g/mol |
IUPAC名 |
2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45) |
InChIキー |
NTWRWGRCGVKQNS-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Molecular Architecture of Apo-Enterobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enterobactin (B1671361), a siderophore produced by Gram-negative bacteria such as Escherichia coli, represents the pinnacle of high-affinity iron chelation.[1] Its iron-free form, apo-enterobactin (B10823476), is the precursor molecule secreted by bacteria to sequester ferric iron (Fe³⁺) from the host environment, a process critical for bacterial survival and pathogenesis.[2] Understanding the structure and synthesis of this compound is fundamental for developing novel antimicrobial agents that target this vital iron acquisition system. This guide provides an in-depth analysis of the structure, biosynthesis, and experimental methodologies related to this compound.
Core Chemical Structure of this compound
This compound is a cyclic polyester (B1180765) composed of three L-serine residues linked head-to-tail to form a 12-membered ring, known as a triserine (B1365512) lactone.[3] Each of the three serine residues is N-acylated with one molecule of 2,3-dihydroxybenzoic acid (DHB).[4] This arrangement results in a flexible, tripodal molecule with three pendant catecholate arms. In the "apo" state, the molecule is uncomplexed with iron. Upon encountering Fe³⁺, the six hydroxyl groups of the three catechol moieties coordinate the metal ion, forming an exceptionally stable octahedral complex known as ferric enterobactin or holo-enterobactin.[2]
The metabolically active form is the Δ-cis isomer.[1] The flexibility of the trilactone backbone is a key feature, allowing it to adopt a conformation suitable for binding iron.[3]
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below. While the precise three-dimensional structure of ferric enterobactin has been resolved, the inherent flexibility of the apo-form makes a single crystallographic structure less representative.[1][5] However, its chemical and physical characteristics are well-defined.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [1][2] |
| Molar Mass | 669.55 g/mol | [1][2] |
| CAS Number | 30414-16-5 | [6] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Fe³⁺ Formation Constant (K) | 10⁵² M⁻¹ | [1][2] |
| Preferred Isomer | Δ-cis | [1] |
Biosynthesis Pathway of Enterobactin
The synthesis of enterobactin is a multi-step enzymatic process that begins with chorismic acid, a key intermediate in the shikimic acid pathway.[7][8] The pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[9]
-
Chorismate to 2,3-DHB: Chorismic acid is first converted to 2,3-dihydroxybenzoic acid (DHB) through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase).[8]
-
DHB Activation: EntE, a 2,3-DHB-AMP ligase, activates DHB by adenylation.[4]
-
Serine Activation & Acylation: L-serine is activated and loaded onto the peptidyl carrier protein domain of EntF. The activated DHB is then transferred to the serine residue.[7]
-
Cyclization: Three molecules of the resulting DHB-Ser intermediate undergo intermolecular cyclization, catalyzed by the thioesterase domain of EntF, to form the final enterobactin molecule.[7]
Iron Acquisition and Release Workflow
The function of enterobactin is to acquire iron from the extracellular environment and transport it into the bacterial cytoplasm. This process is tightly regulated and involves several membrane proteins.
-
Secretion: this compound is secreted from the bacterial cell.
-
Chelation: In the extracellular space, it binds to Fe³⁺ with extremely high affinity, forming the [Fe(ent)]³⁻ complex.[3]
-
Uptake: The ferric enterobactin complex is recognized and transported across the outer membrane by the TonB-dependent transporter FepA.[1]
-
Periplasmic Transport: In the periplasm, the complex is bound by the periplasmic binding protein FepB, which delivers it to an inner membrane ABC transporter composed of FepD and FepG.[1]
-
Cytoplasmic Import: The ABC transporter, powered by the ATPase FepC, translocates the ferric enterobactin complex into the cytoplasm.[1]
-
Iron Release: Inside the cell, the Ferric Enterobactin Esterase (Fes) hydrolyzes the three ester bonds of the trilactone backbone. This dismantles the ligand, drastically reducing its affinity for iron and causing the release of Fe³⁺ for cellular use.[2]
Experimental Protocols
Detailed characterization of this compound and its biosynthesis relies on a combination of chemical synthesis, enzymatic assays, and structural biology techniques.
General Protocol for Chemical Synthesis of the Trilactone Scaffold
The chemical synthesis of the enterobactin core structure has been significantly improved to enable practical functionalization. A high-yield, one-step synthesis of the triserine trilactone scaffold can be achieved, which avoids previous low-yield methods.[10]
-
Starting Material: N-protected L-serine is used as the starting material.
-
Template-Mediated Cyclization: A stannoxane template is employed to facilitate the macrocyclization of three serine units. This reaction typically proceeds with high efficiency.
-
Deprotection: The protecting groups are removed from the amine functionalities of the trilactone scaffold.
-
Acylation: The free amines are acylated with activated 2,3-dihydroxybenzoic acid (e.g., as an acid chloride or active ester) to yield the final enterobactin molecule.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
This approach has achieved overall yields of approximately 50%, making it a viable method for producing enterobactin and its analogs for research purposes.[10]
General Protocol for an EntC/EntB Coupled Enzyme Assay
The activity of enzymes in the enterobactin biosynthesis pathway can be monitored using spectrophotometric assays. This example outlines a coupled assay to measure the conversion of chorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[11]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 75 mM Tris, pH 7.5) containing the necessary cofactors and coupling enzymes. For this assay, include lactate (B86563) dehydrogenase (LDH) and NADH.
-
Enzyme Addition: Add purified EntC and EntB enzymes to the reaction mixture at appropriate concentrations (e.g., 0.05–10 μM).
-
Pre-incubation: Incubate the mixture at room temperature for approximately 10 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the substrate, chorismate. The subsequent action of EntA (if included) or other dehydrogenases in a crude extract would oxidize the product, coupled to the reduction of NAD⁺ to NADH. To monitor the initial steps, a reverse coupling is used where the consumption of NADH is tracked.
-
Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by LDH as it reduces pyruvate (B1213749) that is formed in a coupled reaction.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. This rate is proportional to the activity of the EntC/EntB enzymes.[11]
Structural Determination Methodologies
The definitive three-dimensional structure of metal-bound enterobactin complexes has been determined primarily through X-ray crystallography.[1]
-
X-ray Crystallography: Due to difficulties in crystallizing the natural ferric enterobactin, its structure was famously solved using racemic crystallography. This involved co-crystallizing a 1:1 mixture of the natural ferric enterobactin (derived from L-serine) and its synthetic mirror image, ferric enantioenterobactin (derived from D-serine).[1][3] This technique allowed for the growth of high-quality crystals suitable for X-ray diffraction analysis, providing a definitive assignment of the Δ configuration at the metal center.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the solution-state structure and dynamics of both apo- and holo-enterobactin. For instance, NMR studies of the gallium(III)-enterobactin complex, a diamagnetic analog of the ferric complex, have provided insights into the torsion angles and flexibility of the trilactone backbone in solution.[3] Solution structures of periplasmic binding proteins like FepB in both their apo and holo (Ga-enterobactin bound) states have also been solved by NMR, revealing the conformational changes that occur upon ligand binding.[5]
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Apo-Enterobactin Biosynthesis in E. coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the apo-enterobactin (B10823476) biosynthesis pathway in Escherichia coli. Enterobactin (B1671361) is a high-affinity siderophore essential for bacterial iron acquisition, making its synthesis pathway a critical target for novel antimicrobial strategies.[1][2] This document details the enzymatic steps, genetic regulation, quantitative parameters, and key experimental protocols for studying this vital metabolic process.
The Core Biosynthetic Pathway
The synthesis of enterobactin from the shikimate pathway precursor, chorismate, is a multi-step enzymatic cascade encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[2][3][4] The pathway can be divided into two major stages: the creation of the catechol precursor 2,3-dihydroxybenzoate (DHB), and the assembly of the final enterobactin molecule.[1][5]
Stage 1: Synthesis of 2,3-Dihydroxybenzoate (DHB)
-
Chorismate to Isochorismate : The pathway begins with the conversion of chorismate to isochorismate, catalyzed by the isochorismate synthase, EntC.[6][7]
-
Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB) : The N-terminal isochorismatase domain of the bifunctional EntB protein hydrolyzes isochorismate to DH-DHB and pyruvate.[1][8]
-
DH-DHB to 2,3-dihydroxybenzoate (DHB) : The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) catalyzes the NAD⁺-dependent oxidation of DH-DHB to form the aromatic catechol, DHB.[1][9]
Stage 2: Assembly of this compound
-
Activation of DHB : The DHB molecule is activated by 2,3-dihydroxybenzoate-AMP ligase (EntE) in an ATP-dependent reaction, forming a 2,3-dihydroxybenzoyl-AMP intermediate.[1][9]
-
Carrier Protein Modification : For the assembly line to function, the aryl carrier protein (ArCP) domain of EntB and the peptidyl carrier protein (PCP) domain of EntF must be converted from their inactive apo forms to their holo forms. This is accomplished by the phosphopantetheinyl transferase, EntD, which transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to these domains.[9][10]
-
Loading of DHB onto EntB : EntE then transfers the activated DHB moiety to the phosphopantetheinyl arm of the holo-ArCP domain of EntB.[9][11]
-
Activation and Loading of L-Serine : Concurrently, the large non-ribosomal peptide synthetase (NRPS), EntF, activates L-serine via adenylation and loads it onto its own holo-PCP domain.[12][13]
-
Condensation and Cyclization : The condensation domain of EntF catalyzes the formation of an amide bond between DHB (delivered from EntB) and L-serine (tethered to EntF). This process is repeated three times. Finally, the thioesterase domain of EntF catalyzes the head-to-tail cyclization of the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final this compound molecule.[1][12]
Genetic Regulation by Iron Availability
The synthesis of enterobactin is a metabolically expensive process, and its expression is tightly regulated to prevent iron toxicity and conserve resources.[9] The primary regulator is the Ferric Uptake Regulator (Fur) protein .[14][15]
-
High-Iron Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes.[9][16] This binding physically blocks transcription by RNA polymerase, effectively shutting down the pathway.[14][15]
-
Low-Iron Conditions : Under iron starvation, intracellular Fe²⁺ levels drop, causing it to dissociate from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This de-repression allows for the transcription of the ent genes and subsequent synthesis of enterobactin.[9][14]
Quantitative Data
While comprehensive kinetic data for all enzymes under standardized conditions is not fully available, the following tables summarize reported values for key enzymes in the pathway.
Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference(s) |
|---|---|---|---|---|
| EntC | Chorismate | 14 - 53 | N/A | [5] |
| EntB | Isochorismate | 14.7 | 600 | [5] |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | N/A | N/A | [5] |
N/A: Not available in the provided search results.
Table 2: Kinetic Parameters of Enterobactin Assembly Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference(s) |
|---|---|---|---|---|
| EntD | apo-EntB | 6.5 | 5 | [11][17] |
| EntE | holo-EntB | < 1 | 100 | [11][17] |
| EntF | L-Serine | N/A | 760 | [12] |
| EntF | ATP | N/A | 660 | [12] |
Note: k_cat_ values were converted from s⁻¹ to min⁻¹ where necessary for consistency.
Table 3: Enterobactin Production Yields in E. coli
| Strain | Culture Conditions | Yield | Quantification Method | Reference(s) |
|---|---|---|---|---|
| BW25113 (Wild-Type) | T medium, 24h, 37°C | 35 ± 6 Arnow units | Arnow Assay | [3][18] |
| ahpC mutant | T medium, 24h, 37°C | 12 ± 5 Arnow units | Arnow Assay | [3][18] |
| Wild-Type | M9 medium | ~1 µM (as DHBA equiv.) | Arnow Assay | [18] |
| OQ866153 | Optimized M9 Medium | 87-89% Siderophore Units | CAS Assay |[19][20] |
Experimental Protocols
Protocol for Enterobactin Extraction and Quantification
This protocol outlines the general steps for inducing, extracting, and quantifying enterobactin from an E. coli culture.
Detailed Steps:
-
Culture: Inoculate an iron-deficient minimal medium (e.g., M9 or T medium) with an overnight culture of E. coli.[18][21] Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[21]
-
Harvest Supernatant: Centrifuge the culture (e.g., 8,000 x g, 15 min, 4°C) to pellet the cells.[22] Carefully collect the supernatant.
-
Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl.[18][22] Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate.[22] Pool the organic phases and evaporate to dryness under vacuum.[22]
-
Quantification (Arnow Assay): The Arnow assay is a colorimetric method specific for catechol-containing compounds.[2][9]
-
Reagents: 0.5 N HCl, Nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate (B1676688) in water), 1 N NaOH.[9][21]
-
Standard Curve: Prepare standards using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[2]
-
Procedure: To 1 mL of the resuspended sample (or standard), sequentially add 1 mL of 0.5 N HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 N NaOH, mixing after each addition.[18][21] A red color will develop.
-
Measurement: Measure the absorbance at 510-515 nm.[18][21] Determine the concentration by comparing the sample's absorbance to the standard curve.
-
Protocol for Purification of His-tagged Ent Enzymes
This protocol provides a general framework for expressing and purifying His-tagged enterobactin biosynthesis enzymes for in vitro studies.
-
Expression:
-
Cell Lysis:
-
Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[9]
-
Supplement with lysozyme, DNase I, and a protease inhibitor cocktail and incubate on ice for 30 minutes.[9]
-
Sonicate the suspension on ice to ensure complete lysis.[9]
-
-
Purification:
-
Clarify the lysate by high-speed centrifugation (e.g., 15,000 x g, 30 min, 4°C).[9]
-
Apply the supernatant to a Ni-NTA affinity resin column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer containing a higher concentration of imidazole (e.g., 250 mM).[9]
-
Analyze fractions by SDS-PAGE to confirm purity and pool the relevant fractions.
-
If necessary, perform dialysis against a suitable storage buffer.
-
In Vitro Enzyme Assays
EntE Activity Assay (ATP-[³²P]PPi Exchange): This assay measures the first half-reaction of EntE, the ATP-dependent activation of DHB.[5]
-
Materials: Purified EntE, 2,3-dihydroxybenzoic acid (DHB), ATP, [³²P]Pyrophosphate, assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), activated charcoal.[5]
-
Procedure:
-
Prepare a reaction mixture containing EntE, DHB, ATP, and [³²P]PPi in the assay buffer.
-
Incubate at the desired temperature (e.g., 37°C).
-
Stop the reaction by adding activated charcoal, which adsorbs the unreacted [³²P]PPi.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity incorporated into ATP in the supernatant using liquid scintillation counting.[5]
-
Conclusion and Future Directions
The this compound biosynthesis pathway is a well-coordinated and highly regulated process that is indispensable for the virulence of E. coli and other pathogenic bacteria. Its complexity, involving a non-ribosomal peptide synthetase assembly line, presents multiple opportunities for targeted inhibition. A thorough understanding of the pathway's enzymes, their kinetics, and their interactions is crucial for the rational design of novel antibacterial agents that can disrupt this vital iron acquisition system. Future research will likely focus on elucidating the structures of the multi-enzyme complexes, further characterizing protein-protein interactions that may enable substrate channeling, and developing potent inhibitors of key enzymatic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PathWhiz [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uniprot.org [uniprot.org]
- 13. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli enterobactin gene system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deciphering Fur transcriptional regulatory network highlights its complex role beyond iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Enterobactin: A Comprehensive Technical Guide to its Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361), also known as enterochelin, is a quintessential siderophore, a small-molecule iron chelator, utilized by numerous Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium, for iron acquisition.[1][2] First identified in 1970, this cyclic tricatecholate siderophore is renowned for its exceptionally high affinity for ferric iron (Fe³⁺), making it a central player in bacterial survival, pathogenesis, and the intricate host-pathogen competition for this essential nutrient.[2][3] Its discovery catalyzed decades of research, unveiling fundamental principles of microbial iron transport, biosynthesis, and regulation, and has established enterobactin as a key target for the development of novel antimicrobial agents and drug delivery systems.[3][4] This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and mechanisms of action of enterobactin.
Discovery and Early History
The year 1970 was a landmark for the field of microbial iron metabolism, witnessing the independent discovery of enterobactin by two research teams.
-
I. G. O'Brien and F. Gibson , studying Escherichia coli, isolated and characterized the compound, naming it "enterochelin".[2][5]
-
Concurrently, J. R. Pollack and J. B. Neilands identified the same molecule from Salmonella typhimurium and designated it "enterobactin".[1][2][6]
Though O'Brien and Gibson's paper was submitted first, the publication from Neilands' group appeared in print earlier, leading to the widespread use of both names in the scientific literature for some time.[7][8] Both groups correctly identified its function as a secreted iron-transport compound, produced under conditions of iron starvation to sequester iron from the environment for bacterial use.[2] Initial characterization efforts successfully established the fundamental structure of enterobactin as a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1][2] The first total chemical synthesis, which confirmed this structure, was later achieved by E.J. Corey and S. Bhattacharyya.[2][9][10]
Physicochemical Properties and Structure
Enterobactin is a cyclic polyester (B1180765) composed of three L-serine residues, with each serine's amino group acylated by a 2,3-dihydroxybenzoic acid (DHB) molecule. This arrangement forms a macrolactone ring, positioning the three catecholate groups to create a hexadentate coordination site perfectly suited for the ferric ion.[7] Only the Δ-cis isomer of the ferric-enterobactin complex is metabolically active.[1]
The most defining characteristic of enterobactin is its extraordinary affinity for Fe³⁺. This property is crucial for its biological function, enabling bacteria to solubilize and capture iron even from environments where its concentration is vanishingly low, such as within a vertebrate host where iron is tightly bound to proteins like transferrin and lactoferrin.[3][7]
Table 1: Physicochemical Properties of Enterobactin
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₇N₃O₁₅ | [1] |
| Molar Mass | 669.55 g/mol | [1] |
| Iron (Fe³⁺) Affinity Constant (K) | 10⁵² M⁻¹ | [1] |
| Melting Point | 202-203°C | [10] |
| UV Absorption Maximum (in Ethyl Acetate) | 316 nm (ε = 9390) | [10] |
| Fe³⁺/Fe²⁺ Reduction Potential (vs NHE) | -0.79 V (at pH 7.4) | [1] |
Biosynthesis of Enterobactin
Enterobactin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The process begins with chorismic acid, a key intermediate from the shikimate pathway, and is orchestrated by enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF, entH).[2][11][12][13]
The biosynthetic pathway can be summarized in three major stages:
-
Synthesis of 2,3-Dihydroxybenzoate (DHB): Chorismate is converted to DHB through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (DHB dehydrogenase).[1][13][14]
-
Activation and Acylation of L-Serine: EntE activates DHB by adenylation. EntF activates L-serine, also via adenylation, and tethers it to its peptidyl carrier protein domain. The bifunctional EntB protein then facilitates the transfer of DHB to the serine residue, forming N-(2,3-dihydroxybenzoyl)-L-serine.[2][9]
-
Cyclization and Release: The thioesterase domain of EntF catalyzes the intermolecular cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final enterobactin molecule.[2][9][15]
Mechanism of Iron Uptake and Release
The acquisition of iron via enterobactin is a sophisticated, multi-step process that spans the bacterial cell envelope.
-
Secretion: Synthesized in the cytoplasm, apo-enterobactin (B10823476) (iron-free) is secreted into the extracellular environment. This efflux is facilitated by the inner membrane transporter EntS and the outer membrane channel TolC.[11][16]
-
Iron Chelation: In the extracellular milieu, enterobactin scavenges and binds Fe³⁺ with high affinity, forming the ferric-enterobactin (FeEnt) complex.[1][3]
-
Outer Membrane Transport: The FeEnt complex is specifically recognized by the outer membrane receptor FepA. Transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1][7]
-
Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles it to the inner membrane ABC (ATP-binding cassette) transporter.[1][7]
-
Inner Membrane Transport: The ABC transporter, composed of proteins FepD, FepG, and the ATPase FepC, translocates the FeEnt complex across the inner membrane into the cytoplasm.[1][7]
-
Iron Release: Due to the extreme stability of the FeEnt complex, iron cannot be released by simple reduction. Instead, the cell employs a specific enzyme, ferrienterobactin esterase (Fes), to hydrolyze the enterobactin macrocycle. This cleavage linearizes the siderophore, drastically reducing its affinity for iron and allowing the release of Fe³⁺, which is then likely reduced to Fe²⁺ for cellular use.[1][16]
Genetic Regulation of Enterobactin Production
To prevent iron toxicity and conserve metabolic energy, the synthesis of enterobactin is tightly regulated in response to intracellular iron levels.
-
Ferric Uptake Regulator (Fur): The primary regulator is the Fur protein. In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) as a cofactor. The Fur-Fe²⁺ complex then functions as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent and fep genes, thereby blocking their transcription.[11][12][17]
-
De-repression: When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This lifts the repression, allowing for the transcription of the biosynthesis and transport genes and subsequent production of enterobactin.[11][12]
-
Role of RyhB sRNA: The small RNA RyhB adds another layer of regulation. Transcribed under low-iron conditions (as it is also repressed by Fur), RyhB can post-transcriptionally modulate gene expression to prioritize iron acquisition. For instance, it represses the translation of the cysE mRNA, redirecting L-serine from cysteine synthesis towards enterobactin production.[3][11]
Experimental Protocols
The study of enterobactin has relied on a set of key biochemical and microbiological assays. The following are generalized protocols based on foundational methods.
Protocol: Isolation and Purification of Enterobactin
This protocol is based on early methods for isolating enterobactin from bacterial cultures.[2] Using a mutant strain deficient in ferric-enterobactin transport (e.g., a fepA mutant) can significantly increase the yield as the siderophore accumulates in the medium.
-
Culturing: Grow an enterobactin-producing strain (E. coli, S. typhimurium) in a low-iron defined medium to late logarithmic or early stationary phase. Iron limitation is critical to induce the ent genes.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the cell-free supernatant.
-
Extraction: Acidify the supernatant to ~pH 2.0 with concentrated HCl. Extract the protonated enterobactin with an organic solvent, typically ethyl acetate (B1210297). Perform the extraction three times, pooling the organic phases.
-
Concentration: Remove the ethyl acetate from the pooled extracts using a rotary evaporator to yield a crude, oily residue.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Protocol: Quantification of Catechols (Arnow Assay)
The Arnow assay is a colorimetric method used to quantify the catechol-type siderophores like enterobactin by detecting the 2,3-dihydroxybenzoyl moiety.
-
Reagent Preparation:
-
Reagent A: 10 g of NaNO₂ and 10 g of Na₂MoO₄·2H₂O in 100 mL of distilled H₂O.
-
Reagent B: 1 N NaOH.
-
Reagent C: 0.5 N HCl.
-
-
Assay Procedure:
-
To 1 mL of the sample containing enterobactin, add 1 mL of 0.5 N HCl (Reagent C).
-
Add 1 mL of Reagent A. Mix well.
-
Add 1 mL of 1 N NaOH (Reagent B). Mix well. A red color will develop immediately.
-
Measure the absorbance at 515 nm.
-
-
Quantification: Create a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB) to determine the concentration of catechol groups in the sample.
Protocol: Ferrienterobactin Esterase (Fes) Activity Assay
This assay measures the enzymatic hydrolysis of enterobactin by the Fes enzyme.[2]
-
Reaction Setup: Prepare a reaction mixture containing purified Fes enzyme, the ferric-enterobactin substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5) at a controlled temperature (e.g., 37°C).
-
Time-Course Sampling: At defined time intervals, withdraw aliquots from the reaction and immediately quench the enzymatic activity, for example, by adding a strong acid like trifluoroacetic acid (TFA).
-
HPLC Analysis:
-
Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA, to separate the substrate (ferric-enterobactin) from its hydrolysis products (linear trimers, dimers, and monomers).
-
Monitor the elution profile with a UV detector at a wavelength where the components absorb, such as 316 nm.
-
-
Quantification: Determine the rate of reaction by quantifying the decrease in the peak area of the substrate and the corresponding increase in the peak areas of the products over time.
Conclusion and Future Directions
Over half a century since its discovery, enterobactin remains a subject of intense scientific interest.[7] It serves as a paradigm for understanding high-affinity chelation chemistry, sophisticated microbial transport systems, and elegant gene regulation. For drug development professionals, the enterobactin pathway presents a wealth of targets. Inhibitors of its biosynthetic enzymes offer a promising avenue for novel antibiotics that could starve pathogens of essential iron.[3][12] Furthermore, the potent uptake system for enterobactin is being actively exploited in "Trojan horse" strategies, where antibiotics are conjugated to enterobactin analogues to facilitate their entry into Gram-negative bacteria, bypassing permeability barriers and overcoming resistance mechanisms.[4][18][19] The continuing exploration of enterobactin and its related systems will undoubtedly lead to new insights into bacterial physiology and provide innovative solutions to pressing challenges in infectious disease.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Enterobactin, an iron transport compound from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 9. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enterobactin [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - Chemical Science (RSC Publishing) [pubs.rsc.org]
Apo-Enterobactin vs. Ferric-Enterobactin: A Technical Guide to their Dichotomous Biological Roles
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the distinct biological roles of apo-enterobactin (B10823476) and its ferric complex, ferric-enterobactin. Enterobactin (B1671361), a high-affinity siderophore produced by Gram-negative bacteria, plays a critical role in iron acquisition and host-pathogen interactions. The iron-bound (ferric) and iron-free (apo) forms of this molecule exhibit remarkably different, and at times opposing, biological activities. This guide details their mechanisms of action, cellular transport, and involvement in signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Biological Functions: A Tale of Two Molecules
The biological impact of enterobactin is fundamentally dictated by its iron-chelation status. While ferric-enterobactin is central to bacterial iron uptake, this compound has emerged as a significant modulator of host immune responses.
Ferric-Enterobactin: The Iron Scavenger
The primary and most well-understood role of enterobactin is to scavenge ferric iron (Fe³⁺) from the host environment, where it is tightly sequestered by host proteins like transferrin and lactoferrin.[1][2] With an exceptionally high affinity for Fe³⁺, enterobactin efficiently pirates iron, forming the stable ferric-enterobactin complex.[3] This complex is then recognized by specific bacterial outer membrane receptors, such as FepA in Escherichia coli, and actively transported into the bacterial periplasm in a process energized by the TonB-ExbB-ExbD complex.[4][5] Once in the cytoplasm, the iron is released from the enterobactin scaffold by the ferric enterobactin esterase (Fes), which cleaves the siderophore's backbone, reducing its affinity for iron and making the essential nutrient available for bacterial metabolism.[6]
Interestingly, recent studies have suggested a paradoxical beneficial role for ferric-enterobactin in the host, where it may donate iron for mitochondrial function, indicating a complex metabolic interplay between the host and its microbiota.[1][7]
This compound: The Immune Modulator
In its iron-free state, this compound acts as a potent signaling molecule, influencing the host's innate immune system. It is recognized as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells, such as the secretion of interleukin-8 (IL-8).[1][2] This response is believed to be initiated by this compound's ability to chelate intracellular iron pools within host cells.[8]
Conversely, this compound also exhibits immunosuppressive properties by modulating the aryl hydrocarbon receptor (AhR) pathway.[1][2] It has been shown to act as a competitive inhibitor of AhR activation by microbial tryptophan metabolites.[6] By blocking AhR signaling, this compound can dampen certain immune responses, potentially aiding in bacterial immune evasion.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the interactions of apo- and ferric-enterobactin.
| Interaction | Molecule | Receptor/Protein | Dissociation Constant (Kd) | Reference |
| Iron Binding | This compound | Ferric Iron (Fe³⁺) | 10⁻⁵² M | [3] |
| Bacterial Uptake | Ferric-Enterobactin | FepA (E. coli) | 0.2 nM - 50 nM | |
| Periplasmic Transport | Ferric-Enterobactin | FepB (E. coli) | ~30 nM | |
| Host Sequestration | Ferric-Enterobactin | Lipocalin 2 (Siderocalin) | ~0.4 nM | |
| Host Sequestration | This compound | FepB (E. coli) | ~60 nM |
| Process | Organism | Transport Rate | Reference |
| Ferric-Enterobactin Uptake | E. coli | ~100 pmol/min/10⁹ cells | [1] |
| Ferric-Enterobactin Uptake | S. typhimurium | ~100 pmol/min/10⁹ cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of apo- and ferric-enterobactin.
Ferric-Enterobactin Uptake Assay
Objective: To quantify the rate of ferric-enterobactin transport into bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Iron-deficient minimal medium (e.g., MOPS minimal medium)
-
⁵⁹FeCl₃ (radiolabel)
-
Purified this compound
-
Scintillation counter
-
0.45 µm nitrocellulose membrane filters
-
Washing buffer (e.g., 0.1 M LiCl)
Procedure:
-
Preparation of ⁵⁹Fe-enterobactin: Mix equimolar amounts of this compound and FeCl₃, including ⁵⁹FeCl₃ as a tracer. Incubate at room temperature for 1-2 hours to allow complex formation. Purify the radiolabeled complex using a suitable chromatographic method (e.g., Sephadex LH-20 column).
-
Bacterial Cell Culture: Grow the bacterial strain overnight in an iron-rich medium. Subculture the cells in an iron-deficient minimal medium to induce the expression of siderophore uptake systems.
-
Uptake Assay:
-
Harvest the cells from the iron-deficient culture and resuspend them in fresh iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Initiate the uptake assay by adding a known concentration of ⁵⁹Fe-enterobactin to the cell suspension.
-
At various time points, withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane.
-
Rapidly wash the filters with ice-cold washing buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials containing scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the amount of iron taken up by the cells (in pmol) at each time point.
-
Plot the iron uptake over time to determine the initial rate of transport, typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[4]
-
Ferric-Enterobactin Binding Assay
Objective: To determine the binding affinity (Kd) of ferric-enterobactin to its outer membrane receptor (e.g., FepA).
Materials:
-
Bacterial cells expressing the receptor of interest.
-
⁵⁹Fe-enterobactin.
-
Binding buffer.
-
Nitrocellulose membrane filters.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Grow and prepare bacterial cells expressing the receptor as described for the uptake assay.
-
Binding Reaction:
-
Incubate a constant amount of cells with increasing concentrations of ⁵⁹Fe-enterobactin in a binding buffer at a low temperature (e.g., 4°C) to allow binding but prevent transport.
-
To determine non-specific binding, include a parallel set of reactions with a large excess of unlabeled ferric-enterobactin.
-
-
Separation of Bound and Free Ligand:
-
After incubation, filter the reaction mixtures through nitrocellulose membranes.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the concentration of free ⁵⁹Fe-enterobactin and fit the data to a saturation binding curve to determine the Kd.
-
Gene Expression Analysis of Enterobactin Biosynthesis Genes (qRT-PCR)
Objective: To quantify the relative expression of enterobactin biosynthesis genes (e.g., entA, entB, entC) under different iron conditions.
Materials:
-
Bacterial cells grown under iron-replete and iron-deficient conditions.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., containing SYBR Green).
-
Gene-specific primers for target genes and a reference gene.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cultures grown in iron-rich and iron-poor media using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for the target enterobactin biosynthesis genes and a stably expressed reference gene.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-deficient and iron-replete conditions, normalized to the reference gene.
Mandatory Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Ferric-Enterobactin transport pathway in Gram-negative bacteria.
Caption: this compound induced IL-8 secretion in host cells.
Caption: this compound inhibits the Aryl Hydrocarbon Receptor pathway.
Implications for Drug Development
The dual nature of enterobactin presents unique opportunities for therapeutic intervention.
-
Targeting Ferric-Enterobactin Uptake: The high specificity of the ferric-enterobactin transport system makes it an attractive target for the development of "Trojan horse" antibiotics. By conjugating antimicrobial agents to enterobactin, it is possible to hijack this pathway to deliver drugs specifically to pathogenic bacteria, overcoming outer membrane permeability barriers.
-
Modulating this compound Activity: The immunomodulatory effects of this compound suggest that targeting its interaction with host receptors could be a viable strategy for managing bacterial infections. Antagonizing its pro-inflammatory effects or counteracting its immunosuppressive activities could help restore host immune homeostasis and improve infection outcomes.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin inhibits microbiota-dependent activation of AhR to promote bacterial sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microbial Siderophore Enterobactin Promotes Mitochondrial Iron Uptake and Development of the Host via Interaction with ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Apo-Enterobactin Secretion by Bacteria
Executive Summary: Iron is a critical yet scarce nutrient for pathogenic bacteria within a host. To acquire iron, many Gram-negative bacteria synthesize and secrete high-affinity iron chelators called siderophores. Enterobactin (B1671361), produced by Escherichia coli and other enteric bacteria, is the most powerful siderophore known, making its biogenesis and transport pathways prime targets for novel antimicrobial strategies. While the biosynthesis of enterobactin and the uptake of its iron-laden form (ferric-enterobactin) are well-understood, the mechanism for exporting the iron-free apo-form has only been elucidated more recently. This guide provides a detailed examination of the apo-enterobactin (B10823476) secretion machinery, a two-step process involving dedicated transporters that span the inner and outer bacterial membranes. We present a synthesis of the current molecular understanding, quantitative data from key mutant studies, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Two-Step Secretion Pathway of this compound
In Gram-negative bacteria like E. coli, the secretion of newly synthesized this compound from the cytoplasm to the extracellular environment is a sequential, energy-dependent process that requires two distinct transport systems to cross the inner and outer membranes.
Step 1: Translocation Across the Inner Membrane via EntS
After its synthesis in the cytoplasm, this compound is first transported into the periplasmic space. This crucial initial step is mediated by EntS (formerly known as P43), a dedicated exporter belonging to the Major Facilitator Superfamily (MFS) of transporters.[1][2] The gene encoding EntS, entS, is located within the enterobactin biosynthesis gene cluster, highlighting its specific role in this pathway.[1][2]
The transport activity of EntS is energized by the proton motive force (PMF), utilizing the electrochemical gradient across the cytoplasmic membrane to drive the efflux of enterobactin.[1] Genetic deletion of entS results in a severe defect in enterobactin secretion; mutant strains excrete very little mature enterobactin and instead release elevated levels of its breakdown products, such as 2,3-dihydroxybenzoylserine (DHBS) monomer, dimer, and trimer.[2][3][4] This demonstrates that EntS is the primary and critical transporter for moving the fully assembled siderophore across the inner membrane.[2]
Step 2: Efflux Across the Outer Membrane via a Tripartite System
Once in the periplasm, this compound must traverse the formidable barrier of the outer membrane. This is accomplished by a tripartite efflux pump, a multi-protein complex that forms a continuous channel from the periplasm directly to the extracellular space.[4][5] This system is composed of an outer membrane factor (OMF), an inner membrane transporter (IMT), and a periplasmic adaptor protein (PAP) that bridges the two.
-
Outer Membrane Factor: TolC The sole outer membrane component of this system is TolC, a versatile channel-tunnel protein.[3][4] TolC is shared by multiple efflux systems, including those for antibiotics and toxins.[6] Its role in enterobactin secretion is non-negotiable; E. coli strains with a tolC deletion are profoundly deficient in enterobactin export, leading to its accumulation in the periplasm and a subsequent growth defect in iron-depleted conditions.[3][5][6][7]
-
Inner Membrane Transporters: Redundant RND Pumps While TolC forms the exit duct, the energy for transport is provided by inner membrane transporters. Initial studies deleting single Resistance-Nodulation-cell Division (RND) family transporters failed to replicate the strong phenotype of a tolC mutant, suggesting a more complex arrangement.[3][4] Subsequent research has shown that multiple RND transporters—specifically AcrB, AcrD, and MdtABC —are involved in enterobactin export.[8] These pumps exhibit functional redundancy. While the deletion of any single RND pump has a negligible effect, the simultaneous deletion of acrB, acrD, and mdtABC results in a significant reduction in enterobactin secretion, a phenotype approaching that of the ΔtolC mutant.[8]
-
Periplasmic Adaptor Proteins To function, the inner membrane RND pumps must physically connect with TolC. This connection is mediated by Periplasmic Adaptor Proteins (PAPs), such as AcrA (which partners with AcrB). These proteins form a crucial link, holding the tripartite complex together and enabling the transfer of enterobactin from the RND pump to the TolC channel.
The overall process is tightly regulated. The biosynthesis and transport machinery for enterobactin are primarily controlled by the Ferric Uptake Regulator (Fur) protein.[9][10] Under low-iron conditions, the Fur repressor is inactive, leading to the high-level expression of the ent genes, including entS.[9] In contrast, the expression of tolC is not significantly altered by iron availability, indicating it serves as a constitutively available exit channel for multiple substrates.[3][4]
Quantitative Data: Phenotypes of Key Secretion Mutants
Direct kinetic measurements of this compound export are not extensively reported. However, a clear picture of the role of each component can be derived from the analysis of mutant strains, as summarized in the table below.
| Gene Deletion | Protein Component | Cellular Location | Function in Secretion | Mutant Phenotype | References |
| ΔentS | EntS (MFS Transporter) | Inner Membrane | Transports this compound from cytoplasm to periplasm. | Excretes very little mature enterobactin; secretes elevated levels of enterobactin breakdown products (DHBS). Growth deficient in iron-depleted medium. | [1][2][3][4] |
| ΔtolC | TolC (Outer Membrane Factor) | Outer Membrane | Forms the outer membrane channel for tripartite efflux pumps. | No detectable enterobactin exported into the medium; enterobactin accumulates in the periplasm. Severe growth deficiency in iron-depleted medium. | [3][4][6][7] |
| ΔacrB or ΔacrD or ΔmdtABC (single deletions) | AcrB, AcrD, MdtABC (RND Pumps) | Inner Membrane | Provide energized export from the periplasm. | No significant effect on enterobactin excretion, indicating functional redundancy. | [3][8] |
| ΔacrB ΔacrD ΔmdtABC (triple deletion) | AcrB, AcrD, MdtABC (RND Pumps) | Inner Membrane | Provide energized export from the periplasm. | Significant decrease in enterobactin export, demonstrating their collective role in secretion. | [8] |
Experimental Protocols
The study of this compound secretion relies on a combination of genetic, biochemical, and analytical techniques. Detailed methodologies for key experiments are provided below.
Siderophore Detection and Quantification (Chrome Azurol S Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[11] It relies on the principle that a high-affinity siderophore will remove iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a color change to orange or yellow.[11][12]
-
Protocol for CAS Agar (B569324) Plates (Qualitative):
-
Prepare CAS Assay Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Mix with 10 mL of an iron(III) solution (1 mM FeCl₃, 10 mM HCl). While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL of water. Autoclave the final blue solution.
-
Prepare Growth Medium: Prepare 900 mL of a suitable growth medium (e.g., LB agar) and autoclave.
-
Combine: Cool both solutions to ~50°C. Aseptically mix the 100 mL of CAS assay solution with the 900 mL of molten agar medium.
-
Plate and Inoculate: Pour the CAS agar into petri dishes. Once solidified, spot-inoculate with bacterial colonies.
-
Incubate and Observe: Incubate at the appropriate temperature (e.g., 30-37°C) for 24-72 hours. Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth.[13][14]
-
-
Protocol for Liquid CAS Assay (Quantitative):
-
Prepare Cultures: Grow bacteria in an iron-depleted medium for 24 hours.
-
Harvest Supernatant: Centrifuge the cultures to pellet the cells. Collect the cell-free supernatant.
-
Reaction: In a 96-well plate, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.[15] As a reference (Ar), mix 100 µL of sterile iron-depleted medium with 100 µL of CAS solution.
-
Incubate: Incubate at room temperature for approximately 2 hours.[15]
-
Measure Absorbance: Read the absorbance of the sample (As) and reference (Ar) at 630 nm.
-
Calculate Siderophore Units: Quantify production using the formula: % Siderophore Units = [(Ar - As) / Ar] × 100.[16]
-
Analysis of Secreted Products by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify enterobactin and its precursors in culture supernatants.
-
Protocol:
-
Sample Preparation: Grow bacterial strains (wild-type and mutants) in iron-depleted medium. Centrifuge to pellet cells and collect the supernatant.
-
Extraction: Acidify the supernatant to pH ~2.0 with HCl. Extract the catechols three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under vacuum.
-
Resuspension: Resuspend the dried extract in a small, known volume of methanol.
-
HPLC Analysis: Inject 10-20 µL of the sample onto a C18 reverse-phase HPLC column.
-
Separation: Elute the compounds using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 10% to 70% acetonitrile over 30 minutes.[4]
-
Detection: Monitor the eluate using a UV detector at wavelengths of 220 nm and 316 nm.[4]
-
Quantification: Compare the peak areas of samples to those of a purified enterobactin standard curve to determine concentrations.
-
In Vitro Transport Using Inverted Membrane Vesicles
This assay directly measures the transport of substrates across the inner membrane, making it ideal for studying EntS function.[1]
-
Protocol:
-
Vesicle Preparation: Grow a large culture of E. coli. Harvest cells and resuspend them in a lysis buffer. Prepare inverted membrane vesicles by passing the cells through a French press at high pressure.
-
Dye Loading: Load the vesicles with a fluorescent dye that is quenched by iron, such as calcein (B42510).
-
Assay Initiation: Dilute the calcein-loaded vesicles into a reaction buffer containing an energy source (e.g., succinate, to generate a proton motive force) and a quenching agent (e.g., FeSO₄). This will quench the internal fluorescence.
-
Transport Measurement: Initiate the transport reaction by adding this compound to the exterior of the vesicles. If EntS is active, it will transport enterobactin into the vesicles.
-
Fluorescence Monitoring: Inside the vesicle, the transported enterobactin will chelate the iron, de-quenching the calcein and causing an increase in fluorescence. Monitor this fluorescence increase over time using a fluorometer.[1] The rate of fluorescence increase is proportional to the rate of transport.
-
Visualizing the Process: Diagrams and Workflows
Signaling Pathways and Logical Relationships
Caption: The two-step secretion pathway of this compound in E. coli.
Experimental Workflows
References
- 1. DSpace [mospace.umsystem.edu]
- 2. Export of the siderophore enterobactin in Escherichia coli: involvement of a 43 kDa membrane exporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TolC is involved in enterobactin efflux across the outer membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TolC Is Involved in Enterobactin Efflux across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanism and Function of the Outer Membrane Channel TolC in Multidrug Resistance and Physiology of Enterobacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. AcrB, AcrD, and MdtABC multidrug efflux systems are involved in enterobactin export in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dc.etsu.edu [dc.etsu.edu]
- 14. tsijournals.com [tsijournals.com]
- 15. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [en.bio-protocol.org]
- 16. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Apo-Enterobactin in Host-Pathogen Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate battleground of host-pathogen interactions, the competition for essential nutrients is a critical determinant of infection outcome. Iron, a vital cofactor for numerous cellular processes in both host and pathogen, is at the epicenter of this conflict. Pathogenic bacteria have evolved sophisticated mechanisms to acquire iron from the host, which maintains an extremely low concentration of free iron as a defense mechanism known as nutritional immunity.[1] A primary strategy employed by Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, is the synthesis and secretion of high-affinity iron chelators called siderophores.[2]
Enterobactin (B1671361), a cyclic tricatecholate siderophore, is one of the most potent siderophores known, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺).[1] While the role of iron-bound enterobactin (holo-enterobactin) in bacterial iron acquisition is well-established, its iron-free precursor, apo-enterobactin (B10823476), plays a multifaceted and often overlooked role in modulating host responses. This technical guide provides a comprehensive exploration of the functions of this compound in host-pathogen interactions, detailing its direct effects on host cells, its interplay with the innate immune system, and the intricate signaling pathways it modulates. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
The Central Tug-of-War: this compound and Lipocalin 2
The host has co-evolved a direct countermeasure to enterobactin-mediated iron acquisition in the form of Lipocalin 2 (Lcn2), also known as neutrophil gelatinase-associated lipocalin (NGAL).[3][4] Lcn2 is a crucial component of the innate immune system that functions by binding and sequestering bacterial siderophores, including enterobactin, thereby preventing bacteria from reacquiring the iron-laden complex.[3][5] Lcn2 can bind both apo- and holo-enterobactin with high affinity, effectively neutralizing the siderophore's iron-scavenging capabilities.[6][7] This sequestration is a key bacteriostatic mechanism of the host.[8]
However, the interaction between this compound and Lcn2 extends beyond simple sequestration. The complex of this compound and Lcn2 can act as a pro-inflammatory signal, potentiating the secretion of chemokines such as Interleukin-8 (IL-8) from epithelial cells.[6][9] This suggests that the host can not only neutralize the immediate threat of iron piracy but also use the bacterial siderophore as a danger signal to mount a robust inflammatory response.
Quantitative Data on Enterobactin Interactions
To facilitate a deeper understanding of the molecular interplay, the following tables summarize key quantitative data related to the binding affinities of enterobactin and its impact on host cells.
| Interaction | Molecule 1 | Molecule 2 | Binding Affinity (Kd) | Reference |
| Siderophore Sequestration | Lipocalin 2 (Lcn2) | Ferric Enterobactin | ~0.4 nM | [3] |
| Siderophore Sequestration | Lipocalin 2 (Lcn2) | This compound | Not explicitly quantified, but high-affinity binding is confirmed. | [6][7] |
| Bacterial Iron Uptake | FepA (E. coli outer membrane receptor) | Ferric Enterobactin | < 0.2 nM to 50 nM | [5][10][11] |
| Periplasmic Transport | FepB (E. coli periplasmic protein) | Ferric Enterobactin | ~30 nM | [5][12] |
| Cellular Response | Stimulus | Cell Type | Effect | Concentration | Reference |
| Pro-inflammatory Signaling | This compound | Human Respiratory Epithelial Cells (A549) | Dose-dependent increase in IL-8 secretion. | Effective at micromolar concentrations. | [13] |
| Pro-inflammatory Signaling | This compound + Lcn2 | Human Respiratory Epithelial Cells (A549) | Potentiated IL-8 secretion. | Micromolar concentrations of enterobactin. | [13] |
| Pro-inflammatory Signaling | This compound | Human Intestinal Epithelial Cells (HT29, DLD-1) | Dose-dependent increase in IL-8 secretion. | Effective at concentrations from 25 µM. | [14] |
This compound as a Modulator of Host Signaling Pathways
Beyond its interaction with Lcn2, this compound can directly influence host cell signaling pathways, further highlighting its role as a significant modulator of the host response.
The Pro-inflammatory Response: IL-8 Secretion
A key consequence of host cell exposure to this compound is the induction of the pro-inflammatory chemokine IL-8.[9][14] This response is particularly evident in epithelial cells of the respiratory and intestinal tracts.[13][14] The secretion of IL-8 is a critical step in the recruitment of neutrophils to the site of infection, a hallmark of the acute inflammatory response.[15] The ability of this compound to trigger this cascade suggests that the host can sense the metabolic activity of invading bacteria, specifically their attempts to acquire iron, and translate this into an inflammatory defense.[13]
Caption: this compound's role in HIF-1α stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in host-pathogen interactions.
Protocol 1: Extraction and Purification of Enterobactin from Bacterial Cultures
Objective: To isolate and purify enterobactin from bacterial culture supernatants.
Materials:
-
Bacterial strain known to produce enterobactin (e.g., E. coli)
-
Iron-deficient minimal medium
-
Concentrated HCl
-
Ethyl acetate (B1210297)
-
Centrifuge and rotor
-
Separatory funnel
-
Rotary evaporator or vacuum centrifuge
-
Sephadex LH-20 column (optional, for further purification)
Procedure:
-
Bacterial Culture:
-
Inoculate a starter culture of the enterobactin-producing bacterial strain in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into a larger volume of iron-deficient minimal medium. To ensure iron limitation, use high-purity water and acid-washed glassware.
-
Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours. [16]2. Supernatant Collection:
-
Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask. [16]3. Acidification and Extraction:
-
Acidify the supernatant to a pH of 2.0 by slowly adding concentrated HCl while stirring. This protonates the catechol groups of enterobactin, increasing its solubility in organic solvents. [16] * Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel and shake vigorously for 1-2 minutes to extract the enterobactin into the ethyl acetate phase. [16] * Allow the layers to separate, then drain the lower aqueous phase and collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize the yield. [17]4. Concentration and Storage:
-
Combine the ethyl acetate extracts and remove the solvent using a rotary evaporator or vacuum centrifuge to obtain a dry residue. [16] * Resuspend the dried extract in a small volume of methanol for storage at -20°C. [16]5. (Optional) Chromatographic Purification:
-
For higher purity, the methanol-resuspended extract can be further purified using a Sephadex LH-20 column, eluting with methanol. [17] * Monitor fractions for the presence of enterobactin using a suitable method, such as the Arnow assay for catechols or by spotting on TLC plates and visualizing with an iron-containing spray. [17]
-
Protocol 2: Siderophore Detection using Chrome Azurol S (CAS) Assay
Objective: To qualitatively and quantitatively detect the production of siderophores, such as enterobactin, by bacteria.
Materials:
-
Bacterial isolates
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Appropriate bacterial growth medium (e.g., LB agar (B569324) or broth)
-
96-well microplate and plate reader (for quantitative assay)
Procedure (Liquid Assay):
-
Preparation of CAS Assay Solution:
-
Prepare the blue CAS assay solution as described by Schwyn and Neilands (1987). This involves the careful mixing of CAS, HDTMA, and an iron(III) solution in a buffered medium.
-
-
Sample Preparation:
-
Grow bacterial cultures in an appropriate iron-limited liquid medium.
-
Harvest the cell-free supernatant by centrifugation (e.g., 4,000 rpm for 5 minutes). [18]3. Assay Performance:
-
In a 96-well plate, add 100 µL of the bacterial supernatant to 100 µL of the CAS assay solution. [18] * As a reference (Ar), add 100 µL of sterile iron-limited medium to 100 µL of the CAS assay solution.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours). [18]4. Data Acquisition and Analysis:
-
Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm using a microplate reader.
-
The production of siderophores is quantified as siderophore units, calculated using the formula: Siderophore Units = [ (Ar - A) / Ar ] x 100. [18] dot
-
Caption: Experimental workflow for the CAS assay.
Protocol 3: Neutrophil Chemotaxis Assay for IL-8 Activity
Objective: To determine the chemotactic activity of IL-8 secreted by epithelial cells in response to this compound.
Materials:
-
Freshly isolated human neutrophils
-
Conditioned medium from epithelial cells stimulated with this compound
-
Recombinant human IL-8 (positive control)
-
DMEM or other suitable cell culture medium
-
Methanol
-
Wright-Giemsa or similar stain
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). [19] * Resuspend the isolated neutrophils in DMEM at a concentration of 2.5 x 10⁵ cells/mL. [15]2. Agarose Plate Preparation:
-
Prepare a 2% agarose solution and mix it with an equal volume of 2x DMEM culture medium (pre-warmed to ~48°C).
-
Pour this mixture onto glass slides and allow it to solidify.
-
Punch a series of wells in the agarose. Typically, a central well for neutrophils and surrounding wells for test and control substances. [15]3. Chemotaxis Assay:
-
Add 10 µL of the neutrophil suspension to the central well.
-
Add 10 µL of the conditioned medium (from this compound stimulated cells) to an outer well.
-
Add 10 µL of recombinant IL-8 to another outer well as a positive control.
-
Add 10 µL of fresh DMEM to another outer well as a negative control. [15]4. Incubation and Staining:
-
Place the slides in a humidified chamber and incubate at 37°C for 2 hours.
-
After incubation, fix the cells with methanol for 30 minutes.
-
Stain the slides with a suitable stain (e.g., Wright-Giemsa) and allow them to dry. [15]5. Data Analysis:
-
Under a microscope, measure the distance the neutrophils have migrated from the edge of the central well towards the sample well (chemotactic distance) and the negative control well (spontaneous migration distance).
-
The chemotactic activity can be expressed as a chemotactic index (chemotactic distance / spontaneous migration distance). [15]
-
Conclusion
This compound is far from being a mere precursor in a bacterial iron acquisition pathway. It is a potent signaling molecule that actively engages with the host's innate immune system. Its ability to trigger pro-inflammatory responses, such as the secretion of IL-8, and modulate fundamental cellular processes like the HIF-1α pathway, underscores its significance in the pathogenesis of bacterial infections. The intricate interplay between this compound, host proteins like Lipocalin 2, and cellular signaling cascades reveals a dynamic co-evolutionary arms race. A thorough understanding of these interactions, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is paramount for the development of novel anti-infective strategies that target this critical aspect of host-pathogen communication. By disrupting the ability of bacteria to not only acquire iron but also manipulate the host response through molecules like this compound, new avenues for therapeutic intervention can be explored.
References
- 1. mdpi.com [mdpi.com]
- 2. Siderophore Detection assay [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. pnas.org [pnas.org]
- 6. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Interleukin-8 secretion in response to aferric enterobactin is potentiated by siderocalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of loop deletions on the binding and transport of ferric enterobactin by FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. k-state.edu [k-state.edu]
- 12. Binding of Ferric Enterobactin by the Escherichia coli Periplasmic Protein FepB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-8 Secretion in Response to Aferric Enterobactin Is Potentiated by Siderocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IL-8 Triggers Neutrophil Extracellular Trap Formation Through an Nicotinamide Adenine Dinucleotide Phosphate Oxidase- and Mitogen-Activated Protein Kinase Pathway-Dependent Mechanism in Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Iron-Free Enterobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted immunomodulatory effects of iron-free enterobactin (B1671361) (apo-enterobactin). Enterobactin, a siderophore with an exceptionally high affinity for ferric iron, is a key molecule in the iron acquisition strategies of many Gram-negative bacteria.[1] Beyond its role in bacterial survival, This compound (B10823476) engages in a complex interplay with the host immune system, demonstrating a remarkable capacity to modulate host immune responses.[1] This document details the quantitative aspects of these interactions, provides comprehensive experimental protocols for their investigation, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data on this compound-Host Interactions
The interactions between iron-free enterobactin and host immune components have been characterized by specific binding affinities and inhibitory concentrations. The following tables summarize the key quantitative data available in the literature.
| Interaction | Host Protein/Cell | Quantitative Parameter | Value | Notes |
| Binding Affinity | Lipocalin 2 (Siderocalin) | Dissociation Constant (Kd) | ~0.4 nM | Represents the high-affinity binding of siderophores, including enterobactin, to Lipocalin 2.[1] |
| Inhibition | Myeloperoxidase (MPO) | IC50 (estimated) | ~1.0 µM | This compound at 1.0 µM was found to inhibit 50% of MPO activity.[1] |
| Binding Affinity | Aryl Hydrocarbon Receptor (AhR) | Dissociation Constant (Kd) | Not yet determined | Enterobactin has been shown to inhibit AhR activation, suggesting a direct or indirect interaction.[1] |
Table 1: Quantitative Parameters of this compound-Host Immune Protein Interactions
| Cellular Effect | Cell Type | Parameter | Observation |
| Cytokine Secretion | Intestinal Epithelial Cells (HT29, DLD-1) | IL-8 Production | Dose-dependent increase in IL-8 secretion upon treatment with iron-free enterobactin.[2][3] |
| Macrophage Polarization | Macrophages (MΦs) | M2 Polarization | Iron-free enterobactin promotes the polarization of macrophages towards an M2 phenotype.[2][4][5][6] |
| Reactive Oxygen Species | Intestinal Epithelial Cells | ROS Generation | Iron-free enterobactin reduces basal reactive oxygen species (ROS) generation. |
Table 2: Cellular Immunomodulatory Effects of Iron-Free Enterobactin
Key Signaling Pathways and Mechanisms of Action
Iron-free enterobactin exerts its immunomodulatory effects through several distinct mechanisms, targeting key components of both innate and adaptive immunity.
Interaction with Lipocalin 2 (Siderocalin)
Lipocalin 2 (Lcn2) is a crucial component of the innate immune system that functions by sequestering bacterial siderophores.[1] Lcn2 possesses a binding pocket that specifically recognizes and binds enterobactin with high affinity, thereby preventing bacteria from acquiring iron.[1] Beyond simple sequestration, the complex of Lcn2 and iron-free enterobactin can act as a pro-inflammatory signal, inducing the secretion of chemokines like Interleukin-8 (IL-8) from epithelial cells.[1]
Caption: Enterobactin-Lcn2 signaling leading to IL-8 secretion.
Inhibition of Myeloperoxidase (MPO)
Myeloperoxidase is a key enzyme in neutrophils that generates potent antimicrobial oxidants. Iron-free enterobactin acts as a direct inhibitor of MPO activity, thereby impairing a critical arm of the innate immune response.[1] This inhibition is specific to the catecholate structure of enterobactin.[1]
Caption: Enterobactin-mediated inhibition of MPO function.
Modulation of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating immune responses. Iron-free enterobactin has been shown to inhibit the activation of AhR, potentially acting as a competitive antagonist.[1] By inhibiting AhR activation, enterobactin can suppress certain immune responses.[1]
Caption: Inhibition of the AhR signaling pathway by enterobactin.
Polarization of Macrophages
Iron-free enterobactin can influence the polarization of macrophages, pushing them towards an anti-inflammatory M2 phenotype.[2][4][5][6] This is achieved by chelating the intracellular labile iron pool, which in turn disrupts M1 pro-inflammatory functions and promotes M2-associated markers.[2][4]
Caption: Enterobactin promotes M2 macrophage polarization.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of iron-free enterobactin.
Measurement of IL-8 Secretion from Intestinal Epithelial Cells
Objective: To quantify the induction of IL-8 secretion from intestinal epithelial cells in response to iron-free enterobactin.
Materials:
-
Human intestinal epithelial cell lines (e.g., HT29, DLD-1)[2][3]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin-streptomycin)[2]
-
Iron-free enterobactin (this compound)
-
24-well cell culture plates
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture the intestinal epithelial cells in their recommended medium at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 1.0 x 106 cells/mL and allow them to reach 90-95% confluency.[2]
-
Stimulation:
-
Prepare a stock solution of iron-free enterobactin in a suitable solvent (e.g., DMSO).
-
Challenge the cells with varying concentrations of iron-free enterobactin (e.g., 25 µM) in serum-free media.[2]
-
Include a vehicle control (DMSO) and a positive control if applicable.
-
For iron-replete controls, pre-incubate enterobactin with an equimolar concentration of FeCl3.[2]
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C.[2]
-
Supernatant Collection: After incubation, collect the culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-8 based on a standard curve.
Analysis of Macrophage Polarization by Flow Cytometry
Objective: To determine the effect of iron-free enterobactin on the polarization of macrophages towards M1 or M2 phenotypes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium and supplements
-
Iron-free enterobactin
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80, CD38 for M1; CD206 for M2)
-
Flow cytometer
Procedure:
-
Macrophage Culture: Culture macrophages in appropriate medium. For BMDMs, differentiate bone marrow cells with M-CSF.
-
Stimulation: Pre-treat the macrophages with or without iron-free enterobactin for a specified period.
-
Infection/Co-stimulation (Optional): In some experimental setups, macrophages can be subsequently infected with bacteria (e.g., Salmonella) to assess the effect of enterobactin in the context of infection.
-
Cell Harvesting and Staining:
-
After the desired incubation time, harvest the cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against F4/80, CD38, and CD206.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the F4/80+ macrophage population.
-
Analyze the percentage of F4/80+CD38+CD206- (M1-like) and F4/80+CD38-CD206+ (M2-like) cells.
-
-
Data Analysis: Compare the percentages of M1 and M2 populations in enterobactin-treated versus untreated control groups.
Myeloperoxidase (MPO) Inhibition Assay
Objective: To determine the inhibitory effect of iron-free enterobactin on MPO activity.[1]
Materials:
-
Purified human myeloperoxidase (MPO)
-
Iron-free enterobactin
-
MPO substrate (e.g., guaiacol (B22219) or TMB)
-
Hydrogen peroxide (H2O2)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of MPO, iron-free enterobactin, MPO substrate, and H2O2 in the assay buffer.
-
Inhibition Assay:
-
In a 96-well plate, add a fixed amount of MPO to each well.
-
Add varying concentrations of iron-free enterobactin to the wells.
-
Initiate the reaction by adding the MPO substrate and H2O2.
-
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 470 nm for guaiacol oxidation) using a microplate reader in kinetic mode.[1]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percentage of MPO inhibition for each enterobactin concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the enterobactin concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To assess the inhibitory effect of iron-free enterobactin on AhR activation.[1]
Materials:
-
Reporter cell line expressing an AhR-responsive element coupled to a reporter gene (e.g., luciferase)
-
Known AhR agonist (e.g., TCDD)
-
Iron-free enterobactin
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture the AhR reporter cell line and seed into a 96-well plate.
-
Treatment: Treat the cells with:
-
Vehicle control
-
AhR agonist alone
-
Iron-free enterobactin alone
-
A fixed concentration of the AhR agonist in the presence of increasing concentrations of iron-free enterobactin.
-
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24 hours).[1]
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the fold-change in luciferase activity relative to the vehicle control.
-
Determine the extent to which enterobactin inhibits the agonist-induced luciferase activity and, if possible, calculate an IC50 value.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the immunomodulatory effects of iron-free enterobactin on a specific cell type.
Caption: A representative experimental workflow for studying enterobactin's effects.
Conclusion
The interactions between iron-free enterobactin and the host immune system are complex and multifaceted, involving direct protein interactions, enzymatic inhibition, and the modulation of key signaling pathways. A thorough understanding of these mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting bacterial infections and inflammatory diseases. The continued investigation into the immunomodulatory properties of this compound holds significant promise for the fields of immunology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indigo Biosciences Mouse Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 5. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Genetic Regulation of Apo-Enterobactin Synthesis Under Iron Starvation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the battle for essential nutrients, pathogenic bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for survival and virulence. A primary strategy employed by Gram-negative bacteria like Escherichia coli is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin (B1671361), a catecholate siderophore, exhibits an exceptionally high affinity for ferric iron, making it a key player in iron acquisition and a compelling target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the genetic regulatory network governing the synthesis of apo-enterobactin (B10823476), the iron-free form of the siderophore, under conditions of iron starvation.
Core Regulatory Mechanisms
The genetic regulation of enterobactin synthesis is a tightly controlled process, ensuring that the energetically expensive production of this siderophore is induced only when iron is scarce. This regulation occurs at both the transcriptional and post-transcriptional levels, involving a complex interplay of proteins and small RNAs.
Transcriptional Regulation by the Ferric Uptake Regulator (Fur)
The primary transcriptional regulator of the enterobactin system is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur acts as a repressor. It forms a complex with its corepressor, ferrous iron (Fe²⁺), and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the enterobactin biosynthesis and transport genes (ent, fep, and fes operons).[1] This binding sterically hinders the binding of RNA polymerase, thereby repressing transcription.
Under iron starvation, the intracellular concentration of Fe²⁺ decreases, leading to the dissociation of the Fur-Fe²⁺ complex. This conformational change in Fur prevents it from binding to the Fur boxes, leading to the de-repression of the target genes and the subsequent synthesis of enterobactin.[2] The consensus sequence for a Fur box is a 19-bp palindrome, GATAATGATAATCATTATC, though variations exist across different promoters.[1][3]
dot
Post-Transcriptional Regulation by RyhB sRNA
An additional layer of regulation is provided by the small non-coding RNA (sRNA) RyhB. The expression of ryhB itself is repressed by the Fur-Fe²⁺ complex, meaning RyhB is abundant only under iron-starvation conditions.[4] RyhB plays a crucial role in the "iron-sparing" response by downregulating the expression of non-essential iron-containing proteins.[4] RyhB influences enterobactin synthesis through multiple mechanisms:
-
Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. The absence of RyhB leads to a significant reduction in this transcript, resulting in decreased enterobactin production.[4]
-
Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme directs serine towards cysteine biosynthesis. By inhibiting CysE, RyhB increases the intracellular pool of serine, a key precursor for enterobactin synthesis.[4]
-
Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[4]
dot
Quantitative Data on Enterobactin Regulation
The expression of the enterobactin gene cluster is dramatically upregulated in response to iron limitation.
Table 1: Gene Expression Fold Change under Iron Starvation
| Gene/Operon | Function | Fold Increase (Iron-deficient vs. Iron-replete) | Reference |
| entA(CGB)E | Enterobactin biosynthesis | 5 to 15-fold | [5][6] |
| fepA | Ferric enterobactin uptake | Responded to iron supply | [7] |
| fhuF | Ferric hydroxamate uptake | Responded to iron supply | [7] |
| fiu | Ferric iron uptake | Responded to iron supply | [7] |
Table 2: Kinetic Parameters of Enterobactin Biosynthesis Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
| EntC | Chorismate | 14 - 53 | N/A | [4][8] |
| EntB | Isochorismate | 14.7 | 600 | [8] |
| EntF | L-Serine | 600 | 670 | [9] |
| EntE | 2,3-dihydroxybenzoate | N/A | 0.7 (leak rate) | [9] |
N/A: Not available in the provided search results.
Table 3: Fur Binding Affinity
| Promoter Region | Apparent K_D_ of Fur (nM) | Reference |
| fepB | 8.6 | [3] |
| entS | High affinity (complexes at 1 nM) | [3] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for ent Gene Expression
This protocol outlines the steps for quantifying the relative expression of enterobactin biosynthesis genes in E. coli grown under iron-replete and iron-deficient conditions.
1. Bacterial Growth and RNA Extraction:
-
Grow E. coli strains in a minimal medium (e.g., M9 medium) supplemented with a carbon source.
-
For iron-replete conditions, supplement the medium with a source of iron (e.g., FeCl₃).
-
For iron-deficient conditions, add an iron chelator such as 2,2'-dipyridyl to the medium.
-
Harvest bacterial cells in the mid-logarithmic growth phase.
-
Extract total RNA using a commercial kit or a standard protocol like the hot phenol (B47542) method.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.
3. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based detection method.
-
Primer Design: Design primers specific to the ent genes of interest.
-
Reference Genes: Use stably expressed reference genes for normalization. In E. coli, cysG, hcaT, and idnT have been identified as reliable reference genes under various conditions.[6][10][11]
-
Cycling Conditions (Example):
4. Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
dot
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Fur Binding
This protocol describes the general steps for identifying the genome-wide binding sites of the Fur protein in E. coli.
1. Cell Growth and Cross-linking:
-
Grow E. coli cells to the desired optical density in iron-replete or iron-deficient media.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture and incubating for a specific time (e.g., 7 minutes at room temperature).[13]
-
Quench the cross-linking reaction with glycine.[13]
-
Harvest and wash the cells.
2. Chromatin Preparation:
-
Lyse the cells to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.[13]
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with a ChIP-grade anti-Fur antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[13]
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by incubating at a high temperature (e.g., 65-70°C) for several hours.[13]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA fragments.
6. Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequence reads to the E. coli genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (input DNA).
dot
Conclusion
The genetic regulation of this compound synthesis under iron starvation is a multi-layered and finely tuned process that is critical for bacterial survival and pathogenesis. The transcriptional repression by Fur and the post-transcriptional control by RyhB ensure a rapid and robust response to changes in iron availability. A thorough understanding of these regulatory networks, supported by quantitative data and detailed experimental methodologies, is paramount for the development of novel therapeutic strategies that target this essential bacterial pathway. Disrupting the ability of pathogenic bacteria to acquire iron represents a promising avenue to combat the growing threat of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli enterobactin gene system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Architecture of a Fur Binding Site: a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of ferric uptake regulator (Fur) from Aliivibrio salmonicida. Mapping the DNA sequence specificity through binding studies and structural modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel reference genes for quantifying transcriptional responses of Escherichia coli to protein overexpression by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron content and FNR-dependent gene regulation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of iron limitation on expression of the aerobic and anaerobic electron transport pathway genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 10. Novel reference genes for quantifying transcriptional responses of Escherichia coli to protein overexpression by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of three reference genes of Escherichia coli for mRNA expression level normalization in view of salt and organic acid stress exposure in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference Genes for Expression Analyses by qRT-PCR in Enterobacter cancerogenus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
The Iron Scavengers: A Technical Guide to Enterobactin Producers in Microbial Communities
For Immediate Release
An in-depth exploration of the microbial production of enterobactin (B1671361), offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the primary producers, biosynthesis, regulatory pathways, quantitative production data, and detailed experimental protocols for the study of this powerful siderophore.
Enterobactin is a high-affinity siderophore produced by a variety of bacteria to sequester ferric iron (Fe³⁺), an essential nutrient, from their environment. With an exceptionally high affinity for ferric iron (Kₐ ≈ 10⁴⁹ M⁻¹), enterobactin is a key factor in microbial survival, pathogenesis, and inter-species competition, making it a compelling target for novel antimicrobial strategies.[1][2] This technical guide provides a detailed overview of the natural producers of enterobactin, the molecular intricacies of its synthesis and regulation, and standardized protocols for its quantification.
Primary Microbial Producers of Enterobactin
Enterobactin is predominantly produced by Gram-negative bacteria, particularly members of the Enterobacteriaceae family. Escherichia coli and Salmonella species are the most well-characterized producers.[3][4] However, production has also been identified in other pathogenic and commensal bacteria, as well as some Gram-positive species, indicating a broader distribution than initially thought.[5][6]
Key producers include:
-
Escherichia coli : The archetypal producer, E. coli utilizes enterobactin for iron acquisition in diverse environments, including the mammalian gut.
-
Salmonella enterica : Various serovars, including Typhimurium and Typhi, produce enterobactin, which is crucial for their virulence and ability to cause systemic infections.[6][7] Salmonella also produces a glycosylated derivative called salmochelin to evade the host's immune response.[6]
-
Klebsiella pneumoniae : This opportunistic pathogen produces enterobactin to acquire iron during infections such as pneumonia and bloodstream infections.[6]
-
Streptomyces species : The discovery of enterobactin in these Gram-positive bacteria suggests that its production is not exclusive to Gram-negative organisms.[5]
-
Corynebacterium glutamicum : This Gram-positive bacterium produces corynebactin, a siderophore with a similar trilactone ring structure to enterobactin.[5]
Quantitative Production of Enterobactin
Enterobactin production is tightly regulated by iron availability and can vary significantly between species and strains, as well as under different growth conditions. The following table summarizes quantitative data on enterobactin production from various studies.
| Bacterial Species | Strain(s) | Growth Conditions | Enterobactin Production Level | Reference |
| Salmonella enterica serovar Typhi | ISP1820 | Iron-free RPMI medium | ~5-fold higher than S. Typhimurium 14028s | [2] |
| Salmonella enterica serovar Typhimurium | 14028s | Iron-free RPMI medium | Lower than S. Typhi ISP1820 | [2] |
| Escherichia coli | BW25113 | M9 medium + 1 mM H₂O₂ | ~80% higher than control conditions | [2] |
| Escherichia coli | BW25113 | M9 medium + 25 µM FeCl₃ | Significantly repressed compared to control | [2] |
| Escherichia coli | entF mutant | T medium | 183 ± 66 Arnow units (catechols) | [8] |
| Escherichia coli | ahpC entF double mutant | T medium | 100 ± 29 Arnow units (catechols) | [8] |
Enterobactin Biosynthesis and Regulatory Pathways
The biosynthesis of enterobactin is a complex, multi-step process that begins with the precursor chorismate, derived from the shikimate pathway.[2][6] The pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[6][9]
Biosynthesis Pathway:
-
Chorismate to 2,3-dihydroxybenzoate (DHB): The enzymes EntC, EntB, and EntA convert chorismate into the catechol precursor, DHB.[3][6]
-
Activation of DHB and Serine: EntE activates DHB, and EntF activates L-serine.[5][10]
-
Assembly and Cyclization: The activated DHB and serine molecules are assembled and cyclized by a nonribosomal peptide synthetase complex, including EntB, EntD, EntE, and EntF, to form the final cyclic trilactone structure of enterobactin.[3][5]
Regulatory Pathway: The production of enterobactin is primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein in response to intracellular iron levels.[1][2]
-
Iron-Replete Conditions: When intracellular iron levels are high, the Fur protein binds to Fe²⁺, forming a complex that acts as a transcriptional repressor. This complex binds to specific DNA sequences called "Fur boxes" in the promoter regions of the ent genes, blocking their transcription.[1][9]
-
Iron-Deficient Conditions: Under low iron conditions, Fe²⁺ dissociates from Fur. This conformational change prevents Fur from binding to the Fur boxes, leading to the derepression of the ent genes and subsequent synthesis of enterobactin.[1][9]
Additionally, the small non-coding RNA, RyhB, fine-tunes enterobactin production post-transcriptionally as part of the "iron-sparing" response.[9]
Experimental Protocols
Accurate quantification of enterobactin is crucial for studying its role in microbial physiology and pathogenesis. The following protocols detail methods for siderophore extraction and quantification.
Siderophore Extraction from Culture Supernatant
This protocol is adapted from established methods for the extraction of catecholate siderophores.[11]
-
Culture Preparation: Grow the bacterial strain in an iron-limited minimal medium (e.g., M9 minimal medium) to the desired growth phase (typically stationary phase for maximal siderophore production).
-
Cell Removal: Centrifuge the bacterial culture at 8,000 rpm for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted siderophores.
-
Acidification: Acidify the supernatant to a pH of 2.0 using concentrated HCl.
-
Solvent Extraction: Add an equal volume of ethyl acetate (B1210297) to the acidified supernatant. Mix vigorously by vortexing or shaking.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The enterobactin will partition into the ethyl acetate (upper) layer.
-
Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness using a rotary evaporator or by incubation in a fume hood.
-
Resuspension: Resuspend the dried extract in a suitable solvent (e.g., methanol (B129727) or deionized water) for downstream analysis.
Quantification of Enterobactin using the Arnow Assay
The Arnow assay is a colorimetric method specific for the detection of catechols.[2][12]
Reagents:
-
0.5 N HCl
-
Nitrite-molybdate reagent: 10% (w/v) sodium nitrite (B80452) and 10% (w/v) sodium molybdate (B1676688) in deionized water.
-
1.0 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) standard solution (e.g., 1 mM in deionized water).
Procedure:
-
Sample Preparation: To 1.0 mL of the resuspended siderophore extract, add 1.0 mL of 0.5 N HCl.
-
Reagent Addition: Add 1.0 mL of the nitrite-molybdate reagent to the acidified sample and mix well.
-
Alkalinization: Add 1.0 mL of 1.0 N NaOH and mix thoroughly. A pink to reddish color will develop in the presence of catechols.
-
Incubation: Allow the reaction to proceed for 5 minutes at room temperature.
-
Spectrophotometry: Measure the absorbance of the solution at 510 nm.
-
Standard Curve: Prepare a standard curve using serial dilutions of the DHBA standard solution and perform the Arnow assay on each dilution.
-
Quantification: Determine the concentration of enterobactin in the sample by comparing its absorbance to the DHBA standard curve. The results are typically expressed as µM equivalents of DHBA.
Experimental and Quantification Workflow
Advanced Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS)
For more precise and specific quantification, LC-MS is the method of choice. It allows for the separation of enterobactin from its precursors and degradation products, providing accurate concentration measurements and structural confirmation.[2][13]
General Protocol:
-
Sample Preparation: Prepare the siderophore extract as described above.
-
Chromatographic Separation: Inject the sample into an LC system, typically equipped with a C18 reversed-phase column.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification of the intact enterobactin molecule.
-
Quantification: Compare the peak area of the sample to a standard curve generated with a purified enterobactin standard.
This technical guide provides a foundational understanding of the microbial producers of enterobactin and the methodologies used for its study. Further research into the diverse roles of enterobactin in microbial communities will continue to advance our knowledge of bacterial iron acquisition and inform the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterobactin-specific antibodies inhibit in vitro growth of different gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
chemical properties and stability of apo-enterobactin
An In-Depth Technical Guide on the Chemical Properties and Stability of Apo-Enterobactin (B10823476)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361), also known as enterochelin, is a canonical catecholate siderophore produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium to facilitate iron acquisition in iron-limited environments.[1][2][3] Its iron-free form, this compound, is a precursor molecule whose chemical properties and stability are of paramount importance for understanding its biological function and for its application in drug development, particularly in "Trojan Horse" strategies for antibiotic delivery.[2][4] this compound is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[5] This structure forms a hexadentate ligand that coordinates a single ferric ion with the highest known affinity (Kₐ ≈ 10⁴⁹ M⁻¹), enabling bacteria to sequester iron from host proteins like transferrin and lactoferrin.[1][2][5][6] This guide provides a comprehensive technical overview of the core .
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are critical for its handling, experimental use, and formulation. These properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [5] |
| Molar Mass | 669.55 g/mol | [1][5] |
| CAS Number | 28384-96-5 | [5] |
| Appearance | Solid | [5] |
| UV-Vis λmax | 251 nm | [7] |
| Solubility | Soluble in DMSO and methanol.[7][8] Soluble at 10 mg/ml in a 9:1 mixture of acetonitrile (B52724) and water.[8] Slightly soluble in acetonitrile (0.1-1 mg/ml).[5] | |
| Storage (Solid) | -20°C for at least 2 years in a sealed container.[8] | |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[8] |
Stability Profile of this compound
The stability of this compound is highly dependent on environmental conditions, primarily pH and temperature. Its degradation is a key factor in both experimental design and its biological lifecycle.
pH-Dependent Stability and Hydrolysis
The primary degradation pathway for this compound is the hydrolysis of its central cyclic tri-ester backbone.[9] This hydrolysis is accelerated under non-neutral pH conditions and results in the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS), which have a significantly reduced affinity for iron.[5][9]
While the ferric-enterobactin complex is stable at neutral pH, it becomes susceptible to iron release under acidic conditions.[5][8] Protonation of the catecholate groups leads to a less stable "salicylate-type" coordination, which facilitates iron release.[8][10] This property is crucial for the intracellular release of iron from the siderophore.
Enzymatic Degradation
In E. coli, the release of iron from the ferric-enterobactin complex is primarily an intracellular process catalyzed by the Ferric Enterobactin Esterase (Fes).[5] This enzyme specifically hydrolyzes the three ester bonds of the trilactone backbone, dismantling the chelate.[5] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) compared to this compound, ensuring that iron is released only after the complex has been successfully transported into the cytoplasm.[5]
Biological Pathways and Mechanisms
Enterobactin Biosynthesis
The biosynthesis of enterobactin is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic siderophore.[6] This pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF, entH).[6] The process begins with the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB).[1][11] Subsequently, three molecules of DHB are linked to three L-serine residues, which then undergo intermolecular cyclization to form enterobactin.[1]
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Unrivaled Affinity of Apo-Enterobactin for Iron: A Comprehensive Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of microbial biochemistry, the quest for essential nutrients is a driving force of evolution. For many Gram-negative bacteria, the acquisition of iron, a critical yet scarce resource in host environments, is orchestrated by a molecule of remarkable efficiency: enterobactin (B1671361). This technical guide provides an in-depth exploration of the theoretical iron binding affinity of apo-enterobactin (B10823476), offering researchers, scientists, and drug development professionals a comprehensive resource on its quantitative binding parameters, the experimental methodologies used for their determination, and the physiological pathways it governs.
Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, exhibits the highest known binding affinity for ferric iron (Fe³⁺) of any known siderophore, making it a molecule of significant interest for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.
Quantitative Analysis of Iron Binding Affinity
The interaction between this compound and ferric iron is characterized by an exceptionally high formation constant, reflecting a thermodynamically favorable and stable complex. The key quantitative parameters defining this interaction are summarized below.
| Parameter | Value | Description |
| Formation Constant (K) | ~10⁵² M⁻¹ | Represents the equilibrium constant for the formation of the ferric-enterobactin complex from this compound and a free ferric ion. Its extraordinarily high value indicates that the formation of the complex is overwhelmingly favored.[1] |
| pFe | 34.3 | The pFe value is the negative logarithm of the free ferric ion concentration at a defined pH (typically 7.4) and total ligand and iron concentrations. It provides a biologically relevant measure of the chelator's effectiveness in sequestering iron under physiological conditions.[2] |
| Proton-Independent Stability Constant (K_f) | 10⁴⁹ M⁻¹ | This value represents the stability of the fully deprotonated ferric-enterobactin complex, independent of pH effects.[3] |
| Reduction Potential (Fe³⁺/Fe²⁺) | -0.57 V to -0.99 V (pH dependent) | The reduction potential of the iron center in the ferric-enterobactin complex is highly dependent on pH, becoming more negative (less favorable for reduction) at higher pH.[1] |
Experimental Determination of Binding Affinity
The remarkably high affinity of enterobactin for iron necessitates specialized techniques for its quantification. The two primary methods employed are potentiometric titration and spectrophotometric competition assays.
Potentiometric Titration
This method directly measures the affinity of a ligand for a metal ion by monitoring changes in hydrogen ion concentration (pH) as a base is added to a solution containing the siderophore and the metal ion.
Detailed Methodology:
-
Solution Preparation: A solution of purified this compound at a known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Ligand Protonation Constants: The solution is first titrated with a standardized base (e.g., NaOH) in the absence of the metal ion. The resulting pH changes are recorded to determine the protonation constants (pKa values) of the catechol hydroxyl groups of enterobactin.
-
Complex Formation Titration: A second titration is performed on a solution containing the same concentration of enterobactin to which a precise amount of a standard ferric iron solution (e.g., FeCl₃ or Fe(ClO₄)₃) has been added.[3]
-
Data Analysis: The titration data (pH versus volume of base added) for both the ligand alone and the ligand-metal complex are analyzed using specialized software. By fitting the data to a model that includes the ligand protonation equilibria and the metal-ligand complexation equilibria, the stability constant of the ferric-enterobactin complex can be calculated.
Spectrophotometric Competition Assay
Due to the extremely high stability constant of ferric-enterobactin, direct measurement can be challenging. Spectrophotometric competition assays provide an indirect method by using a competing chelator with a well-characterized and lower iron binding affinity, such as EDTA.
Detailed Methodology:
-
Reagent Preparation: Solutions of known concentrations of the ferric-enterobactin complex and the competing ligand (e.g., EDTA) are prepared in a buffer at a constant pH (e.g., pH 7.4).
-
Equilibration: The solutions are mixed and allowed to reach equilibrium. The time required to reach equilibrium must be predetermined and can range from hours to days.
-
Spectrophotometric Measurement: The concentration of each ferric complex (ferric-enterobactin and ferric-EDTA) at equilibrium is determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance at wavelengths where the two complexes have distinct absorption maxima.[3]
-
Data Analysis: The equilibrium constant for the competition reaction is calculated from the concentrations of the species at equilibrium. Knowing the stability constant of the ferric-EDTA complex, the stability constant of the ferric-enterobactin complex can then be determined.
Visualization of Key Pathways and Structures
To better understand the context of enterobactin's function, the following diagrams, generated using the DOT language, illustrate the enterobactin-mediated iron uptake pathway and the conformational changes that occur upon iron binding.
Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.
Caption: Conformational changes of enterobactin upon iron binding and protonation.
Conclusion
The extraordinary iron binding affinity of this compound is a testament to the elegant solutions evolved by microorganisms to survive in challenging environments. A thorough understanding of this high-affinity interaction, facilitated by robust experimental methodologies, is paramount for the scientific community. This knowledge not only deepens our fundamental understanding of microbial iron acquisition but also provides a critical foundation for the development of novel therapeutics designed to disrupt this essential pathway in pathogenic bacteria. The detailed information presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of microbiology, medicinal chemistry, and drug discovery.
References
- 1. Enterobactin protonation and iron release: structural characterization of the salicylate coordination shift in ferric enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Methodological & Application
Synthesis and Purification of Apo-Enterobactin for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361) is a siderophore of significant interest in microbiology and drug development, renowned for its exceptionally high affinity for ferric iron (Fe³⁺).[1] Produced by Gram-negative bacteria such as Escherichia coli to sequester iron from their environment, its unique cyclic trilactone structure derived from three 2,3-dihydroxybenzoyl-L-serine (DHBS) units makes it a powerful iron chelator.[1][2] The iron-free form, apo-enterobactin (B10823476), is a crucial reagent for a variety of research applications, including the study of bacterial iron uptake pathways, the development of novel antimicrobial agents that hijack these pathways, and in assays investigating iron chelation and homeostasis.[3][4] This document provides detailed protocols for the biological synthesis and subsequent purification of this compound for research use.
Data Summary
Chemical Synthesis Yields of Enterobactin Analogs
| Synthetic Strategy | Overall Yield | Reference |
| Initial Total Synthesis (Corey and Bhattacharya) | ~1% | [5] |
| Improved Single-Step Synthesis of Triserine Lactone | ~50% | [5] |
Storage and Stability of Enterobactin
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | At least 2 years | [6] |
| Solution | -80°C (aliquots) | Up to 6 months | [6] |
| Solution | -20°C (aliquots) | Up to 1 month | [6] |
Experimental Protocols
Protocol 1: Biological Synthesis and Extraction of Ferric-Enterobactin
This protocol describes the production of enterobactin by culturing an enterobactin-producing bacterial strain in iron-deficient media, followed by extraction from the culture supernatant.
Materials:
-
Enterobactin-producing bacterial strain (e.g., E. coli)
-
Low-iron minimal medium (e.g., M9 minimal media)[7]
-
5 N Hydrochloric acid (HCl)[2]
-
Ethyl acetate[2]
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator or vacuum centrifuge
-
Methanol[2]
Procedure:
-
Culturing: Inoculate the enterobactin-producing bacterial strain into a low-iron minimal medium. Grow the culture at 37°C with aeration for 24-48 hours to induce siderophore production.[4]
-
Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Carefully decant the cell-free supernatant, which contains the secreted ferric-enterobactin.[7]
-
Acidification: Chill the supernatant on ice and acidify to a pH of approximately 2.0 by slowly adding 5 N HCl while stirring.[2][7] This step is crucial for protonating the catechol groups, which facilitates extraction into the organic phase.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).[2] Stir the mixture vigorously for at least 30 minutes to allow for the extraction of enterobactin into the organic phase.[2] The organic phase will typically turn a reddish-brown color.
-
Phase Separation: Allow the layers to separate in the separatory funnel. Collect the upper organic (ethyl acetate) phase. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.
-
Drying: Combine the organic fractions and evaporate the solvent in vacuo using a rotary evaporator or vacuum centrifuge to obtain the crude ferric-enterobactin extract.[2]
-
Resuspension: Resuspend the dried extract in a small volume of methanol (B129727). This solution contains partially purified ferric-enterobactin.[2]
Protocol 2: Purification of Ferric-Enterobactin by Chromatography
For applications requiring higher purity, the crude extract can be further purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.
Materials:
-
Methanol-resuspended crude enterobactin extract
-
HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Filter the resuspended crude extract through a 0.22 µm filter before injection.
-
HPLC Separation: Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution at 220 nm (for peptide bonds) and 316 nm (for the characteristic catecholate absorbance).
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at 316 nm.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation to obtain purified ferric-enterobactin.
Protocol 3: Preparation of this compound (Iron Removal)
This protocol describes the removal of iron from purified ferric-enterobactin to generate the apo-form. This process relies on the pH-dependent stability of the ferric-enterobactin complex.
Materials:
-
Purified ferric-enterobactin
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Ethyl acetate
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Acidification: Dissolve the purified ferric-enterobactin in a minimal amount of methanol and dilute with water. Adjust the pH of the solution to ~2.0 with 0.1 M HCl. At low pH, the catecholate groups become protonated, leading to a less stable complex and facilitating iron release.[6]
-
Extraction of this compound: Transfer the acidified solution to a separatory funnel and extract the iron-free enterobactin with an equal volume of ethyl acetate. The this compound will partition into the organic phase.
-
Washing: Wash the organic phase with a small volume of 0.1 M HCl to remove any remaining iron salts.
-
Neutralization (Optional but Recommended): To minimize hydrolysis of the ester backbone, the organic phase can be briefly washed with a neutral buffer. However, prolonged exposure to neutral or basic conditions should be avoided.
-
Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield solid this compound.
-
Storage: Store the solid this compound at -20°C or lower, protected from light, to prevent degradation.[3][6] For use in experiments, prepare fresh solutions in a suitable solvent like DMSO or methanol.[6]
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthesis of enterobactin from chorismate.
Caption: Workflow for this compound production.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Extraction of Apo-Enterobactin from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica, to acquire iron, an essential nutrient, from the host environment. Its remarkable ability to sequester ferric iron (Fe³⁺) makes it a crucial virulence factor for these pathogenic bacteria. The biosynthesis of enterobactin is a complex process initiated from chorismate via the shikimate pathway, involving a series of enzymatic reactions encoded by the ent gene cluster. Once synthesized, enterobactin is secreted into the extracellular milieu to scavenge iron. The resulting ferric-enterobactin complex is then recognized by specific outer membrane receptors, like FepA in E. coli, and transported into the cell. Understanding the mechanisms of enterobactin production is pivotal for developing novel antimicrobial strategies that target bacterial iron acquisition. This document provides detailed protocols for the extraction of apo-enterobactin (B10823476) from bacterial cultures.
Data Presentation: Enterobactin Production in Various Bacterial Species
The following table summarizes quantitative data on enterobactin production from different bacterial species as reported in the literature. Direct comparison of yields can be challenging due to variations in analytical methods and reporting units.
| Bacterial Species | Strain | Culture Conditions | Enterobactin Yield | Quantification Method | Reference |
| Escherichia coli | BW25113 (Wild-Type) | T medium, 24h, 37°C | 35 ± 6 Arnow units | Arnow Assay | |
| Escherichia coli | ahpC mutant | T medium, 24h, 37°C | 12 ± 5 Arnow units | Arnow Assay | |
| Escherichia coli | Wild-Type | M9 medium | ~1 µM | Arnow Assay (as DHBA equivalents) | |
| Escherichia coli | entE mutant | M9 medium | Not detected | Arnow Assay | |
| Streptomyces tendae | Tü 901/8c | Starch-based medium, 20h | 61 mg/L | Not Specified | |
| Acinetobacter baumannii | Ab5S | Specific synthetic medium | 115 mg/L | Dry Weight |
Note: Arnow units are a semi-quantitative measure of catechol compounds. DHBA (2,3-dihydroxybenzoic acid) is a precursor of enterobactin and is often used as a standard in the Arnow assay. LC-MS/MS provides a more specific and quantitative measurement.
Experimental Protocols
This section provides detailed methodologies for the cultivation of bacteria for enterobactin production, extraction of this compound from the culture supernatant, and its quantification.
1. Culturing Bacteria for Enterobactin Production
This protocol describes the cultivation of bacteria under iron-limiting conditions to induce the production of enterobactin.
Materials:
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae, S. enterica)
-
Iron-deficient minimal medium (e.g., M9 minimal medium or Tris-buffered minimal medium without added iron)
-
Carbon source (e.g., glucose)
-
Amino acids and vitamins as required by the specific bacterial strain
-
Incubator shaker
-
Spectrophotometer
-
Acid-washed glassware and high-purity water to ensure iron limitation
Procedure:
-
Prepare the iron-deficient minimal medium according to standard recipes.
-
Inoculate a starter culture of the bacterial strain in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 or 1:1000 into the iron-deficient minimal medium.
-
Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 16-48 hours to allow for bacterial growth and enterobactin production.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). Enterobactin production typically begins in the late logarithmic to early stationary phase.
2. Extraction of this compound from Culture Supernatant
This protocol details the extraction of this compound from the bacterial culture supernatant using ethyl acetate (B1210297).
Materials:
-
Bacterial culture from the previous step
-
Centrifuge and centrifuge tubes
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator or oven at 50°C
-
Methanol
Procedure:
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes) at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 by slowly adding concentrated HCl while stirring. This protonates the catechol groups of enterobactin, making it more soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the enterobactin into the ethyl acetate phase.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) phase, which contains the this compound.
-
For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.
-
Combine the organic phases and evaporate the ethyl acetate using a rotary evaporator or by placing it in an oven at 50°C to obtain the dried extract.
-
Resuspend the dried extract in a small volume of methanol. This solution contains the partially purified this compound.
3. Quantification of Enterobactin using the Arnow Assay
The Arnow assay is a colorimetric method used to quantify catechol-containing compounds like enterobactin.
Materials:
-
Enterobactin-containing sample
-
0.5 M HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) dissolved in 100 mL of distilled water)
-
1 M NaOH
-
Spectrophotometer
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
Procedure:
Standard Curve Preparation:
-
Prepare a series of known concentrations of DHBA in water or a suitable buffer (e.g., 0-100 µM).
-
For each standard, mix 1 mL of the DHBA solution with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH. Add the reagents in this specific order, mixing after each addition.
-
Bring the final volume to 5 mL with deionized water.
-
Measure the absorbance of each standard at 510 nm.
-
Plot the absorbance versus the concentration of DHBA to generate a standard curve.
Sample Analysis:
-
Dilute the enterobactin extract to a concentration that falls within the range of the standard curve.
-
In a test tube, mix 1 mL of the diluted sample with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH, mixing after each addition.
-
Bring the final volume to 5 mL with deionized water.
-
Measure the absorbance at 515 nm.
-
Use the standard curve to determine the concentration of catechol groups in the sample, expressed as DHBA equivalents.
-
Since one molecule of enterobactin contains three catechol groups, the molar concentration of enterobactin can be estimated by dividing the DHBA equivalent concentration by three.
4. Further Purification (Optional)
For applications requiring high purity, the extracted enterobactin can be further purified using chromatographic techniques such as DEAE-cellulose ion-exchange chromatography or reverse-phase HPLC. Fractions can be monitored for the presence of enterobactin using the Arnow assay or by spotting on TLC plates and visualizing with an iron-containing spray.
Mandatory Visualization
Quantifying Apo-Enterobactin: An Application Note on the Arnow Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of apo-enterobactin (B10823476), a catecholate-type siderophore, using the Arnow assay. This colorimetric method is a foundational technique in microbiology and drug development for studying iron acquisition in bacteria.
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment, a process crucial for bacterial survival and virulence.[1] The quantification of its iron-free form, this compound, is essential for understanding the mechanisms of bacterial iron uptake and for the development of novel antimicrobial strategies that target this pathway. The Arnow assay is a classic and straightforward colorimetric method for the quantification of catechol-containing compounds, making it well-suited for measuring enterobactin levels in biological samples.[2]
The principle of the Arnow assay is based on the reaction of the catechol moiety of enterobactin with a nitrite-molybdate reagent under acidic conditions, which forms a yellow-colored complex.[2] Subsequent alkalinization of the solution with a strong base intensifies the color to a distinct orange-red hue.[3] The intensity of this final color is directly proportional to the concentration of catechols present in the sample and can be quantified spectrophotometrically.[2]
Experimental Protocols
Materials and Reagents
A comprehensive list of the necessary reagents and their preparation is provided in Table 1.
Table 1: Reagents for the Arnow Assay
| Reagent | Preparation |
| Arnow's Reagent | Dissolve 10 g of sodium nitrite (B80452) (NaNO₂) and 10 g of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) in 100 mL of deionized water.[2][4] |
| Hydrochloric Acid (HCl) | Prepare a 0.5 N solution in deionized water.[2] |
| Sodium Hydroxide (NaOH) | Prepare a 1.0 N solution in deionized water.[2] |
| Standard Solution | Prepare a stock solution of 2,3-dihydroxybenzoic acid (DHBA) of a known concentration (e.g., 1 mM) in deionized water.[2] |
| Sample | Bacterial culture supernatant or a purified solution containing this compound.[2] |
Assay Procedure
The step-by-step protocol for performing the Arnow assay is outlined in Table 2.
Table 2: Arnow Assay Protocol
| Step | Procedure |
| 1. Sample Preparation | To 1.0 mL of the sample (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl.[2] |
| 2. Reagent Addition | Add 1.0 mL of Arnow's reagent to the acidified sample and mix thoroughly. A yellow color should develop.[2] |
| 3. Alkalinization | Add 1.0 mL of 1.0 N NaOH to the mixture and mix well. The solution should turn an intense orange-red.[2] |
| 4. Incubation | Allow the reaction to proceed for 5-10 minutes at room temperature to ensure full color development.[2] |
| 5. Spectrophotometry | Measure the absorbance of the solution at 510 nm using a spectrophotometer.[2] |
| 6. Blank Preparation | Prepare a blank by following the same procedure, replacing the 1.0 mL sample with 1.0 mL of deionized water or uninoculated culture medium.[2][5] |
| 7. Standard Curve | Prepare a series of dilutions of the DHBA standard solution and perform the Arnow assay on each dilution to generate a standard curve of absorbance versus concentration.[2] |
Data Analysis
The concentration of this compound in the sample is determined by comparing its absorbance value to the standard curve generated using DHBA. The results are typically expressed as micromolar (µM) equivalents of DHBA.[2]
Data Presentation
The following table provides example quantitative data for enterobactin production in E. coli as determined by the Arnow assay.
Table 3: Example Quantitative Data for Enterobactin Production in E. coli
| Strain | Growth Condition | Method | Enterobactin Concentration (µM DHBA Equivalents) |
| Wild-type E. coli | Iron-limited medium | Arnow Assay | 35 ± 6 |
| ahpC mutant E. coli | Iron-limited medium | Arnow Assay | 12 ± 5 |
| Wild-type E. coli | M9 medium | Arnow Assay | Varies with supplements |
| Wild-type E. coli + 1 mM H₂O₂ | M9 medium | Arnow Assay | Increased relative to control |
| Wild-type E. coli + 25 µM FeCl₃ | M9 medium | Arnow Assay | Decreased relative to control |
Data adapted from reference[1][6]. Note: "Arnow units" are considered equivalent to µM DHBA equivalents.
Application Notes
Specificity and Limitations
The Arnow assay is specific for compounds containing a catechol group.[2] This means that other catechol-containing molecules present in the sample, such as enterobactin precursors and degradation products like DHBA, will interfere with the assay.[7] Therefore, the assay provides an estimate of the total catechol concentration rather than a direct measurement of intact enterobactin.[7] For more specific quantification, chromatographic methods like HPLC or LC-MS are recommended.[4][7]
Standard Selection
While DHBA is a commonly used and convenient standard, for the most accurate quantification, it is advisable to use purified enterobactin of a known concentration to generate the standard curve.[2]
pH Sensitivity
The pH of the final solution is critical for proper color development.[2] It is imperative to ensure the accurate preparation of the acidic and basic solutions. An excess of HCl in the initial step may prevent the characteristic red color from forming upon the addition of NaOH.[2]
Comparison with Other Assays
The Chrome Azurol S (CAS) assay is another common method for siderophore detection. However, the CAS assay is a universal test for all types of siderophores and is not specific to catecholates.[4][8] A positive CAS assay followed by a positive Arnow assay can provide greater confidence that a catecholate-type siderophore like enterobactin is being produced.[9]
Troubleshooting
Table 4: Troubleshooting the Arnow Assay
| Issue | Potential Cause | Recommended Solution |
| No color development | - No catechol-containing compounds in the sample.- Catechol concentration is below the detection limit.- Incorrect pH. | - First, confirm siderophore production with the universal CAS assay.- Concentrate the sample before the assay.- Verify the correct preparation and addition of HCl and NaOH.[5] |
| High background absorbance | - Contaminants in the sample absorb at 510 nm.- Media components are interfering. | - Use a blank prepared with sterile medium to subtract background absorbance.- Consider partial purification of the supernatant before performing the assay.[7] |
| Inconsistent readings | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes.- Ensure thorough mixing after the addition of each reagent.[7] |
| Positive CAS assay, negative Arnow assay | The microorganism is producing non-catecholate siderophores (e.g., hydroxamates). | Use an alternative assay specific for other siderophore types, such as the Csaky test for hydroxamates.[9] |
Visualizations
The following diagrams illustrate the chemical principle of the Arnow assay and the experimental workflow.
Caption: Chemical principle of the Arnow assay.
Caption: Experimental workflow for the Arnow assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester iron from the host environment.[1] Its unique cyclic tri-lactone structure, derived from three 2,3-dihydroxybenzoylserine (DHBS) units, makes it one of the strongest known ferric ion chelators.[1] The iron-free form, apo-enterobactin (B10823476), is the precursor to the ferric-enterobactin complex that is crucial for bacterial iron acquisition. The ability of bacteria to acquire iron via enterobactin is critical for their survival and virulence, making the enterobactin biosynthesis and uptake pathways attractive targets for the development of novel antimicrobial agents.[1] This application note provides a detailed protocol for the purification of this compound from bacterial culture supernatants using reversed-phase high-performance liquid chromatography (RP-HPLC), suitable for both analytical-scale quantification and preparative-scale isolation.
Principle
This method involves the cultivation of bacteria in an iron-deficient medium to induce the production and secretion of this compound. The this compound is then extracted from the culture supernatant using liquid-liquid extraction. Subsequent purification and analysis are performed using RP-HPLC, which separates compounds based on their hydrophobicity. A C18 column is commonly used for this separation.[2] Detection is typically carried out using a UV-Vis detector, monitoring at wavelengths specific to the catecholate nature of enterobactin.[1]
Experimental Protocols
Production and Extraction of this compound from Bacterial Culture
This protocol describes the initial steps to produce and extract this compound from bacterial culture.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Iron-deficient growth medium
-
5 N Hydrochloric acid (HCl)[1]
-
Ethyl acetate (B1210297) (HPLC grade)[3]
-
Centrifuge and appropriate tubes
-
Separatory funnel
-
Rotary evaporator or vacuum centrifuge[1]
-
Methanol (B129727) (HPLC grade)[2]
Procedure:
-
Bacterial Culture: Grow the bacterial strain in an appropriate iron-deficient medium to induce siderophore production. Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[2]
-
Harvesting Supernatant: Centrifuge the culture to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C) and collect the cell-free supernatant.[3]
-
Acidification: Acidify the supernatant to a pH of 2 using 5 N HCl. This step protonates the catechol groups, making them less polar and facilitating extraction into an organic solvent.[1]
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes to extract the this compound into the organic phase.[3]
-
Allow the phases to separate. The upper organic phase, containing the this compound, may have a pale yellow to reddish-brown color.[1]
-
Collect the upper ethyl acetate layer. For exhaustive extraction, the aqueous layer can be re-extracted with another volume of ethyl acetate.[1]
-
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge at a temperature not exceeding 37°C.[3]
-
Reconstitution: Resuspend the dried extract in a suitable solvent, such as methanol or the initial HPLC mobile phase, for HPLC analysis.[1][2]
Analytical RP-HPLC Method for this compound Analysis
This method is suitable for the quantification and purity assessment of this compound.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a diode array or multi-wavelength UV detector.[1]
-
A C18 reversed-phase column is recommended.[2]
HPLC Conditions:
| Parameter | Value | Reference |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 10-20 µL | [1] |
| Detection Wavelengths | 220 nm (for peptide bonds) and 316 nm (for catecholate absorption) | [1] |
| Gradient Program | 0-30 min: 0% to 100% B; 30-35 min: 100% B (column wash) | [1] |
Preparative RP-HPLC Method for this compound Purification
This method is designed for the isolation of larger quantities of this compound for further studies.
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a high-flow rate gradient pump, a manual or automated injector with a larger loop, a UV detector with a preparative flow cell, and a fraction collector.[1]
HPLC Conditions:
| Parameter | Value | Reference |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | Dependent on column size (typically 5-20 mL/min) | |
| Injection Volume | 100 µL to several milliliters | [1] |
| Detection Wavelengths | 220 nm and 316 nm | [1] |
| Gradient Program | Optimized based on analytical run, typically a shallower gradient |
Data Presentation
Quantitative data for this compound analysis can be summarized for clear comparison. For accurate quantification, a calibration curve should be generated using a purified enterobactin standard.[3]
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Mobile Phase A | Water + 0.1% TFA/Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA/Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 5-20 mL/min |
| Injection Volume | 10-20 µL | 100 µL - several mL |
| Detection | 220 nm, 316 nm | 220 nm, 316 nm |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification and analysis.
Signaling Pathway (Simplified Enterobactin Biosynthesis Regulation)
Caption: Regulation of enterobactin biosynthesis by iron.
References
Application Note: Ultrasensitive Detection of Apo-Enterobactin using a Validated LC-MS Protocol
Introduction
Enterobactin is a potent siderophore synthesized by various Gram-negative bacteria, including Escherichia coli, to sequester ferric iron (Fe³⁺), an essential nutrient, from their environment. The iron-free form, apo-enterobactin (B10823476), represents the precursor to the iron-chelating holo-enterobactin and is a key indicator of active siderophore biosynthesis. Monitoring this compound levels is critical for researchers in microbiology, infectious disease, and drug development, as it provides insights into bacterial iron acquisition mechanisms and potential targets for antimicrobial therapies. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and specific detection and quantification of this compound in bacterial culture supernatants.
Target Audience
This document is intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry and mass spectrometry.
Experimental Protocols
This section details the complete workflow for the detection of this compound, from sample preparation to data acquisition.
Sample Preparation: Extraction of this compound from Bacterial Culture
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte for sensitive detection.
Materials:
-
Bacterial culture grown in iron-depleted minimal medium.
-
Centrifuge and appropriate centrifuge tubes.
-
0.22 µm sterile syringe filters.
-
Concentrated HCl.
-
Ethyl acetate (B1210297) (LC-MS grade).
-
Rotary evaporator or vacuum concentrator.
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
0.1% Formic acid in water/methanol (v/v).
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in an iron-depleted minimal medium to induce the production of siderophores.[1][2]
-
Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[1][3][4]
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and particulate matter.[1][4][5]
-
Acidification: Adjust the pH of the supernatant to approximately 2.0 by adding concentrated HCl. This step protonates the catechol groups of enterobactin, enhancing its solubility in organic solvents.[2][3][4]
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes to extract this compound into the organic phase.[2][3][4]
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction twice more to ensure complete recovery.
-
-
Drying and Reconstitution:
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to separate the compounds.[2][6]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Range: m/z 100-1000.
-
Targeted Ion Monitoring: Monitor for the protonated molecule of this compound ([M+H]⁺) at m/z 670.6.[2]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Presentation
Quantitative data should be summarized for clear comparison. The following table provides an example of expected results for this compound quantification in wild-type and mutant bacterial strains.
| Strain | Treatment | This compound Concentration (µM) | Standard Deviation |
| Wild-Type | Iron-depleted medium | 15.2 | 1.8 |
| Wild-Type | Iron-replete medium | 0.5 | 0.1 |
| entC Mutant | Iron-depleted medium | < 0.1 (Not Detected) | N/A |
| entF Mutant | Iron-depleted medium | < 0.1 (Not Detected) | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Workflow for LC-MS based detection of this compound.
Logical Relationship of Key Steps
This diagram outlines the logical progression and rationale behind the key stages of the protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04337K [pubs.rsc.org]
Application Notes & Protocols: Developing an In Vitro Biological Activity Assay for Apo-Enterobactin
Introduction
Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, to scavenge ferric iron (Fe³⁺) from the host environment.[1][2] With an extraordinary affinity for Fe³⁺ (K = 10⁵² M⁻¹), enterobactin is one of the strongest iron chelators known, enabling bacteria to thrive in iron-limited conditions.[1][3] The biological activity of apo-enterobactin (B10823476) (the iron-free form) is defined by its ability to chelate iron and for the subsequent ferri-enterobactin complex to be recognized and internalized by the bacterium.[3][4] This process is critical for bacterial survival and virulence, making the enterobactin pathway a key target for novel antimicrobial strategies, such as "Trojan Horse" antibiotic conjugates.[2][5][6]
These application notes provide detailed protocols for assessing the in vitro biological activity of this compound, focusing on its primary functions: iron chelation and promotion of bacterial growth. The assays described are fundamental for researchers in microbiology, infectious disease, and drug development.
Section 1: Enterobactin-Mediated Iron Acquisition Pathway
Under iron-limiting conditions, bacteria synthesize and secrete this compound.[1] Extracellularly, it binds to Fe³⁺, forming the stable ferri-enterobactin complex. This complex is recognized by a specific outer membrane receptor, FepA.[3][4] Transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.[3] Once in the periplasm, the complex is transported into the cytoplasm via an ABC transporter (FepB, FepC, FepD, FepG).[1] Intracellularly, the ferric enterobactin esterase (Fes) hydrolyzes the enterobactin backbone, reducing its affinity for iron and facilitating the release of Fe³⁺, which is then reduced to Fe²⁺ for metabolic use.[1][3]
Section 2: Experimental Protocols
Two primary assays are presented: the Chrome Azurol S (CAS) assay for quantifying iron chelation and a bacterial growth promotion assay to confirm biological utilization.
Protocol 2.1: Chrome Azurol S (CAS) Liquid Assay (Quantitative)
Principle: The CAS assay is a colorimetric method that universally detects siderophores.[7] It relies on the competition for iron between the siderophore and a strong chelator dye complex (Fe³⁺-CAS-HDTMA).[8] When this compound is added, it sequesters iron from the blue-colored complex, causing a color change to orange/purple, which is measured spectrophotometrically at 630 nm.[7][8] The decrease in absorbance is proportional to the amount of siderophore activity.
Materials and Reagents:
-
This compound (or culture supernatant containing it)
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
5-Sulfosalicylic acid (for shuttle solution)
-
Hydrochloric acid (HCl), 10 mM
-
Deionized water (iron-free)
-
Acid-washed glassware is essential to prevent iron contamination.[9]
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Reagent Preparation:
| Reagent | Preparation Instructions |
|---|---|
| Solution 1 (Blue Dye) | Dissolve 60.5 mg of CAS in 50 mL of deionized water. |
| Solution 2 (Iron) | Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. |
| Solution 3 (Detergent) | Dissolve 72.9 mg of HDTMA in 40 mL of deionized water. |
| CAS Assay Stock | Slowly add Solution 2 to Solution 1 while stirring, then slowly add Solution 3. The solution will turn dark blue. Autoclave and store in a dark, sterile container.[8][10] |
| Shuttle Solution | Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water. This improves reactivity.[10] |
| Final CAS Assay Solution | Mix CAS Assay Stock and Shuttle Solution in a 9:1 ratio just before use. |
Experimental Workflow:
Step-by-Step Procedure:
-
In a 96-well microtiter plate, add 100 µL of the sample (e.g., purified this compound solution or bacterial culture supernatant).
-
Prepare a reference well containing 100 µL of sterile, uninoculated growth medium.
-
Add 100 µL of the final CAS assay solution to each well.[8]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.
Data Analysis and Interpretation: The percentage of siderophore units, which reflects the iron-chelating activity, is calculated using the following formula:[10][11]
Siderophore Units (%) = [(Ar - As) / Ar] x 100
Where:
-
Ar = Absorbance of the reference (CAS solution + medium)
-
As = Absorbance of the sample (CAS solution + supernatant)
A higher percentage indicates greater siderophore activity. The assay can be calibrated using a known concentration of a standard siderophore like deferoxamine (B1203445) mesylate (DFOM) to quantify results in terms of equivalents.
Protocol 2.2: Bacterial Growth Promotion Assay
Principle: This assay directly measures the biological activity of this compound by assessing its ability to restore the growth of a siderophore-deficient bacterial mutant in an iron-depleted environment.[4][12] If the provided this compound is functional, the bacteria will chelate available iron, internalize the complex, and proliferate.
Materials and Reagents:
-
This compound or synthetic analogs.
-
Bacterial strain deficient in enterobactin synthesis (e.g., E. coli ΔentA or ΔentB).
-
Iron-limited minimal medium (e.g., M9 minimal medium).
-
Iron chelator (e.g., 2,2'-dipyridyl (DP)) to ensure iron limitation.[13]
-
Sterile 96-well microtiter plates.
-
Incubator with shaking capability (37°C).
-
Spectrophotometer (plate reader).
Experimental Workflow:
Step-by-Step Procedure:
-
Prepare Inoculum: Grow an overnight culture of the siderophore-deficient bacterial strain in a rich medium (e.g., LB). Centrifuge the cells, wash them twice with sterile saline or iron-free minimal medium to remove residual iron and siderophores, and resuspend. Dilute the washed cells to a starting OD₆₀₀ of ~0.02 in the iron-limited minimal medium.
-
Plate Setup: In a 96-well plate, add the iron-limited medium.
-
Create serial dilutions of your this compound sample in designated wells.
-
Controls: Include a negative control (cells in medium, no enterobactin) and a positive control (cells in medium with a non-limiting concentration of FeCl₃).[4]
-
Inoculation: Add the prepared bacterial inoculum to all wells for a final starting OD₆₀₀ of ~0.01. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
Measurement: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 18-24 hours using a microplate reader.
Data Analysis and Interpretation: Plot the OD₆₀₀ values against time for each concentration of this compound and the controls. A dose-dependent increase in bacterial growth (higher final OD₆₀₀ or shorter lag phase) compared to the negative control indicates that the this compound is biologically active—it successfully chelates residual iron and is utilized by the bacteria. The concentration required to achieve half-maximal growth (EC₅₀) can be calculated to quantify its potency.
Section 3: Data Presentation and Comparison
The quantitative data generated from these assays can be summarized for clear comparison.
Table 1: Example Data from Quantitative CAS Assay
| Sample | Absorbance (Ar) | Absorbance (As) | Siderophore Units (%) |
|---|---|---|---|
| Negative Control | 0.850 | 0.845 | 0.6% |
| This compound (10 µM) | 0.850 | 0.212 | 75.1% |
| Synthetic Analog A (10 µM) | 0.850 | 0.425 | 50.0% |
| Synthetic Analog B (10 µM) | 0.850 | 0.799 | 6.0% |
Table 2: Example Data from Growth Promotion Assay
| Compound (5 µM) | Lag Phase (hours) | Final OD₆₀₀ (at 18h) | Biological Activity |
|---|---|---|---|
| Negative Control (No addition) | > 18 | 0.08 | None |
| Positive Control (FeCl₃) | 3 | 0.95 | High |
| This compound | 4 | 0.88 | High |
| Synthetic Analog A | 6 | 0.65 | Moderate |
| Synthetic Analog B | > 18 | 0.10 | None |
Table 3: Comparison of Assay Methodologies
| Feature | CAS Assay | Growth Promotion Assay |
|---|---|---|
| Principle | Chemical (Iron Chelation) | Biological (Growth Rescue) |
| Measures | Iron binding capacity | Complete uptake & utilization |
| Complexity | Low | Moderate |
| Time | < 1 hour | 18-24 hours |
| Throughput | High | High (with plate reader) |
| Primary Use | Screening, quantification of chelation | Confirmation of biological function |
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of an Antimicrobial Enterobactin‐Muraymycin Conjugate for Improved Activity Against Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antibacterial activity and cellular fates of enterobactin–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Siderophore Detection assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Apo-Enterobactin as a Tool for Inducing Iron Deficiency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for a multitude of cellular processes, including DNA synthesis, cellular respiration, and enzymatic catalysis. Consequently, the ability to modulate intracellular iron levels is a critical tool for researchers studying a wide range of biological phenomena, from microbial pathogenesis to cancer biology and neurodegenerative diseases. Apo-enterobactin (B10823476), the iron-free form of the most potent siderophore produced by Gram-negative bacteria, offers a highly effective and specific means of inducing iron deficiency in in vitro models. With an exceptionally high affinity for ferric iron (Fe³⁺) (K = 10⁵² M⁻¹)[1], this compound can efficiently sequester iron from the culture medium and intracellular stores, leading to a state of iron depletion. This document provides detailed application notes and protocols for the use of this compound to induce and assess iron deficiency in cell culture.
Mechanism of Action
This compound is a cyclic triserine (B1365512) lactone with three dihydroxybenzoyl groups that coordinate to sequester a single ferric iron atom[2]. Its hydrophobic nature is thought to facilitate its passage across cell membranes[3]. Once inside the cell, it can chelate iron from the labile iron pool (LIP), a transient pool of redox-active iron that is crucial for cellular metabolism[4]. The resulting ferric-enterobactin complex can then be removed from the cell. This depletion of the LIP triggers cellular iron-responsive pathways, providing a robust model for studying the effects of iron starvation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Cytotoxic and Iron Chelation Effects of this compound
| Cell Line | Parameter | Concentration (µM) | Incubation Time | Effect | Reference |
| RAW264.7 | LDH Release | 0-50 | 24 h | Dose-dependent increase | [3] |
| RAW264.7 | Apoptosis (% Annexin-V+) | 0-50 | 24 h | Dose-dependent increase | [3] |
| J774A.1 | Cytotoxicity | 25 | 24 h | Delayed and less pronounced compared to Ent | [3] |
| N/A (CAS Assay) | Iron Chelation | 25 | 20 min | Apparent Activity | [3] |
| N/A (CAS Assay) | Iron Chelation | 25 | 3 h | ~90% | [3] |
Table 2: Comparison of Iron Chelation with Deferoxamine (DFO)
| Chelator | Concentration (µM) | Incubation Time | Iron Chelation (%) | Reference |
| This compound | 25 | 3 h | ~90% | [3] |
| Deferoxamine (DFO) | 25 | 12 h | ~60% | [3] |
| Deferoxamine (DFO) | 25 | 24 h | ~70% | [3] |
Experimental Protocols
Protocol 1: Induction of Iron Deficiency in Cell Culture
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce iron deficiency.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (iron-free)
-
Vehicle control (e.g., DMSO or sterile water, depending on this compound solvent)
-
Sterile cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-50 mM. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Typical starting concentrations range from 10 µM to 100 µM.
-
Control: Prepare a vehicle control by adding the same volume of solvent used for the this compound stock solution to the culture medium.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will depend on the cell type and the specific downstream application.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Assessment of Cellular Iron Status
This method utilizes the fluorescent probe Calcein-AM, whose fluorescence is quenched by intracellular labile iron. An increase in fluorescence upon treatment with an iron chelator indicates the size of the LIP.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in HBSS at a final concentration of 0.25-1 µM.
-
Wash the treated and control cells twice with HBSS.
-
Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. A higher fluorescence intensity in this compound-treated cells compared to control cells indicates a reduction in the LIP.
Iron deficiency leads to a decrease in the iron storage protein ferritin and an increase in the iron uptake protein TfR1. These changes can be quantified by Western blotting.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ferritin antibody (e.g., 1:1000 dilution)[5][6], anti-TfR1 antibody (e.g., 1:1000 dilution)[5][6][7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. For TfR1, it is often recommended to not heat the samples before loading to avoid aggregation[8]. For ferritin, heating at 95°C for 5 minutes is standard.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-ferritin or anti-TfR1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for inducing and assessing iron deficiency in vitro.
Caption: Mechanism of iron chelation by this compound.
Caption: HIF-1α signaling pathway in response to iron deficiency.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 3. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin, an iron chelating bacterial siderophore, arrests cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Transferrin Receptor Antibody (A15025) | Antibodies.com [antibodies.com]
- 8. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibacterial Activity of Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterobactin (B1671361), a high-affinity siderophore produced by various Gram-negative bacteria, plays a crucial role in iron acquisition, a process essential for bacterial survival and pathogenesis. The iron-free form, apo-enterobactin (B10823476), has garnered significant interest for its potential antibacterial properties. This interest stems from two main strategies: the "Trojan horse" approach, where this compound is conjugated to antibiotics to facilitate their entry into bacterial cells, and the intrinsic activity of this compound itself. This document provides detailed experimental protocols to investigate the antibacterial activity of this compound, focusing on its direct effects on bacterial growth, viability, and cellular processes. Additionally, it explores its role as a Pathogen-Associated Molecular Pattern (PAMP) in modulating host immune responses.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Enterobactin and its Conjugates
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for enterobactin and its conjugates against various bacterial strains. It is important to note that the antibacterial activity of this compound is often evaluated under iron-limiting conditions to ensure the expression of bacterial siderophore uptake systems. The data for this compound alone is limited, and the provided protocols are intended to facilitate the determination of these values.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 5-10 | [1] |
| Enterobactin-Ampicillin Conjugate | Escherichia coli K-12 | 0.01 | [2] |
| Enterobactin-Ampicillin Conjugate | Escherichia coli CFT073 | 0.01 | [2] |
| Enterobactin-Meropenem Conjugate | Escherichia coli K-12 | 0.01 | [2] |
| Enterobactin-Meropenem Conjugate | Escherichia coli CFT073 | 0.01 | [2] |
| Ampicillin (unconjugated) | Escherichia coli K-12 | 10 | [2] |
| Meropenem (unconjugated) | Escherichia coli K-12 | 0.1 | [2] |
Note: The provided protocols should be used to determine the specific MIC of this compound against a broader range of relevant pathogens.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iron chelator (e.g., 2,2'-dipyridyl)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Iron-limited Medium: To mimic in vivo conditions and induce siderophore uptake machinery, supplement the CAMHB with an iron chelator such as 2,2'-dipyridyl at a final concentration of 200 µM.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the iron-limited CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in iron-limited CAMHB.
-
Sterility Control: Wells containing only iron-limited CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay determines whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect over time.
Materials:
-
This compound (at concentrations relative to the MIC, e.g., 1x, 2x, 4x MIC)
-
Log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL)
-
Iron-limited CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Plate reader or spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in iron-limited CAMHB. Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Treatment: Add this compound at the desired multiples of the MIC to the bacterial cultures. Include a growth control without this compound.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity[3][4].
Bacterial Membrane Permeability and Potential Assay
This protocol assesses the ability of this compound to disrupt the bacterial cell membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
DiSC₃(5) fluorescent dye
-
Potassium chloride (KCl)
-
Valinomycin (B1682140) (a potassium ionophore, as a positive control for depolarization)
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 5 mM glucose, 100 mM NaCl).
-
Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 1-5 µM) and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).
-
Baseline Measurement: Record the baseline fluorescence.
-
Treatment: Add this compound to the cell suspension and monitor the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: In a separate sample, add valinomycin to induce complete depolarization and record the maximum fluorescence.
-
Data Analysis: The change in fluorescence upon addition of this compound is indicative of its effect on membrane potential.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of reactive oxygen species in bacteria upon treatment with this compound using a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
DCFH-DA
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Dye Loading: Incubate the bacterial suspension with DCFH-DA (typically at 10 µM) for 30-60 minutes in the dark to allow the probe to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Treatment: Resuspend the cells in buffer and add this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) at different time points.
-
Positive Control: Treat a separate sample with H₂O₂ to induce ROS production and measure the fluorescence.
-
Data Analysis: An increase in fluorescence intensity in the this compound-treated sample compared to the untreated control indicates the induction of ROS[5].
Visualizations
Experimental Workflow for Antibacterial Activity Testing
Caption: Workflow for assessing the antibacterial activity of this compound.
This compound as a Pathogen-Associated Molecular Pattern (PAMP)
This compound can be recognized by the host immune system as a PAMP, triggering an inflammatory response. This signaling is thought to be mediated through Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs).
References
- 1. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. The Alternative Role of Enterobactin as an Oxidative Stress Protector Allows Escherichia coli Colony Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Siderophore Uptake Mechanisms Using Apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apo-Enterobactin (B10823476) and Siderophore-Mediated Iron Uptake
Iron is an indispensable nutrient for the majority of living organisms, serving a critical role in a myriad of metabolic processes. Despite its abundance, the bioavailability of iron in host environments is exceedingly low. To surmount this challenge, numerous pathogenic bacteria have evolved to synthesize and secrete high-affinity iron chelators known as siderophores. Enterobactin (B1671361), predominantly produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, stands as the most potent siderophore identified, boasting an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant of K = 10⁵² M⁻¹.[1][2] This remarkable capability allows bacteria to effectively scavenge iron from host iron-binding proteins such as transferrin and lactoferrin.[1][3]
The apo-form of enterobactin (this compound) is the iron-free molecule. Upon chelating ferric iron, it forms the ferric-enterobactin complex ([Fe-Ent]³⁻), which is then recognized by specific bacterial outer membrane receptors, initiating a cascade of transport events to deliver iron into the cytoplasm. The study of this uptake mechanism is crucial for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that target these vital iron acquisition pathways.[4][5] this compound and its synthetic analogs serve as invaluable tools for elucidating the intricacies of siderophore transport, offering avenues for the rational design of "Trojan horse" antibiotics that exploit these pathways to gain entry into bacterial cells.[6][7][8]
Signaling Pathways and Transport Mechanisms
The uptake of ferric-enterobactin in Gram-negative bacteria is a well-characterized, multi-step process that involves a series of proteins spanning the outer membrane, periplasm, and inner membrane. This transport is an active process, energized by the proton motive force of the cytoplasmic membrane.
The ferric-enterobactin complex is first recognized and bound by the specific outer membrane receptor protein, FepA.[1] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1] Once in the periplasm, the ferric-enterobactin complex is bound by the periplasmic binding protein FepB and subsequently transported across the inner membrane by an ABC transporter composed of FepD, FepG, and the ATPase FepC.[1][9] Finally, within the cytoplasm, the iron is released from the enterobactin molecule through the action of the ferric enterobactin esterase (Fes), which hydrolyzes the siderophore's backbone.[2]
The genetic expression of the proteins involved in enterobactin synthesis and transport is tightly regulated by the Ferric Uptake Regulator (Fur) protein in response to intracellular iron concentrations. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the ent and fep genes.[2][10] Under iron-limiting conditions, this repression is lifted, leading to the synthesis of the enterobactin machinery. Additionally, the small RNA RyhB plays a role in the "iron-sparing" response, which includes the positive regulation of the ent genes.[10]
Data Presentation: Quantitative Analysis of Enterobactin Uptake
The following tables summarize key quantitative data related to enterobactin-mediated iron uptake and the binding of ferric-enterobactin to its receptors. These values are essential for comparative studies and for understanding the efficiency of the transport system.
Table 1: Binding Affinities of Ferric-Enterobactin to Receptors
| Receptor/Protein | Organism | Method | Dissociation Constant (Kd) | Reference |
| FepA | E. coli | Saturation Binding Assay | ~0.2 nM | [11] |
| FepA (purified) | E. coli | Extrinsic Fluorescence | ~20 nM | [11] |
| Siderocalin (Lcn2) | Human | Fluorescence Quenching | High Affinity | [12] |
Table 2: Iron Uptake Rates Mediated by Enterobactin
| Organism | Condition | Method | Transport Rate | Reference |
| E. coli | Exponentially growing at 37°C | ⁵⁹FeEnt Uptake Assay | ~208 pmol/10⁹ cells/min | [13] |
| E. coli | Chilled on ice prior to assay at 37°C | ⁵⁹FeEnt Uptake Assay | ~83 pmol/10⁹ cells/min (initial) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for studying siderophore uptake mechanisms using this compound.
Protocol 1: Iron Uptake Assay using Radiolabeled Ferric-Enterobactin (⁵⁹Fe-Ent)
This assay directly quantifies the rate of enterobactin-mediated iron transport into bacterial cells using radiolabeled iron.[1]
Objective: To measure the initial rate of ferric-enterobactin uptake.
Materials:
-
Bacterial strain of interest
-
Iron-deficient minimal medium (e.g., MOPS minimal medium)
-
This compound
-
⁵⁹FeCl₃
-
Anhydrous methanol
-
0.45 µm nitrocellulose membrane filters
-
Scintillation counter and scintillation fluid
-
Ice-cold wash buffer (e.g., 0.1 M LiCl)
Procedure:
-
Preparation of ⁵⁹Fe-Enterobactin:
-
In a microcentrifuge tube, mix equimolar amounts of this compound (dissolved in methanol) and FeCl₃, including ⁵⁹FeCl₃.
-
Incubate at room temperature for 1-2 hours to allow for the formation of the ferric-enterobactin complex.[1]
-
Purify the ⁵⁹Fe-enterobactin complex using a suitable chromatographic method, such as a Sephadex LH-20 column.[1]
-
-
Bacterial Cell Culture:
-
Grow the bacterial strain overnight in an iron-rich medium (e.g., LB broth).
-
Subculture the cells into an iron-deficient minimal medium to induce the expression of siderophore uptake systems.[1]
-
Grow cells to the mid-logarithmic phase.
-
-
Uptake Assay:
-
Harvest the cells by centrifugation and wash them with an appropriate ice-cold buffer (e.g., MOPS medium).
-
Resuspend the cells in fresh, pre-warmed iron-deficient medium to a desired cell density.
-
Initiate the uptake experiment by adding the ⁵⁹Fe-enterobactin complex to the cell suspension at various concentrations.
-
Incubate the mixture at 37°C with shaking.
-
At specific time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.[1]
-
Rapidly wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.[14]
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of iron taken up by the cells (in pmol) at each time point.
-
Plot the iron uptake over time to determine the initial rate of transport.
-
Transport rates are typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[1]
Protocol 2: Bacterial Growth Promotion Assay
This assay assesses the ability of this compound to support bacterial growth in an iron-limited environment, which is indicative of a functional uptake system.[1]
Objective: To determine if enterobactin can be utilized as an iron source by a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Iron-deficient minimal medium (e.g., M9 minimal medium treated with an iron chelator like 2,2'-dipyridyl)
-
This compound stock solution
-
Positive control (e.g., FeCl₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Iron-Deficient Medium:
-
Prepare a minimal medium and treat it with an iron chelator to remove any contaminating iron, or use a commercially available iron-deficient medium.[1]
-
-
Cell Preparation:
-
Grow the bacterial strain to the mid-log phase.
-
Wash the cells multiple times with an iron-free saline solution to remove any stored iron.
-
Resuspend the cells in the iron-free saline.
-
-
Growth Assay:
-
In a 96-well microplate, add the iron-deficient medium to each well.
-
Add this compound to the wells at various concentrations.
-
Include a negative control with no added enterobactin and a positive control with a known iron source.
-
Inoculate the wells with the washed bacterial suspension to a final OD₆₀₀ of ~0.01.
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[1]
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of enterobactin.
-
Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of enterobactin.
Protocol 3: Ferric-Enterobactin Binding Assay
This assay measures the binding affinity of the ferric-enterobactin complex to its outer membrane receptor, FepA.[1]
Objective: To determine the dissociation constant (Kd) of the ferric-enterobactin-FepA interaction.
Materials:
-
Bacterial cells expressing FepA
-
⁵⁹Fe-enterobactin
-
Binding buffer (ice-cold)
-
Nitrocellulose membrane filters
-
Scintillation counter
Procedure:
-
Preparation of Cells and Radiolabeled Ligand:
-
Grow and prepare bacterial cells expressing FepA as described for the iron uptake assay.
-
Prepare ⁵⁹Fe-enterobactin as described previously.
-
-
Binding Assay:
-
Incubate a fixed number of bacterial cells with increasing concentrations of ⁵⁹Fe-enterobactin in a binding buffer on ice for 1 hour to reach equilibrium.[1]
-
Separate the cells from the unbound ligand by filtration through a nitrocellulose membrane.
-
Wash the filter quickly with ice-cold binding buffer.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound ⁵⁹Fe-enterobactin against the concentration of the free ligand.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
Applications in Drug Development
The enterobactin uptake system represents a promising target for the development of novel antimicrobial agents. The "Trojan horse" strategy involves conjugating antibiotics to siderophore analogs.[5][15] These conjugates are recognized by the bacterial siderophore receptors and transported into the cell, leading to a targeted delivery of the antimicrobial payload and potentially overcoming existing resistance mechanisms. The synthesis of enterobactin analogs with attachment points for cargo molecules is a key area of research in this field.[6][7] The protocols described herein are essential for evaluating the efficacy of such siderophore-drug conjugates.
Conclusion
This compound is a powerful tool for dissecting the mechanisms of siderophore-mediated iron uptake in bacteria. The detailed protocols and quantitative data presented in these application notes provide a robust framework for researchers and drug development professionals to investigate this critical bacterial pathway. A thorough understanding of the enterobactin system will continue to fuel the development of innovative strategies to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Genetic organization of multiple fep genes encoding ferric enterobactin transport functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. k-state.edu [k-state.edu]
- 12. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apo-Enterobactin Production in Iron-Limited Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating iron-limited media for the production of apo-enterobactin (B10823476), a potent siderophore. The protocols detailed below are essential for studying bacterial iron acquisition, virulence, and for the development of novel antimicrobial strategies targeting this pathway.
Enterobactin (B1671361), a catecholate siderophore, is synthesized by various Gram-negative bacteria, including Escherichia coli, in response to iron scarcity.[1][2] Its exceptionally high affinity for ferric iron (Fe³⁺) makes it a critical factor for bacterial survival in iron-limited environments, such as within a host organism.[3][4] The production of enterobactin is tightly regulated by the Ferric Uptake Regulator (Fur) protein, which represses the transcription of the ent gene cluster responsible for its biosynthesis in iron-replete conditions.[1][4] When iron is scarce, this repression is lifted, leading to the synthesis and secretion of enterobactin.[2]
This document outlines the necessary steps to prepare iron-deficient minimal media, induce this compound production, and quantify its yield.
Data Presentation
Table 1: Composition of M9 Minimal Medium (per 1 Liter)
For robust this compound production, a defined minimal medium is crucial to control iron content. M9 medium is a widely used formulation.[5][6][7]
| Component | Concentration (per 1 L) | Purpose |
| 5x M9 Salts | 200 mL | Provides essential salts and nitrogen source. |
| Na₂HPO₄·7H₂O | 64 g | Phosphate source and buffering agent. |
| KH₂PO₄ | 15 g | Phosphate source and buffering agent. |
| NaCl | 2.5 g | Provides essential ions. |
| NH₄Cl | 5.0 g | Nitrogen source. |
| Distilled H₂O | to 1 L | --- |
| Supplements (added after autoclaving) | ||
| 20% Glucose (w/v) | 20 mL | Carbon and energy source. |
| 1 M MgSO₄ | 2 mL | Source of magnesium ions. |
| 1 M CaCl₂ | 0.1 mL | Source of calcium ions. |
Note: To create iron-limited conditions, it is critical to omit the addition of iron salts (e.g., FeSO₄) that are sometimes included in standard M9 recipes.[8] Furthermore, all glassware must be treated to remove trace iron contamination.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of Iron-Limited M9 Minimal Medium
This protocol details the preparation of M9 minimal medium with minimal iron content, a prerequisite for inducing this compound production.
Materials:
-
Glassware (Erlenmeyer flasks, graduated cylinders, bottles)
-
Distilled, deionized water (ddH₂O)
-
Na₂HPO₄·7H₂O, KH₂PO₄, NaCl, NH₄Cl
-
Glucose, MgSO₄, CaCl₂
-
Concentrated HCl
-
Autoclave
-
0.22 µm sterile filter units
-
Optional: Chelex-100 resin
Procedure:
-
Glassware Preparation (Acid Washing):
-
To eliminate trace iron contamination, thoroughly wash all glassware with a detergent.
-
Rinse extensively with tap water, followed by a rinse with distilled water.
-
Soak glassware in 6 M HCl for at least 4 hours.[9]
-
Rinse thoroughly with ddH₂O (at least 5-6 times) to remove all traces of acid.
-
Dry the glassware in an oven.
-
-
Preparation of 5x M9 Salts Solution (1 L):
-
In an acid-washed flask, dissolve the following salts in 800 mL of ddH₂O:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Stir until all salts are completely dissolved.
-
Adjust the final volume to 1 L with ddH₂O.
-
Sterilize the 5x M9 salts solution by autoclaving at 121°C for 15 minutes.
-
-
Preparation of Supplement Stock Solutions:
-
20% Glucose (w/v): Dissolve 20 g of glucose in 100 mL of ddH₂O. Sterilize by passing through a 0.22 µm filter. Do not autoclave as this can caramelize the sugar.[6]
-
1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of ddH₂O. Sterilize by autoclaving.
-
1 M CaCl₂: Dissolve 11.1 g of CaCl₂ in 100 mL of ddH₂O. Sterilize by autoclaving.
-
-
Optional: Chelex Treatment for Iron Removal:
-
For extremely iron-limited conditions, treat the 5x M9 salts solution with Chelex-100 resin to remove divalent metal ions, including iron.[11][12]
-
Wash the Chelex-100 resin with ddH₂O.
-
Add the washed resin to the M9 salts solution and stir for at least 2 hours.
-
Filter out the resin using a sterile filtration unit.
-
Note: Chelex treatment will also remove other essential divalent cations. These must be added back to the medium after treatment.
-
-
Assembling the Final M9 Minimal Medium (1 L):
-
In a sterile, acid-washed container, aseptically combine:
-
778 mL sterile ddH₂O
-
200 mL sterile 5x M9 salts solution
-
20 mL sterile 20% glucose solution
-
2 mL sterile 1 M MgSO₄ solution
-
0.1 mL sterile 1 M CaCl₂ solution
-
-
Mix the components thoroughly. The medium is now ready for use.
-
Protocol 2: Culturing Bacteria and Inducing this compound Production
This protocol describes the cultivation of bacteria in the prepared iron-limited medium to stimulate the production of this compound.
Materials:
-
Prepared iron-limited M9 minimal medium
-
Bacterial strain capable of producing enterobactin (e.g., E. coli)
-
Incubator shaker
-
Spectrophotometer
-
Sterile culture tubes and flasks
Procedure:
-
Inoculum Preparation:
-
Grow a starter culture of the desired bacterial strain overnight in a rich medium (e.g., LB broth).
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile iron-limited M9 minimal medium to remove any residual iron from the rich medium.
-
Resuspend the final cell pellet in a small volume of iron-limited M9 minimal medium.
-
-
Induction Culture:
-
Inoculate a flask containing the iron-limited M9 minimal medium with the washed bacterial suspension to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm).
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.
-
-
Harvesting the Supernatant:
-
Once the culture reaches the desired growth phase (typically late exponential or early stationary phase), harvest the culture.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant, which contains the secreted this compound.
-
The supernatant can be stored at -20°C for later analysis.
-
Protocol 3: Quantification of this compound using the Arnow Assay
The Arnow assay is a colorimetric method for the quantification of catechol-containing compounds, such as enterobactin.[4][13]
Materials:
-
Bacterial culture supernatant
-
0.5 N HCl
-
Nitrite-molybdate reagent (10% w/v sodium nitrite (B80452) and 10% w/v sodium molybdate (B1676688) in water)[4]
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.
-
-
Color Development:
-
Add 1 mL of the nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.
-
-
Absorbance Measurement:
-
After 5 minutes, measure the absorbance of the solution at 510 nm.[4]
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
-
Perform the Arnow assay on each standard concentration.
-
Plot the absorbance at 510 nm versus the concentration of DHBA to generate a standard curve.
-
-
Quantification:
-
Determine the concentration of catechol in the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar equivalents of DHBA.[13]
-
Note on Quantification: For more precise and specific quantification of intact enterobactin, distinguishing it from its precursors or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][14]
Visualization of Pathways and Workflows
Enterobactin Biosynthesis and Regulation Pathway
Caption: Regulation and biosynthesis of enterobactin.
Experimental Workflow for this compound Production
Caption: Workflow for this compound production and analysis.
References
- 1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. M9 Minimal Medium [novoprolabs.com]
- 6. Microbial Techniques: Preparing Minimal Media [madsci.org]
- 7. Standard M9 minimal medium [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing culture conditions for maximal apo-enterobactin production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing culture conditions for maximal apo-enterobactin (B10823476) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production optimization important?
A1: this compound is the iron-free form of enterobactin (B1671361), a high-affinity siderophore produced by Gram-negative bacteria like Escherichia coli to sequester iron from the environment.[1][2] Optimizing its production is crucial for studying bacterial iron acquisition, developing novel antimicrobial agents that target this pathway, and for applications in drug delivery.[3][4]
Q2: What is the primary regulatory factor controlling enterobactin biosynthesis?
A2: The primary regulatory factor is the intracellular iron concentration.[5] The Ferric Uptake Regulator (Fur) protein acts as a repressor. In iron-rich conditions, Fur binds to Fe²⁺, and this complex binds to the promoter regions of the enterobactin biosynthesis genes (ent), repressing their transcription.[4][6] Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, leading to the expression of the ent operon and subsequent enterobactin synthesis.[4][6]
Q3: What are the key genes and the general biochemical pathway for enterobactin biosynthesis?
A3: The biosynthesis of enterobactin in E. coli is primarily carried out by enzymes encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[3] The pathway begins with chorismate, a precursor from the shikimate pathway.[6][7] A series of enzymatic reactions convert chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then linked to L-serine.[2][8] Finally, three of these DHB-serine molecules undergo cyclization to form the mature enterobactin molecule.[2][6]
Q4: How can I detect and quantify this compound in my cultures?
A4: Several methods are available for the detection and quantification of enterobactin. The most common are:
-
Chrome Azurol S (CAS) Assay: A universal colorimetric assay for detecting siderophore production. Siderophores remove iron from a blue dye-iron complex, resulting in a color change to orange or yellow.[3][9]
-
Arnow Assay: A colorimetric method specific for the quantification of catechol-type siderophores like enterobactin.[3][10]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly specific and sensitive methods for the accurate quantification of intact enterobactin, separating it from precursors and degradation products.[3][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound production.
Issue 1: Low or No this compound Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Iron Limitation | The culture medium may contain trace amounts of iron, repressing the ent genes.[4] Use iron-depleted minimal media (e.g., M9).[4] Ensure all glassware is acid-washed to remove trace iron.[12] Use high-purity water and reagents.[13] Consider adding a chelator like 2,2'-dipyridyl to sequester any remaining trace iron.[4] |
| Suboptimal Media Composition | The absence or limitation of precursors or cofactors can hinder the biosynthetic pathway.[4] Optimize media components; studies have shown succinate, Na₂HPO₄, CaCl₂, and KH₂PO₄ to be significant.[14] |
| Inadequate Aeration | Oxygen levels can influence the overall metabolic state of the cells and precursor availability.[4] Optimize the agitation speed; around 150 RPM has been shown to be effective.[14] |
| Genetic Instability of Production Strain | The strain may have lost the genetic elements required for enterobactin synthesis.[3] Confirm the integrity of the ent genes via PCR.[3] |
| Incorrect pH of the Medium | The pH of the culture medium can affect enzyme activity and nutrient availability. The optimal pH for enterobactin production is typically around neutral. |
| Suboptimal Growth Temperature | E. coli is typically grown at 37°C for enterobactin production.[3] |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | The physiological state of the inoculum can significantly impact the kinetics of production.[15] Standardize the inoculum preparation by using fresh colonies and a consistent pre-culture protocol.[4] |
| Inconsistent Media Preparation | Minor variations in media composition can lead to different yields.[15] Prepare media in large batches or use high-purity reagents to minimize batch-to-batch variation.[4] |
Issue 3: Degradation of this compound Post-Extraction
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Ester Linkages | The ester bonds in the enterobactin macrocycle are susceptible to hydrolysis, especially at non-neutral pH.[4] Maintain a neutral pH whenever possible, except during the initial acidic extraction step.[13] Work quickly to minimize the time enterobactin is exposed to acidic conditions.[13] |
| Oxidation of Catechol Moieties | The catechol groups of enterobactin are prone to oxidation, which can lead to degradation.[16] Store purified enterobactin under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[13] |
Experimental Protocols
Protocol 1: High-Yield this compound Fermentation
-
Media Preparation: Prepare an iron-deficient minimal medium such as M9 medium.[15] Ensure all glassware has been acid-washed to remove trace iron.[15]
-
Inoculum Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.[15]
-
Fermentation: Inoculate the iron-deficient medium with the overnight culture to an initial OD₆₀₀ of 0.05.[15] Incubate at 37°C with shaking (e.g., 150 RPM) for 24-48 hours.[14][15]
Protocol 2: Quantification of this compound using the Arnow Assay
This assay quantifies catechol-type siderophores.[10]
-
Sample Preparation: To 1.0 mL of the culture supernatant, add 1.0 mL of 0.5 N HCl.[10]
-
Reagent Addition: Add 1.0 mL of Arnow's reagent (10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) in 100 mL deionized water) to the acidified sample and mix well. A yellow color should develop.[10]
-
Alkalinization: Add 1.0 mL of 1.0 N NaOH to the mixture and mix thoroughly. The solution should turn an intense orange-red.[10]
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature for full color development.[10]
-
Spectrophotometry: Measure the absorbance of the solution at 510 nm.[10]
-
Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA) to determine the concentration of enterobactin in the sample.[10]
Protocol 3: Chrome Azurol S (CAS) Liquid Assay for Siderophore Detection
This assay provides a semi-quantitative measure of total siderophore production.[17]
-
CAS Assay Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves mixing solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.[17]
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.[18]
-
Assay: In a 96-well plate, mix 100 µL of cell-free supernatant with 100 µL of CAS assay solution.[17]
-
Control: As a control, mix 100 µL of uninoculated medium with 100 µL of CAS assay solution.[17]
-
Incubation: Incubate the plate at room temperature for 2 hours.[17]
-
Measurement: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[17]
-
Calculation: Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100.[18]
Data Presentation
Table 1: Optimized Media Components for Enhanced Siderophore Production
Based on a statistical optimization study, the following concentrations of key media components were found to have a significant positive effect on siderophore production by E. coli.[14]
| Component | Optimized Concentration (g/L) |
| Succinate | 0.3 |
| Tryptophan | 0 |
| Na₂HPO₄ | 6 |
| CaCl₂ | 0.1 |
| KH₂PO₄ | 0.6 |
Table 2: Comparative Analysis of Enterobactin Detection Methods
| Feature | LC-MS | Arnow Assay | CAS Assay |
| Specificity | High (confirms molecular weight)[11] | Moderate (detects catechol groups)[11] | Low (detects general siderophore activity)[11] |
| Sensitivity | High[11] | Moderate[11] | Moderate[11] |
| Quantification | Absolute and Relative[11] | Semi-quantitative[11] | Semi-quantitative[11] |
| Throughput | Lower[11] | High[11] | High[11] |
| Expertise Required | High[11] | Low[11] | Low[11] |
| Equipment Cost | High[11] | Low[11] | Low[11] |
References
- 1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial Siderophores: A New Insight on Healthcare Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
- 16. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
preventing degradation of apo-enterobactin during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of apo-enterobactin (B10823476) during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during purification?
A1: this compound is primarily susceptible to hydrolysis of its cyclic tri-ester backbone. This process is significantly accelerated under non-neutral pH conditions, leading to the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS).[1]
Q2: How can I visually detect this compound degradation?
A2: Pure, iron-free this compound in solution is typically colorless to pale yellow.[1] While significant color changes might not be apparent upon degradation of the apo form, the appearance of precipitates can indicate solubility issues or degradation. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can effectively separate the intact cyclic enterobactin (B1671361) from its linear hydrolysis products.[1]
Q3: What are the optimal storage conditions for purified this compound to ensure its long-term stability?
A3: To ensure stability, purified this compound should be stored as a dry powder or in an appropriate solvent at low temperatures. It is also recommended to protect solutions from light and maintain a neutral pH for storage.[1]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
| Dry Powder | -20°C | Long-term |
| Data sourced from MedchemExpress.[1] |
Table 2: Influence of pH on Enterobactin Stability and Iron Complex
| pH Range | Effect on this compound/Ferric-Enterobactin |
| Acidic (e.g., pH ~2.0) | Essential for protonating catechol groups for efficient solvent extraction.[2] However, prolonged exposure can accelerate hydrolysis of the ester backbone.[1] For the ferric complex, acidic conditions facilitate iron release.[3] |
| Neutral (e.g., pH 7.0-7.5) | Generally recommended for storage of this compound solutions to minimize hydrolysis.[1] The ferric-enterobactin complex is stable at neutral pH.[3] |
| Alkaline (pH > 8.0) | Can lead to the formation of iron hydroxides if iron is present, and may also promote hydrolysis of the ester linkages in this compound. |
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound purification process.
Problem 1: Low Yield of this compound from Bacterial Culture
| Possible Causes | Troubleshooting & Optimization |
| Suboptimal Culture Conditions | Utilize a low-iron minimal medium to maximize the induction of enterobactin biosynthesis genes. Statistical optimization of media components can further enhance yield.[1] |
| Iron Contamination in Growth Medium | Use high-purity water and reagents. All glassware should be acid-washed to remove trace iron, which can repress enterobactin production.[1] |
| Inefficient Extraction from Culture Supernatant | Ensure the pH of the culture supernatant is accurately acidified to ~2.0 before extraction with ethyl acetate (B1210297). This is critical for maximizing the partitioning of enterobactin into the organic phase.[1] |
Problem 2: Presence of Impurities in the Final Product
| Possible Causes | Troubleshooting & Optimization |
| Hydrolysis During Purification | Maintain a neutral pH whenever possible, except during the initial acidic extraction step. Work quickly to minimize the time this compound is exposed to acidic conditions.[1] |
| Co-extraction of Other Catechol-Containing Compounds | If HPLC analysis shows multiple catechol-related peaks, further purification using column chromatography (e.g., Sephadex LH-20) can be employed to separate cyclic enterobactin from its linear degradation products and other impurities.[1] |
Problem 3: Formation of an Emulsion During Ethyl Acetate Extraction
| Possible Causes | Troubleshooting & Optimization |
| Presence of Proteins and Cellular Debris | Centrifuge the emulsion at a moderate speed (e.g., 3000 rpm for 20 minutes) to help break the emulsion.[1] |
| High Concentration of Surfactant-like Molecules | Adding a saturated NaCl solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[1] Filtering the culture supernatant before extraction may also help remove some cellular debris.[1] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General workflow for this compound purification.
Experimental Protocols
Comprehensive Protocol for this compound Purification
This protocol provides a standard method for the extraction and purification of this compound from bacterial culture supernatant.
1. Culture Growth and Harvest:
-
Grow an enterobactin-producing bacterial strain (e.g., E. coli) in a low-iron minimal medium at 37°C with aeration for 24-48 hours to induce siderophore production.[1]
-
Harvest the culture by centrifugation at a sufficient speed and duration to pellet the bacterial cells (e.g., 7,650 x g for 15 minutes at 4°C).
-
Carefully decant and collect the cell-free supernatant.
2. Acidification and Solvent Extraction:
-
Chill the supernatant on ice and adjust the pH to approximately 2.0 using concentrated HCl. Monitor the pH carefully.[2]
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[4]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting.[4]
-
Allow the phases to separate. The ethyl acetate layer (top layer) will contain the enterobactin.
-
Collect the ethyl acetate layer. The extraction can be repeated on the aqueous phase with fresh ethyl acetate to improve the yield.[4]
-
Combine the organic fractions and evaporate the solvent using a rotary evaporator to obtain the crude enterobactin extract.[4]
3. Chromatographic Cleanup (e.g., using Sephadex LH-20):
-
Prepare a column with a suitable resin like Sephadex LH-20.[5]
-
Equilibrate the column with the chosen mobile phase (e.g., methanol).[5]
-
Dissolve the crude enterobactin extract in a minimal amount of the mobile phase and load it onto the column.[1][5]
-
Elute the column with the mobile phase, collecting fractions.[1]
-
Monitor the fractions for the presence of enterobactin using a suitable method (e.g., HPLC or a colorimetric assay).
4. Final Purification and Purity Assessment:
-
Pool the fractions containing pure this compound.
-
The purity of the final product should be assessed by analytical reversed-phase HPLC.[1]
-
The purified this compound can be obtained as a dry powder by lyophilization for long-term storage.
References
troubleshooting contamination in enterobactin production cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterobactin (B1671361) production cultures.
Frequently Asked Questions (FAQs)
Q1: What is enterobactin and why is it important?
Enterobactin is a high-affinity siderophore, an iron-chelating molecule, produced by Gram-negative bacteria like Escherichia coli to acquire iron from their environment.[1][2] Its remarkable ability to bind to ferric iron (Fe³⁺) makes it a significant area of study for developing new antimicrobial agents and for understanding bacterial virulence.[1][3]
Q2: What are the key genes involved in enterobactin biosynthesis?
The biosynthesis of enterobactin in E. coli is primarily carried out by enzymes encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[1][4] These genes are responsible for converting chorismate into the final enterobactin structure.[1][4]
Q3: What are the typical signs of contamination in an enterobactin production culture?
Common indicators of contamination include:
-
Visual changes: Unexpected cloudiness (turbidity), changes in the color of the media (for instance, a rapid shift to yellow, indicating a pH change), or the appearance of clumps or films.[1]
-
Microscopic examination: The presence of microorganisms with different shapes and sizes from the production strain.[1]
-
Altered growth kinetics: Unusually fast or slow growth of the culture.[1]
-
Inconsistent product yield: Significantly lower or no production of enterobactin.
Q4: How can I confirm the presence of enterobactin in my culture?
Several methods can be used to detect and quantify enterobactin:
-
Arnow assay: A colorimetric method to quantify catechol compounds like enterobactin.[1][4]
-
Chrome Azurol S (CAS) assay: A common method for detecting overall siderophore production.[1][5]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of enterobactin and its precursors.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of Enterobactin
If you are experiencing low or no yield of enterobactin, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Enterobactin Yield
Caption: A flowchart for troubleshooting low enterobactin yield.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Growth Conditions | Optimize parameters such as temperature (typically 37°C for E. coli), pH, aeration, and agitation speed.[1] |
| Genetic Integrity of the Production Strain | Confirm that the strain has not lost the genetic elements required for enterobactin synthesis. This can be checked by PCR for the ent genes.[1] |
| Inhibitory Substances | The presence of certain metals, like nickel, can inhibit enterobactin production.[1][6] Analyze media components for potential inhibitors. |
| Iron Contamination in Media | Use iron-free minimal media. All glassware should be acid-washed to remove trace iron. Use high-purity water and reagents.[7] |
Issue 2: Visible Contamination in the Culture
Visible contamination is a critical issue that needs immediate attention to prevent the loss of the entire production batch.
Identifying Common Contaminants
| Contaminant | Visual and Microscopic Characteristics |
| Bacteria | Sudden turbidity, sometimes with a surface film. A rapid drop in pH may occur (yellowing of media with phenol (B47542) red).[1] Microscopically, they appear as small, motile or non-motile rods or cocci. |
| Yeast | Diffuse or localized turbidity. May form clumps and an odor may be present. Microscopically, they are oval or spherical budding cells, larger than bacteria.[1] |
| Mold (Fungi) | Visible mycelial clumps or "fluff balls." May appear as a surface pellicle.[1] Microscopically, they show filamentous structures (hyphae) with visible spores. |
Troubleshooting Workflow for Contamination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Apo-Enterobactin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use apo-enterobactin (B10823476) in cell culture. Here you will find answers to frequently asked questions, solutions to common experimental problems, detailed protocols, and key quantitative data to enhance the bioavailability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture? this compound is the iron-free form of enterobactin (B1671361), a siderophore (iron-chelating molecule) produced by certain bacteria like E. coli.[1][2] It has one of the highest known affinities for ferric iron (Fe³⁺).[2][3][4] In cell culture, it is primarily used to induce iron starvation by sequestering trace iron from the culture medium and from within the cells, making it a powerful tool for studying the effects of iron depletion on cellular processes like growth, signaling, and apoptosis.[3][5]
Q2: How does this compound enter mammalian cells? Mammalian cells have developed sophisticated mechanisms to interact with this bacterial siderophore. The primary pathway involves the host protein Lipocalin 2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[5][6]
-
LCN2-Mediated Uptake: this compound is bound by secreted LCN2.
-
Receptor Binding: The LCN2-enterobactin complex is then recognized and bound by a cell-surface receptor called SLC22A17 (also known as 24p3R).[7][8][9]
-
Endocytosis: This binding triggers the internalization of the entire complex via endocytosis.[8][10]
-
Iron Chelation: Once inside, this compound can chelate intracellular iron.
Additionally, recent studies have shown that ferric-enterobactin can enter cells and deliver iron to mitochondria through a mechanism independent of traditional transporters like DMT1, potentially involving the ATP synthase alpha subunit.[1][11][12][13]
Q3: What is the difference between this compound and holo-enterobactin? The key difference is their iron-loading status.
-
This compound is the iron-free form. It is the active form used to chelate iron and induce iron deficiency in cells.[2]
-
Holo-enterobactin (or ferric-enterobactin) is the iron-bound complex. This form is used when the goal is to deliver iron to cells.[1][2]
Q4: What are the most critical factors for a successful experiment with this compound? Success hinges on three main factors:
-
Minimizing Iron Contamination: Standard cell culture media and fetal bovine serum (FBS) contain significant amounts of iron that will saturate this compound, rendering it ineffective.[14]
-
Cellular Receptor Expression: The intended effect often depends on the cell line's expression of LCN2 and its receptor, SLC22A17.[7][15]
-
This compound Integrity: The molecule can degrade, so proper handling and storage are crucial.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem: I am not observing the expected cellular effect (e.g., iron depletion, apoptosis, cell cycle arrest).
-
Possible Cause 1: High Iron Content in Culture Medium
-
Explanation: Fetal bovine serum (FBS) is a major source of iron, containing high levels of ferritin and transferrin.[14] This environmental iron will bind to your this compound before it can act on the cells.
-
Solution:
-
Use a serum-free medium if your cell line can tolerate it.[15]
-
Alternatively, use an iron-depleted medium or supplement your standard medium with a chelator like 2,2'-dipyridyl to sequester trace iron before adding your cells.[17][18]
-
Test and reserve a single large batch of FBS for your experiments to minimize lot-to-lot variability in iron content.[19]
-
-
-
Possible Cause 2: this compound Degradation
-
Explanation: The ester bonds in the enterobactin structure are susceptible to hydrolysis, especially in non-neutral or acidic pH conditions, which inactivates the molecule.[20]
-
Solution:
-
Store stock solutions (e.g., in DMSO) in single-use aliquots at -20°C for short-term or -80°C for long-term storage to avoid freeze-thaw cycles.[16]
-
Ensure the final pH of your culture medium is within the optimal physiological range (typically 7.2-7.4) after adding this compound.[4][15]
-
Verify the activity of your stock solution using a functional assay like the Arnow or CAS assay (see Protocol 3).[15][20]
-
-
-
Possible Cause 3: Low or Absent Receptor Expression
-
Explanation: The LCN2/SLC22A17 pathway is a primary route of entry for enterobactin into many cell types.[6][7][8] If your chosen cell line does not express sufficient levels of the SLC22A17 receptor, the uptake will be inefficient.
-
Solution:
-
Consult the literature or databases (e.g., Gene Expression Omnibus) for expression data of SLC22A17 and LCN2 in your cell line.
-
If data is unavailable, quantify mRNA or protein levels via qPCR or Western blot.
-
Consider using a different cell line known to be responsive or transiently overexpressing the receptor if necessary.
-
-
-
Possible Cause 4: Incorrect this compound Concentration
-
Explanation: The effective concentration is a window. Too low, and you will not see an effect. However, very high concentrations (e.g., 50 µM in some E. coli studies) can induce toxicity through mechanisms other than iron chelation, potentially confounding results.[21]
-
Solution:
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Batch-to-Batch Variability in Fetal Bovine Serum (FBS)
-
Explanation: Different lots of FBS have highly variable concentrations of iron, growth factors, and endogenous LCN2, all of which can influence the outcome of your experiment.[14][19]
-
Solution:
-
Purchase a large quantity of FBS from a single lot.
-
Test the lot to ensure it is suitable for your assay.
-
Use this single, validated lot for the entire duration of your experimental series.
-
-
-
Possible Cause 2: Inconsistent Cell State
-
Explanation: Cell passage number, confluency, and overall health can significantly alter their metabolic state and expression of key receptors.[22][23]
-
Solution:
-
Use cells within a consistent and narrow range of passage numbers.
-
Seed cells at a consistent density for all experiments.
-
Regularly monitor cultures for signs of stress or contamination.[23]
-
-
Quantitative Data & Properties
Table 1: Troubleshooting Quick Guide
| Issue | Possible Cause | Recommended Action |
| No cellular effect | High iron in medium | Use serum-free or iron-depleted medium. |
| This compound degradation | Prepare fresh aliquots; check stock activity with Arnow/CAS assay. | |
| Low receptor (SLC22A17) expression | Verify receptor expression in the cell line (qPCR/Western). | |
| Incorrect concentration | Perform a dose-response curve (start with 1-25 µM). | |
| Inconsistent results | FBS batch variation | Test and use a single lot of FBS for all experiments. |
| Cell health/passage number | Standardize cell culture practices; use consistent passage numbers. |
Table 2: Recommended Starting Concentrations for Cell Culture
| Application | Cell Type Example | Suggested Concentration Range | Reference |
| Induction of IL-8 | A549, HT29 lung/intestinal epithelia | 25-50 µM | [5] |
| Iron Depletion Studies | General Mammalian Cells | 1-25 µM | [21] |
| Copper Toxicity Modulation | E. coli (as reference) | 1-10 µM (protective) vs. 50 µM (harmful) | [21] |
Table 3: this compound Properties and Stability
| Property | Value / Condition | Reference |
| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [20] |
| Molecular Weight | 669.55 g/mol | [20] |
| Appearance | Solid | [20] |
| Solubility | Soluble in DMSO; slightly soluble in acetonitrile. | [16][20] |
| Storage (Stock Solution) | Aliquot and store at -20°C (short-term) or -80°C (long-term). | [16] |
| Key Instability Factor | Susceptible to hydrolysis of its ester bonds, especially at non-neutral pH. | [20] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of purified this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[16]
-
Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months for maximum stability.[16]
Protocol 2: General Protocol for Cellular Iron Depletion
-
Cell Seeding: Plate your cells in a standard growth medium and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Medium Preparation: Prepare your treatment medium. For best results, use a serum-free basal medium. If serum is required, use a low-iron FBS or pre-chelate the complete medium by incubating it with a chelator (e.g., 2,2'-dipyridyl) for 1-2 hours before use.
-
Washing: Gently wash the cells twice with sterile, warm PBS to remove residual iron from the plating medium.
-
Treatment: Add the prepared iron-depleted treatment medium containing the desired final concentration of this compound. Include a vehicle control (e.g., DMSO) and other relevant controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, harvest the cells. Analyze iron depletion by measuring intracellular iron levels, assessing the expression of iron-responsive proteins (e.g., decreased ferritin, increased transferrin receptor), or evaluating downstream functional consequences (e.g., cell viability, apoptosis).
Protocol 3: Quantification of this compound Activity (Arnow Assay)
This colorimetric assay quantifies catechol compounds and can be used to verify the integrity of your this compound stock.[20]
-
Sample Preparation: In a microcentrifuge tube, prepare a diluted sample of your this compound stock in water or buffer (e.g., to a final concentration of 50-100 µM).
-
Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[24]
-
Reagent Addition (Sequential): To 0.5 mL of your sample or standard, add the following reagents in order, mixing after each addition:[25]
-
0.5 mL of 0.5 N HCl
-
0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate)
-
0.5 mL of 1 N NaOH
-
-
Color Development: A red color will develop in the presence of active catechols.
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.[18]
-
Quantification: Determine the concentration of active catechol in your sample by comparing its absorbance to the DHBA standard curve.
Visualizations: Pathways and Workflows
Signaling & Uptake Pathways
Caption: Cellular uptake pathways for this compound via LCN2/SLC22A17 and mitochondria.
Experimental Workflow
Caption: A step-by-step experimental workflow for testing this compound in cell culture.
Troubleshooting Logic
Caption: A decision tree to systematically troubleshoot common experimental issues.
References
- 1. Enterobactin carries iron into Caenorhabditis elegans and mammalian intestinal cells by a mechanism independent of divalent metal transporter DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 7. SLC22A17 solute carrier family 22 member 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Reactome | Slc22a17 binds Lcn2, internalising it, releasing Fe3+ [reactome.org]
- 11. Enterobactin carries iron into Caenorhabditis elegans and mammalian intestinal cells by a mechanism independent of divalent metal transporter DMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Microbial Siderophore Enterobactin Promotes Mitochondrial Iron Uptake and Development of the Host via Interaction with ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High levels of ferritin and its iron in fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Less is more: Enterobactin concentration dependency in copper tolerance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 23. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Apo-Enterobactin Extraction and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the critical role of pH in the successful extraction and handling of apo-enterobactin (B10823476).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from bacterial culture supernatant?
A1: The initial solvent extraction of this compound must be performed at a very low pH, typically around 2.0.[1][2][3][4] This is crucial because the catechol moieties of enterobactin (B1671361) need to be fully protonated to neutralize their charge. This protonation makes the molecule less polar, thereby significantly increasing its solubility in organic solvents like ethyl acetate (B1210297).[3] Maintaining this acidic pH ensures efficient partitioning of enterobactin from the aqueous culture supernatant into the organic solvent, which is a critical first step in purification.[3]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. The ester bonds that form the central trilactone scaffold of enterobactin are susceptible to hydrolysis.[5] This hydrolysis is favored under mildly acidic conditions.[5] While the ferric-enterobactin complex is stable at a neutral pH, this compound's stability is compromised at non-neutral pH.[5][6] To avoid base-catalyzed hydrolysis of the backbone, it is recommended to handle solutions by moving from low to high pH during titrations.[7] For experimental use, such as iron chelation assays, maintaining a neutral pH is generally optimal for this compound activity.[8][9]
Q3: Can this compound be damaged by exposure to strong acids during extraction?
A3: While acidification to pH 2.0 is necessary for efficient extraction, prolonged exposure to harsh acidic conditions can lead to hydrolysis of the trilactone backbone.[5] Therefore, it is recommended to perform the extraction process quickly after acidification.[2]
Q4: My this compound sample shows low activity in my iron chelation assay. Could pH be the issue?
A4: Yes, incorrect pH is a likely cause. The iron-chelating efficiency of enterobactin is pH-dependent, with optimal activity typically observed around neutral pH.[9] Ensure that the pH of your assay buffer is correctly adjusted. Additionally, if the enterobactin was purified from a culture, it might already be complexed with iron (holo-enterobactin), which will not show chelating activity.[9]
Troubleshooting Guides
Problem 1: Low yield of this compound after solvent extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the supernatant | Before adding the organic solvent, ensure the supernatant is acidified to a pH of approximately 2.0 using a strong acid like concentrated HCl.[1][2][4] Monitor the pH carefully during acidification. |
| Insufficient mixing during extraction | Mix the acidified supernatant and organic solvent vigorously to ensure efficient transfer of this compound into the organic phase.[1][4] |
| Incomplete phase separation | Allow sufficient time for the aqueous and organic phases to separate completely. If an emulsion forms, centrifugation can aid in phase separation. |
Problem 2: Degradation of this compound during storage or experiments.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the storage solvent | For long-term storage, it is best to store this compound as a dried solid at -20°C.[8] If in solution, use a buffer at a neutral or slightly acidic pH and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] |
| Hydrolysis at non-neutral pH | Be mindful of the pH of your experimental buffers. This compound is prone to hydrolysis, especially at non-neutral pH.[6] |
| Enzymatic degradation | If working with crude extracts that may contain the Fes enzyme, be aware that this enzyme can hydrolyze the enterobactin backbone.[5] The Fes enzyme is more efficient at hydrolyzing the iron-bound form but can also act on this compound.[5] |
Data Presentation
Table 1: Recommended pH for Different Procedures Involving this compound
| Procedure | Recommended pH | Rationale |
| Solvent Extraction | ~2.0 | Protonates catechol groups, increasing hydrophobicity and solubility in organic solvents.[1][3] |
| Iron Chelation Assays | ~7.0 | Optimal pH for iron-chelating activity.[8][9] |
| Short-term Storage (Solution) | Neutral to slightly acidic | Minimizes hydrolysis of the trilactone backbone.[6] |
| Long-term Storage | N/A (Store as dry solid) | Maximizes stability.[8] |
Experimental Protocols
Protocol: Extraction of this compound from Bacterial Culture Supernatant
This protocol outlines a standard method for the extraction of this compound.
1. Harvesting Supernatant:
-
Culture bacteria (e.g., E. coli) in an iron-deficient medium to induce enterobactin production.[10]
-
Centrifuge the culture to pellet the cells (e.g., 8,000 x g for 15 minutes at 4°C).[2]
-
Carefully collect the cell-free supernatant.[2]
2. Acidification and Solvent Extraction:
-
Chill the supernatant on ice and slowly add concentrated HCl to acidify it to a pH of 2.0.[3][4] Monitor the pH carefully.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes.[4]
-
Allow the layers to separate. The upper organic phase contains the this compound.[1]
-
Collect the organic phase. For a higher yield, the aqueous phase can be re-extracted with fresh ethyl acetate.[4]
3. Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.[11]
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound extract as a dry residue.[4]
4. Reconstitution:
-
Resuspend the dried extract in a suitable solvent, such as methanol, for quantification and further use.[1][10]
Visualizations
Caption: Workflow for the extraction of this compound from bacterial culture.
Caption: The effect of pH on the stability of the this compound trilactone backbone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting inconsistent results in CAS assay for apo-enterobactin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Chrome Azurol S (CAS) assay to detect and quantify apo-enterobactin (B10823476).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chrome Azurol S (CAS) assay?
A1: The CAS assay is a universal colorimetric method for detecting siderophores.[1][2] It operates on the principle of iron competition.[3][4] The assay reagent is a ternary complex of Chrome Azurol S (a dye), ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is blue.[5] When a sample containing a strong iron chelator like this compound is added, the enterobactin (B1671361) removes the iron from the dye complex due to its higher affinity for Fe³⁺.[1][6] This releases the free CAS dye, causing a color change from blue to orange or yellow, which can be measured spectrophotometrically at approximately 630 nm.[2][4]
Q2: Can the CAS assay specifically quantify only this compound?
A2: No, the standard CAS assay is a universal test and is not specific to any particular type of siderophore.[2][4] It detects virtually all iron-chelating molecules. Therefore, it will react with other siderophores or iron-chelating compounds that may be present in your sample.[3] For specific quantification of enterobactin, a catecholate-type siderophore, it is recommended to use complementary methods like the Arnow assay or analytical techniques such as HPLC.[4][7]
Q3: What are common interfering substances in the CAS assay?
A3: Several substances can interfere with the CAS assay and lead to false-positive results. These include other strong chelating agents, acidic byproducts from microbial metabolism that lower the pH of the medium, and compounds that can reduce Fe(III) to Fe(II).[8] High concentrations of phosphate (B84403) in the growth medium can also interfere with the assay.[9]
Q4: Why is my CAS reagent green or purple instead of blue?
A4: The color of the CAS reagent is highly dependent on pH. A pH above 6.8 can cause the solution to turn green.[10][11] A purple color may indicate a pH issue or the presence of catecholate-type siderophores in the case of a reaction.[12] It is critical to carefully adjust the pH of the buffer (e.g., PIPES) to the recommended value (typically around 6.8 for agar (B569324) plates) during reagent preparation.[5][10]
Troubleshooting Guide
This guide addresses common problems encountered during the CAS assay for this compound.
Issue 1: Inconsistent or Non-Reproducible Results
| Symptom | Possible Causes | Solutions & Recommendations |
| High variability between replicates or experiments. | 1. Variability in Culture Conditions: Minor changes in media composition, incubation time, or temperature can significantly impact enterobactin production.[4] 2. Pipetting Errors: Inaccurate dispensing of samples or reagents is a common source of error.[4] 3. CAS Reagent Instability: The CAS reagent can degrade over time, especially when exposed to light.[4][8] | 1. Standardize Protocols: Strictly maintain and document all culture and assay conditions. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[4] 3. Prepare Fresh Reagent: Prepare fresh CAS solution for each experiment or store it in a dark, plastic container at 4°C for a limited time.[4][8] |
Issue 2: No Color Change or a Very Weak Signal
| Symptom | Possible Causes | Solutions & Recommendations |
| The blue color of the CAS reagent does not change, or the change is minimal, even when enterobactin is expected. | 1. Insufficient Siderophore Concentration: The amount of this compound in the sample is below the detection limit of the assay.[10] 2. Iron Contamination: Trace amounts of iron in glassware or media can inhibit the reaction.[8] 3. Incorrect Reagent Preparation: Improper order of mixing or incorrect concentrations can lead to an inactive reagent.[10] | 1. Optimize Production/Concentrate Sample: Optimize culture conditions (e.g., use iron-depleted media) to maximize enterobactin production.[10] Consider concentrating the culture supernatant before the assay.[4] 2. Use Iron-Free Materials: Acid-wash all glassware (e.g., with 6M HCl) and use high-purity, deionized water for all solutions.[5][13] 3. Follow Protocol Strictly: Adhere to a validated protocol for CAS reagent preparation, paying close attention to the mixing order.[8] |
Issue 3: High Background or False Positives
| Symptom | Possible Causes | Solutions & Recommendations |
| The negative control (uninoculated medium) shows a significant color change. | 1. Media Component Interference: Some media components can chelate iron.[8] 2. pH Shift: Microbial growth can produce acidic byproducts, lowering the pH and causing a color change.[8] 3. Release of Reducing Compounds: Some microbes may secrete compounds that reduce Fe(III) to Fe(II), which is not bound by the CAS dye.[8] | 1. Run Proper Controls: Always include a control with uninoculated medium to check for background reactivity.[8] 2. Buffer the Medium: Use a well-buffered medium (e.g., with PIPES) to prevent significant pH changes.[8] 3. Confirm with Other Assays: Use a more specific assay (e.g., Arnow assay for catechols) to confirm that the observed activity is from a siderophore like enterobactin.[8] |
Issue 4: Reagent and Assay Plate Problems
| Symptom | Possible Causes | Solutions & Recommendations |
| A precipitate forms in the blue dye solution or on the CAS agar plates. | 1. Incorrect Reagent Concentration: Low concentrations of HDTMA or CAS can lead to precipitation of the dye.[10][14] 2. Improper Mixing/Storage: Adding reagents in the wrong order or improper storage can cause instability. | 1. Verify Concentrations: Ensure the correct concentrations of all components are used as specified in the protocol.[14] 2. Follow Mixing Order: Slowly add the iron solution to the CAS solution, then slowly add the HDTMA solution while stirring.[7] Autoclave the final blue dye solution and store it in a dark, plastic container.[5] |
| Microbial growth is inhibited on CAS agar plates. | 1. HDTMA Toxicity: The detergent HDTMA is toxic to many fungi and Gram-positive bacteria.[5][8] | 1. Use an Overlay Assay (O-CAS): First, grow the microorganism on a suitable medium, then overlay it with molten CAS agar. This minimizes direct contact with HDTMA.[8][10] 2. Use a Less Toxic Detergent: Replace HDTMA with a less toxic surfactant if possible.[8] |
Visual Guides
CAS Assay Principle
Caption: Principle of the CAS assay color change.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
Detailed Experimental Protocol: Liquid CAS Assay
This protocol is adapted from standard methods for the quantitative analysis of siderophores.[7]
1. Preparation of Iron-Free Glassware:
-
Soak all glassware in 6M HCl for at least 24 hours.[5]
-
Rinse thoroughly with deionized water (ddH₂O) and dry completely.[5]
2. Reagent Preparation:
-
Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[7]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[7]
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.[7]
-
While stirring, slowly add Solution 2 to Solution 1.[7]
-
Continue stirring and slowly add Solution 3 to the mixture. The solution will turn dark blue.[7]
-
Autoclave the final Blue Dye solution and store it in a sterile plastic container in the dark.[5]
-
-
Shuttle Solution:
-
Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of ddH₂O.[7] This solution helps to facilitate the iron exchange.
-
3. Sample Preparation:
-
Grow your bacterial strain in an iron-limited minimal medium to induce siderophore production.[10]
-
Centrifuge the culture to pellet the cells.[7]
-
Collect the supernatant, which contains the secreted this compound. If necessary, filter-sterilize through a 0.22 µm filter.[4]
4. Assay Procedure (96-well plate format):
-
Prepare the final CAS assay solution by mixing the Blue Dye solution with the Shuttle Solution. The exact ratio may require optimization, but a common starting point is a 9:1 ratio of blue dye to shuttle solution.
-
Add 100 µL of the culture supernatant (sample) to a microplate well.[7]
-
Add 100 µL of uninoculated growth medium to separate wells to serve as the reference/blank (Ar).[7]
-
Add 100 µL of the final CAS assay solution to all wells containing samples and blanks.[7]
-
Incubate at room temperature for 20-30 minutes in the dark.[4][7]
-
Measure the absorbance at 630 nm using a microplate reader.[7]
5. Data Calculation:
-
Calculate the percentage of siderophore units (%SU) using the following formula:[7] % Siderophore Units = [(Ar - As) / Ar] x 100
-
Ar = Absorbance of the reference (uninoculated medium + CAS solution)
-
As = Absorbance of the sample (culture supernatant + CAS solution)
-
Experimental Workflow
Caption: Step-by-step workflow for the liquid CAS assay.
Reference Data
Quantitative results from the CAS assay are often reported as "% Siderophore Units" or are compared against a standard curve of a known chelator. The absolute values can vary significantly between labs and experimental conditions. The table below provides an example of quantitative data for enterobactin-producing E. coli.
| Strain / Condition | Assay Method | Reported Value | Reference |
| E. coli OQ866153 (Optimized) | CAS Assay | 87.15% Siderophore Units | [7] |
| Wild-type E. coli (Iron-limited) | Arnow Assay | 35 ± 6 Arnow units | [7] |
| ahpC mutant E. coli (Iron-limited) | Arnow Assay | 12 ± 5 Arnow units | [7] |
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Siderophore Detection assay [protocols.io]
- 14. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Experimental Handling of Apo-Enterobactin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of apo-enterobactin (B10823476) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is the iron-free form of enterobactin (B1671361), a potent siderophore produced by many Gram-negative bacteria. Its structure contains three 2,3-dihydroxybenzoyl-L-serine (DHBS) units linked to a central trilactone ring. The catechol moieties (2,3-dihydroxybenzoyl groups) are essential for its high-affinity iron chelation. However, these same catechol groups are highly susceptible to oxidation, especially in the presence of oxygen, leading to the degradation of the molecule. This process, known as auto-oxidation, can compromise experimental results by reducing the effective concentration of active this compound.
Q2: What are the primary pathways of this compound degradation during experiments?
This compound primarily degrades through two pathways:
-
Auto-oxidation: The catechol groups are oxidized by molecular oxygen, a process that can be accelerated by factors such as alkaline pH, presence of trace metal ions, and exposure to light. This leads to the formation of semiquinone radicals and ultimately quinone species, which can polymerize and inactivate the molecule.
-
Hydrolysis: The cyclic trilactone backbone of enterobactin is susceptible to hydrolysis, especially under non-neutral pH conditions. This breaks the ring structure, forming linear derivatives of DHBS, which have a reduced affinity for iron.
Q3: What are the visible signs of this compound degradation?
Pure, iron-free this compound solutions are typically colorless to pale yellow. The appearance of a darker yellow, brown, or even pinkish hue can indicate oxidative degradation and polymerization of the catechol groups. However, subtle degradation may not always be visible. Therefore, it is crucial to employ preventative measures and, if necessary, analytical techniques like RP-HPLC to confirm the integrity of your this compound stock.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| Auto-oxidation of this compound stock solution. | 1. Work under anaerobic or low-oxygen conditions: Prepare buffers and solutions using deoxygenated water. Sparge solutions with an inert gas (e.g., argon or nitrogen) before and during the experiment. Work in an anaerobic chamber if possible. 2. Use antioxidants: Add an antioxidant such as ascorbic acid to your this compound solutions. A final concentration of 0.1-1 mM ascorbic acid is often effective. 3. Control pH: Maintain a neutral or slightly acidic pH (around 6.0-7.0) for your solutions, as auto-oxidation is accelerated at alkaline pH. |
| Presence of trace metal contaminants. | 1. Use high-purity reagents and water: Use metal-free water and high-purity buffer components. 2. Acid-wash glassware: Wash all glassware with a dilute acid solution (e.g., 0.1 M HCl) and rinse thoroughly with metal-free water to remove any trace metal ions. 3. Add a chelating agent: In some cases, a small amount of a chelating agent like EDTA can be used to sequester contaminating metal ions. However, be mindful of potential interference with your specific experiment. |
| Hydrolysis of the trilactone backbone. | 1. Maintain appropriate pH: Avoid strongly acidic or alkaline conditions. Prepare and store this compound solutions at a pH between 6.0 and 7.5. 2. Proper storage: Store solid this compound at -20°C or below. For solutions, aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month) to minimize freeze-thaw cycles.[1] |
| Photodegradation. | Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation. |
Data Presentation
Table 1: Effect of pH on the Stability of Catechol-Containing Compounds
| pH | Relative Stability | Observations |
| < 6.0 | High | At acidic pH, the catechol groups are protonated, which significantly slows down the rate of auto-oxidation. The ferric enterobactin complex is less stable at low pH, favoring iron release.[1] |
| 6.0 - 7.4 | Moderate | This is a common working range for many biological assays. While more stable than at alkaline pH, auto-oxidation can still occur. The reduction potential of the Fe-Ent complex is pH-dependent, varying from -0.57 V at pH 6 to -0.79 V at pH 7.4.[1] |
| > 7.4 | Low | The rate of auto-oxidation increases significantly with increasing pH. Above pH 7, the ferric enterobactin complex is stable, but further increases in pH can lead to the formation of iron hydroxide.[1] |
| > 10.4 | Very Low | At highly alkaline pH, the auto-oxidation of catechols is rapid. The reduction potential of the Fe-Ent complex is -0.99 V at pH > 10.4.[2] |
Table 2: Common Antioxidants for Stabilizing Catechol Compounds
| Antioxidant | Recommended Concentration | Mechanism of Action | Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Reduces the oxidized semiquinone and quinone species back to the catechol form.[3][4] | Can be oxidized itself, so fresh solutions are recommended. At very high concentrations, its oxidation product, dehydroascorbic acid, can potentially react with catechols.[5] |
| Sodium Metabisulfite | 0.1 - 1 mM | Acts as a reducing agent to prevent the formation of colored oxidation products. | Can have inhibitory effects on some enzymes and biological systems. |
| Cysteine | 0.5 - 2 mM | Can react with the quinone products of oxidation to form colorless adducts.[4] | May interfere with assays involving thiol-reactive compounds. |
| Dithiothreitol (DTT) | 1 - 5 mM | A strong reducing agent that can maintain a reducing environment. | Can interfere with disulfide bond-dependent processes in proteins. |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Buffer for this compound Experiments
Objective: To prepare a buffer with minimal dissolved oxygen to reduce the rate of this compound auto-oxidation.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., HEPES, MES, Phosphate buffer salts)
-
Inert gas (Argon or Nitrogen, high purity) with a sparging stone
-
Sealed, autoclavable bottle with a septum cap
Methodology:
-
Prepare the desired buffer solution at the target concentration and pH in the autoclavable bottle.
-
Place a magnetic stir bar in the bottle.
-
Insert the sparging stone connected to the inert gas line into the solution, ensuring it reaches the bottom of the bottle.
-
Cover the opening of the bottle with aluminum foil to prevent contamination while allowing gas to escape.
-
Sparge the solution with the inert gas for at least 30-60 minutes while stirring gently.
-
For more stringent anaerobic conditions, bring the solution to a boil for 10-15 minutes while continuing to sparge with the inert gas. Allow the solution to cool to room temperature under a constant stream of inert gas.
-
Once cooled, quickly remove the sparging stone and seal the bottle with the septum cap.
-
The deoxygenated buffer can now be used to dissolve this compound. Use a gas-tight syringe to handle the buffer and this compound solutions to maintain the anaerobic environment.
Protocol 2: Stabilization of this compound Solution with Ascorbic Acid
Objective: To prepare an this compound stock solution stabilized against auto-oxidation using ascorbic acid.
Materials:
-
Solid this compound
-
Deoxygenated buffer (from Protocol 1)
-
Ascorbic acid
-
Sterile, amber microcentrifuge tubes or vials
Methodology:
-
Prepare a 100 mM stock solution of ascorbic acid in the deoxygenated buffer. Filter-sterilize if necessary.
-
In an amber vial, dissolve the solid this compound in the deoxygenated buffer to the desired concentration.
-
Add the ascorbic acid stock solution to the this compound solution to a final concentration of 0.1-1 mM. Mix gently.
-
Aliquot the stabilized this compound solution into amber microcentrifuge tubes.
-
If not for immediate use, flush the headspace of the tubes with inert gas before capping and store at -80°C.
Visualizations
Caption: Auto-oxidation pathway of the catechol moiety in this compound.
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for confirming the iron-free state of apo-enterobactin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the iron-free state of apo-enterobactin (B10823476).
Frequently Asked Questions (FAQs)
Q1: What is the visual appearance of pure, iron-free this compound?
Pure, iron-free enterobactin (B1671361) in solution is typically colorless to pale yellow.[1] Upon chelation with ferric iron (Fe³⁺), it forms a distinct reddish-purple complex. While subtle color changes during the purification of the iron-free form may not be dramatic, the appearance of precipitates can indicate degradation or solubility issues.[1]
Q2: How can I confirm that my enterobactin is in its iron-free (apo) form?
Several methods can be used to confirm the apo-state of enterobactin. The most common are:
-
UV-Vis Spectroscopy: A shift in the absorbance spectrum is a key indicator. This compound has a characteristic absorbance peak around 320 nm, which shifts to approximately 496 nm upon binding to iron to form the ferric-enterobactin complex.[2]
-
Chrome Azurol S (CAS) Assay: This colorimetric assay is a widely used method to determine the siderophore activity of enterobactin.[3][4] this compound will chelate iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow, which can be quantified by measuring the absorbance at 630 nm.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from the iron-bound form and any degradation products.[1][5]
Q3: What are the optimal storage conditions for this compound to maintain its iron-free state and stability?
For long-term stability, it is recommended to store purified enterobactin as a dry powder or in an appropriate solvent at low temperatures. To minimize degradation and prevent iron contamination, protect enterobactin solutions from prolonged exposure to light and maintain a neutral pH for storage of the iron-free form.[1]
| Form | Storage Temperature | Recommended Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
| Dry Powder | -20°C | Long-term |
| Data sourced from MedchemExpress.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during the confirmation of the iron-free state of this compound.
Problem 1: UV-Vis spectrum shows a peak at ~496 nm, indicating iron contamination.
-
Possible Cause 1: Iron contamination in buffers or glassware.
-
Troubleshooting Step: Use high-purity, iron-free water and reagents for all buffers and solutions. All glassware should be acid-washed to remove any trace iron contamination.[1]
-
-
Possible Cause 2: Incomplete iron removal during purification.
-
Troubleshooting Step: If purifying enterobactin from a bacterial culture, it may already be complexed with iron (holo-enterobactin).[3] Ensure that the purification protocol is optimized to remove bound iron. This may involve acidification of the culture supernatant to a pH of ~2.0 before extraction with ethyl acetate.[1]
-
Problem 2: Low or no activity in the Chrome Azurol S (CAS) assay.
-
Possible Cause 1: Degraded enterobactin sample.
-
Possible Cause 2: Incorrect pH of the assay buffer.
-
Possible Cause 3: Enterobactin is already iron-bound (holo-enterobactin).
Problem 3: Inconsistent or unexpected results in HPLC analysis.
-
Possible Cause 1: Co-extraction of other catechol-containing compounds.
-
Troubleshooting Step: Bacteria can produce other catechol-containing compounds that may co-extract with enterobactin. Ensure that the HPLC method is specific for the separation and detection of enterobactin.
-
-
Possible Cause 2: Hydrolysis of enterobactin.
-
Troubleshooting Step: The ester bonds in the central trilactone ring of enterobactin are susceptible to hydrolysis, especially under acidic or basic conditions.[2] Work quickly during extraction and purification, and maintain a neutral pH whenever possible, except during the initial acidic extraction step.[1]
-
Experimental Protocols
Protocol 1: Confirmation of this compound by UV-Vis Spectroscopy
This protocol describes how to confirm the iron-free state of enterobactin by observing the characteristic shift in its UV-Vis spectrum upon iron binding.
Methodology:
-
Prepare this compound Solution: Prepare a solution of your purified enterobactin in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).[2]
-
Record Apo Spectrum: Measure the UV-Vis spectrum of the this compound solution from 250 nm to 600 nm. An absorbance maximum should be observed around 320 nm.[2]
-
Prepare Ferric-Enterobactin: To the same cuvette, add a stoichiometric equivalent of FeCl₃ to the this compound solution.[2]
-
Record Ferric Spectrum: Allow the solution to incubate at room temperature for a few minutes to ensure complete complex formation. Measure the UV-Vis spectrum again. A shift in the absorbance maximum from ~320 nm to ~496 nm confirms the iron-binding capability of your enterobactin and, by extension, its initial apo-state.[2]
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity
This colorimetric assay quantifies the iron-chelating activity of this compound.[3][4]
Methodology:
-
Preparation of CAS Reagent: Prepare the CAS assay solution as described by Schwyn and Neilands.[3][4]
-
Assay Procedure:
-
Calculation of Iron Chelation: The percent of iron chelation can be calculated using the following formula:[3] % Chelation = [(Ar - As) / Ar] x 100 Where:
-
Ar = Absorbance of the reference (CAS reagent without siderophore)
-
As = Absorbance of the sample
-
Visualizations
Caption: Experimental workflow for confirming this compound.
Caption: Troubleshooting logic for this compound confirmation.
References
Validation & Comparative
A Head-to-Head Comparison of Iron Chelation Efficiency: Apo-Enterobactin vs. Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of iron chelation therapy and research, two molecules stand out for their potent iron-binding capabilities: Deferoxamine (B1203445), a long-standing clinical treatment for iron overload, and Apo-enterobactin (B10823476), the most powerful natural siderophore known. This guide provides an objective, data-driven comparison of their iron chelation performance, supported by experimental evidence, to inform research and development in this critical field.
Comparative Analysis of Iron Chelation Efficiency
The efficacy of an iron chelator is determined by its biochemical and physiological properties. While both this compound and deferoxamine are hexadentate chelators, meaning they use six coordination sites to bind ferric iron (Fe³⁺), their performance characteristics differ significantly.[1]
The following tables summarize the key quantitative data comparing the iron chelation efficiency of this compound and deferoxamine.
Table 1: Physicochemical Properties and Iron Binding Affinity
| Parameter | This compound | Deferoxamine | Reference(s) |
| Type | Catecholate Siderophore | Hydroxamate Siderophore | [1] |
| Molar Mass ( g/mol ) | 669.59 | 560.68 | [2] |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | [2] |
| Iron (Fe³⁺) Affinity Constant (K) | 10⁵² M⁻¹ | ~10³⁰.⁶ M⁻¹ | [1][3] |
| Stability Constant (log β) | 52 | 30.6 | [1][4] |
Table 2: In Vitro Iron Chelation Performance (Chrome Azurol S Assay)
| Assay Type | Chelator | Concentration | Incubation Time | Iron Chelation (%) / Observation | Reference(s) |
| Liquid Assay | Enterobactin (B1671361) | 25 µM | 3 hours | ~90% | [1][5] |
| Deferoxamine | 25 µM | 24 hours | ~70% | [1][5] | |
| Agar Plate Assay | Enterobactin | 1 mM | 1 hour | Distinct orange halo | [1][6] |
| Deferoxamine | 1 mM | 24 hours | Barely noticeable halo | [1][6] |
Table 3: Efficacy in Removing Iron from Host Proteins
| Target Protein | This compound | Deferoxamine | Reference(s) |
| Transferrin | High efficacy; preferentially removes iron from the N-terminal site. | Less effective at direct removal; may require a shuttle mechanism. | [2][4] |
| Ferritin | High efficacy; rapidly and efficiently removes iron from the ferritin core. | Effective, but the mechanism is more complex and may involve inducing autophagy. | [2][4] |
Mechanisms of Action
The fundamental difference in iron affinity between this compound and deferoxamine dictates their mechanisms of action and biological roles.
This compound: Produced by Gram-negative bacteria, this compound is secreted to scavenge ferric iron from the host environment with unparalleled efficiency.[7] The resulting ferric-enterobactin complex is then recognized by specific bacterial membrane receptors (e.g., FepA) and transported into the cell.[7] To release the iron, the bacterial cell must hydrolyze the enterobactin backbone using an esterase, as the iron-siderophore complex is too stable to be reduced directly.[5]
Deferoxamine: As a clinical therapeutic, deferoxamine acts by binding free iron in the bloodstream and from intracellular, non-transferrin-bound iron pools.[8][9] The resulting stable complex, ferrioxamine, is water-soluble and is excreted from the body via the kidneys (urine) and bile (feces).[9][10] It does not effectively remove iron already bound to essential proteins like transferrin or hemoglobin.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the iron chelation efficiency of this compound and deferoxamine.
This colorimetric assay is a universal method for quantifying the iron-chelating activity of siderophores.[1] It relies on the principle of competition for iron between the chelator and the CAS dye.
-
Protocol:
-
Preparation of CAS Assay Solution: Prepare the solution as described by Schwyn and Neilands. This involves carefully mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution. The final solution is a deep blue color.[6]
-
Assay Procedure:
-
To a microplate well or cuvette, add 100 µL of the CAS liquid reagent.
-
Add the chelator sample (e.g., this compound or deferoxamine) to achieve a final concentration of 25 µM.
-
Incubate the mixture at room temperature for a defined period (e.g., from 20 minutes to 24 hours).[5]
-
-
Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer. A decrease in absorbance indicates that the chelator has removed iron from the CAS complex.[5]
-
Calculation: Calculate the percentage of iron chelation using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where 'Ar' is the absorbance of the reference (CAS reagent without a chelator) and 'As' is the absorbance of the sample.[5]
-
This assay measures a chelator's ability to enter cells and bind the transient, chelatable pool of intracellular iron.
-
Protocol:
-
Cell Culture: Culture relevant cells (e.g., iron-loaded macrophages or hepatocytes) in appropriate media.
-
Calcein-AM Loading: Load the cells with Calcein-AM, a fluorescent probe. Inside the cell, esterases cleave the AM group, and the resulting calcein (B42510) fluoresces. This fluorescence is quenched by the binding of intracellular iron.
-
Chelator Treatment: Incubate the calcein-loaded cells with a defined concentration of this compound or deferoxamine for a specific time course (e.g., 3 to 24 hours).[6]
-
Measurement: Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer. As the chelator sequesters iron from calcein, fluorescence is restored.
-
Analysis: The rate and magnitude of fluorescence increase are proportional to the chelator's ability to permeate the cell and bind the labile iron pool.[6]
-
This experimental workflow assesses the ability of a chelator to promote iron excretion and reduce organ iron burden in a living organism.
-
Protocol:
-
Induction of Iron Overload: Use an established animal model, such as mice or rats. Administer iron dextran (B179266) via intraperitoneal (i.p.) injection (e.g., 100 mg/kg weekly for 4 weeks) to induce chronic iron overload. Allow a period for iron equilibration.[12]
-
Chelator Administration: Randomize the iron-overloaded animals into treatment groups: vehicle control, deferoxamine, and this compound (or its analog). Administer the chelators via a clinically relevant route (e.g., subcutaneous or i.p. injection) at a defined dose and frequency over several weeks.[12]
-
Sample Collection: During the treatment period, collect urine and feces over 24-hour periods using metabolic cages to measure iron excretion.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest key organs (e.g., liver, heart, spleen).
-
Iron Quantification: Measure the iron content in the collected urine, feces, and organ tissues using methods such as atomic absorption spectroscopy or colorimetric assays.
-
Evaluation: Compare the total iron excretion and the reduction in organ iron concentration between the treatment groups to determine in vivo efficacy.
-
Summary and Future Perspectives
Experimental data unequivocally demonstrates that this compound possesses a vastly superior intrinsic affinity for ferric iron compared to deferoxamine.[1][3] This translates to faster and more efficient iron chelation in in vitro assays.[1][6] However, the clinical application of enterobactin is hindered by its sequestration by the host immune protein lipocalin-2, which is a natural defense mechanism against bacterial iron acquisition.[7]
Deferoxamine, while having a lower binding affinity, has a long-established clinical profile for safety and efficacy in treating iron overload by binding accessible free iron and promoting its excretion.[8][11]
Future research in this area is focused on developing synthetic enterobactin analogs that retain the high iron affinity of the parent molecule but are modified to evade sequestration by lipocalin-2, potentially leading to a new class of highly potent iron chelating therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Deferoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vivo iron and chelator treatments [bio-protocol.org]
A Comparative Analysis of Apo-Enterobactin and Other Bacterial Siderophores: A Guide for Researchers
In the microbial world, the acquisition of iron, a critical yet often scarce resource, is a key determinant of survival and virulence. Bacteria have evolved sophisticated strategies to scavenge this essential element, primarily through the secretion of high-affinity iron chelators known as siderophores. Among the most potent of these is enterobactin (B1671361), a catecholate siderophore produced by many Gram-negative bacteria. This guide provides a comprehensive comparative analysis of apo-enterobactin (B10823476) (the iron-free form) and other prominent bacterial siderophores, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Performance Comparison of Bacterial Siderophores
The efficacy of a siderophore is determined by several factors, including its affinity for ferric iron (Fe³⁺), the efficiency of its uptake by the bacterial cell, and its ability to evade host sequestration mechanisms. The following tables summarize key quantitative data for enterobactin and other well-characterized bacterial siderophores.
Table 1: Comparative Performance Metrics of Selected Bacterial Siderophores
| Siderophore | Producing Organisms (Examples) | Chemical Class | Ferric Iron Affinity Constant (K_f) | Key Outer Membrane Receptor(s) |
| Enterobactin | Escherichia coli, Salmonella enterica, Klebsiella pneumoniae | Catecholate | ~10⁵² M⁻¹[1] | FepA, IroN |
| Rhodotorulic Acid | Rhodotorula mucilaginosa, various yeasts and fungi | Hydroxamate | High | Not fully characterized in bacteria |
| Ferrichrome | Aspergillus spp., Ustilago spp., Penicillium spp. | Hydroxamate | ~10²⁹ - 10³² M⁻¹ | FhuA (in E. coli) |
| Pyoverdine | Pseudomonas aeruginosa, Pseudomonas fluorescens | Mixed-type (catecholate and hydroxamate) | ~10²⁴ - 10²⁶ M⁻¹[2] | FpvA |
Table 2: Illustrative Production Levels of Selected Siderophores
| Siderophore | Producing Organism | Growth Conditions | Production Level | Reference |
| Enterobactin | Escherichia coli OQ866153 | Optimized conditions | 87.15% Siderophore Units (CAS Assay) | [3] |
| Enterobactin | Wild-type E. coli | Iron-limited medium | 35 ± 6 Arnow units | [4] |
| Pyoverdine | Pseudomonas aeruginosa PAO1 | Iron-depleted conditions | 200 - 500 mg/L | [5] |
| Rhodotorulic Acid | Rhodotorula mucilaginosa | Sucrose, acetate, and ornithine supplemented medium | 539 ± 15 µmol/g biomass | [6] |
| Ferrichrome (Desferri-ferricrocin) | Aspergillus viridi-nutans | Optimized fed-batch culture | 20 mg/L/h | [7] |
Signaling and Biosynthetic Pathways
The production and uptake of siderophores are tightly regulated processes involving complex signaling cascades and biosynthetic pathways.
Enterobactin Biosynthesis and Transport
The biosynthesis of enterobactin from chorismate involves a series of enzymatic steps encoded by the ent gene cluster.[8] The iron-free this compound is then secreted. Upon chelating ferric iron, the ferri-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the periplasm.[9] An ABC transporter subsequently moves the complex into the cytoplasm, where iron is released.[9]
Pyoverdine Signaling Pathway in Pseudomonas aeruginosa
The expression of pyoverdine biosynthesis and uptake genes is regulated by a cell-surface signaling mechanism.[10] Binding of ferripyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade that leads to the activation of the sigma factor PvdS, which in turn upregulates the transcription of pyoverdine-related genes.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pyoverdine - Wikipedia [en.wikipedia.org]
- 6. Rhodotorulic acid production by Rhodotorula mucilaginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic products of microorganisms. 166. Optimization of the desferri-ferricrocin production by Aspergillus viridi-nutans Ducker & Thrower (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients [frontiersin.org]
Unveiling Apo-Enterobactin: A Potent Myeloperoxidase Inhibitor for Inflammatory Diseases
For Immediate Release
A comprehensive analysis of apo-enterobactin's potential as a therapeutic myeloperoxidase (MPO) inhibitor is presented, offering a promising natural alternative in the fight against inflammatory diseases. This guide provides a detailed comparison with other MPO inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Myeloperoxidase (MPO) is a key enzyme in the human immune system, playing a critical role in pathogen defense. However, its overactivity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. The quest for potent and specific MPO inhibitors is a significant focus of current therapeutic research. This report details the validation of This compound (B10823476), the iron-free form of the bacterial siderophore enterobactin, as a robust MPO inhibitor and benchmarks its performance against other natural and synthetic compounds.
Quantitative Comparison of MPO Inhibitors
This compound demonstrates significant MPO inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.0 µM.[1] This potency is comparable to other known inhibitors and positions it as a viable candidate for further investigation. The following table provides a comparative overview of this compound and other select MPO inhibitors.
| Inhibitor | Type | Source Organism/Origin | IC50 Value | Mechanism of Action |
| This compound | Catechol Siderophore | Bacteria (e.g., E. coli) | ~1.0 µM | Interferes with MPO Compound I, reverting the enzyme to its native ferric state.[1][2] |
| Mitiperstat (AZD4831) | Synthetic | Chemical Synthesis | 1.5 nM | Irreversible inhibitor targeting the MPO active site.[3] |
| AZD3241 | Synthetic | Chemical Synthesis | 1.2 µM | Inhibits MPO/HOCl-mediated oxidation.[4] |
| 4,4′-Difluorochalcone | Chalcone | Synthetic | 0.05 µM | Inhibition of MPO's chlorinating activity.[5] |
| β-Turmerone | Sesquiterpenoid | Curcuma longa (Turmeric) | 4.7 µg/mL | Anti-inflammatory activity through MPO inhibition.[6] |
| 4-(3-hydroxy-phenoxy)-butylamine | Synthetic | Chemical Synthesis | 86 nM | Potent MPO inhibition.[7] |
Mechanism of MPO Inhibition by this compound
The inhibitory action of this compound is attributed to its unique catechol-containing structure. The MPO catalytic cycle involves the conversion of the native enzyme to a highly reactive intermediate, Compound I. This compound intervenes at this critical step, preventing the completion of the catalytic cycle and the production of downstream inflammatory mediators.[1][2] This is distinct from some other inhibitors that act on a subsequent intermediate, Compound II.
References
- 1. Interplay between enterobactin, myeloperoxidase and lipocalin 2 regulates E. coli survival in the inflamed gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between enterobactin, myeloperoxidase and lipocalin 2 regulates E. coli survival in the inflamed gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Apo-Enterobactin and its Linear Degradation Products in Bacterial Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic siderophore apo-enterobactin (B10823476) and its linear degradation products, focusing on their roles in bacterial iron acquisition. The information herein is supported by experimental data to facilitate a deeper understanding of these crucial molecules in microbial physiology and to inform the development of novel therapeutic strategies.
Enterobactin (B1671361), a cyclic tri-lactone of 2,3-dihydroxybenzoyl-L-serine (DHBS), is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment.[1][2][3] Its remarkable affinity for iron makes it a key factor in bacterial survival and virulence.[3] Once transported into the bacterial cytoplasm, the iron-laden enterobactin complex is hydrolyzed by esterases like Fes, releasing the iron and generating linear degradation products: a trimer, dimer, and ultimately a monomer of DHBS. These linear molecules are not merely byproducts but retain the ability to chelate and transport iron, contributing to the overall iron uptake capacity of the bacteria.[4][5]
Comparative Analysis of Physicochemical and Biological Properties
The following table summarizes the key differences between this compound and its linear degradation products based on available experimental data.
| Feature | This compound | Linear Trimer (DHBS)₃ | Linear Dimer (DHBS)₂ | Linear Monomer (DHBS) |
| Structure | Cyclic tri-lactone of 2,3-dihydroxybenzoyl-L-serine | Linear chain of three 2,3-dihydroxybenzoyl-L-serine units | Linear chain of two 2,3-dihydroxybenzoyl-L-serine units | Single 2,3-dihydroxybenzoyl-L-serine unit |
| Iron (Fe³⁺) Binding Affinity (K_f) | Extremely High (~10⁵² M⁻¹)[1][2] | High[4] | Moderate[4] | Lower[4] |
| Primary Outer Membrane Receptor(s) for Uptake | FepA[4][6] | Fiu, Cir[4][7] | Fiu, Cir[4][7] | Fiu, Cir, FepA (minor)[4][7] |
| Growth Promotion Efficacy | Very High[4] | High[4] | Moderate[4] | Lower[4] |
| Intracellular Iron Release Mechanism | Enzymatic hydrolysis by Fes or IroD esterases[8][9] | N/A (already in a hydrolyzed form) | N/A (already in a hydrolyzed form) | N/A (already in a hydrolyzed form) |
Experimental Protocols
Bacterial Growth Promotion Assay
This assay is fundamental for comparing the efficacy of enterobactin and its degradation products in supporting bacterial growth in iron-limited conditions.
a. Preparation of Iron-Depleted Media:
-
Prepare a suitable minimal medium (e.g., M9 medium).
-
To remove trace iron contamination, treat the medium with a chelating resin (e.g., Chelex-100) or by the addition of a strong iron chelator followed by its removal.
b. Bacterial Strain and Inoculum Preparation:
-
Utilize a siderophore-deficient bacterial strain (e.g., an E. coli ΔentA mutant) to ensure that growth is dependent on the supplemented siderophore.[10]
-
Grow the bacterial strain overnight in a rich, iron-replete medium (e.g., LB broth).
-
Wash the cells twice with sterile, iron-depleted minimal medium to remove residual iron and siderophores.[4]
-
Resuspend the cells in the iron-depleted medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.[4]
c. Growth Curve Analysis:
-
Dispense the bacterial suspension into a microplate.
-
Add varying concentrations of filter-sterilized this compound or its linear degradation products to the wells. Include a negative control (no added siderophore) and a positive control (iron-replete medium).
-
Incubate the microplate at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals using a microplate reader.
d. Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each condition.[4]
-
Compare the lag phase duration, exponential growth rate, and final cell density for each siderophore to determine their relative growth promotion efficacy.[4]
Siderophore Extraction and Quantification by HPLC
This protocol allows for the separation and quantification of enterobactin and its linear degradation products from bacterial culture supernatants.
a. Sample Preparation:
-
Grow an enterobactin-producing bacterial strain in a low-iron minimal medium to induce siderophore production.[11]
-
Remove bacterial cells from the culture by centrifugation.[6][11]
-
Filter the supernatant through a 0.22 µm sterile filter.[12]
b. Extraction:
-
Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).[11][12]
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) and mixing vigorously.[12]
-
Separate the organic phase and repeat the extraction two more times.[12]
-
Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.[12]
c. HPLC Analysis:
-
Reconstitute the dried extract in a suitable solvent, such as a methanol (B129727)/water mixture with 0.1% formic acid.[12]
-
Inject the sample onto a C18 reversed-phase HPLC column.[5][13]
-
Use a mobile phase gradient of methanol or acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to separate the compounds.[5][13]
-
Detect the compounds using a diode array detector (DAD) or a mass spectrometer (MS).[5][13] Enterobactin and its degradation products typically absorb light around 316 nm.[8]
Visualizations
Caption: Hydrolytic degradation pathway of cyclic enterobactin.
Caption: Uptake pathways for ferric-enterobactin and its products.
Caption: Workflow for the bacterial growth promotion assay.
Conclusion
While cyclic this compound is the most potent siderophore for iron acquisition in producing bacteria, its linear degradation products are not biologically inert.[4] They retain significant, albeit reduced, iron-chelating and growth-promoting activities.[4] The existence of distinct uptake receptors for the cyclic and linear forms highlights the robustness and redundancy of bacterial iron acquisition systems.[4][7] For drug development professionals, the differential utilization of these uptake pathways presents an opportunity for the rational design of "Trojan horse" antibiotics that can selectively target pathogenic bacteria by hijacking specific siderophore transport mechanisms.[4] A thorough understanding of the comparative biochemistry of enterobactin and its catabolites is therefore crucial for the development of novel anti-infective agents.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TolC Is Involved in Enterobactin Efflux across the Outer Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterase-Catalyzed Siderophore Hydrolysis Activates an Enterobactin–Ciprofloxacin Conjugate and Confers Targeted Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Enterobactin Antibodies: Assessing Specificity for the Apo Form
For researchers, scientists, and drug development professionals, the precise detection of enterobactin (B1671361), a key siderophore in many Gram-negative bacteria, is critical for studying bacterial pathogenesis and developing novel therapeutics. A crucial aspect of this detection lies in the specificity of the antibodies used, particularly their ability to distinguish between the iron-free (apo) and iron-bound (holo) forms of enterobactin. This guide provides a comparative analysis of currently available data on anti-enterobactin antibodies, focusing on their specificity for the apo form, and offers detailed experimental protocols for their assessment.
Enterobactin plays a pivotal role in bacterial iron acquisition and is a key target for host defense mechanisms and therapeutic intervention. The development of antibodies that can specifically recognize different forms of enterobactin is essential for understanding its biological functions and for the development of diagnostic and therapeutic tools. This guide aims to provide an objective comparison of anti-enterobactin antibodies based on published experimental data.
Comparative Analysis of Anti-Enterobactin Antibodies
Currently, detailed head-to-head comparisons of multiple anti-enterobactin antibodies with quantitative binding data for both apo and holo forms are limited in publicly available literature. However, existing studies on specific polyclonal and monoclonal antibodies provide valuable insights into their binding characteristics.
| Antibody | Type | Reported Affinity (KD) | Specificity for Apo vs. Holo Form | Cross-Reactivity | Reference |
| Rabbit Anti-Enterobactin Polyclonal IgG | Polyclonal | Not Quantified | Shows enhanced binding to the iron-bound (holo) form (FeEnt complex) compared to the apo form based on ELISA absorbance values.[1] | Binds to enterobactin derivatives such as linear enterobactin trimer and salmochelins (MGE and DGE).[1] | Wang et al., 2019[1] |
| Monoclonal Antibody 2E4 (mAb 2E4) | Monoclonal | 3.1 x 10⁻¹⁰ M | The specific form (apo or holo) for which this high affinity was determined is not explicitly stated.[2][3] | Described as having high specificity to enterobactin.[2][3] | Li et al., 2022[2][3] |
Note: The lack of comprehensive, standardized testing across different antibodies makes direct comparison challenging. The data presented here is based on the findings reported in individual studies.
Key Experimental Protocols
Accurate assessment of antibody specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments to characterize the binding of anti-enterobactin antibodies to the apo and holo forms.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Assessment
This protocol is designed to compare the binding of an anti-enterobactin antibody to both apo- and holo-enterobactin.
a. Preparation of Antigens:
-
Apo-Enterobactin (B10823476): Dissolve purified enterobactin in an appropriate iron-free buffer (e.g., phosphate-buffered saline [PBS] treated with Chelex-100 resin to remove trace iron).
-
Holo-Enterobactin (FeEnt): Prepare by incubating this compound with an equimolar amount of FeCl₃ in a suitable buffer.
b. ELISA Protocol:
-
Coating: Coat separate wells of a 96-well microtiter plate with this compound and holo-enterobactin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST) and block with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin [BSA] in PBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells and add serial dilutions of the anti-enterobactin antibody to the respective wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm. Compare the absorbance values for apo- and holo-enterobactin at different antibody concentrations to determine the relative binding specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics, providing quantitative data on association (on-rate) and dissociation (off-rate) constants.
a. Experimental Setup:
-
Ligand Immobilization: Immobilize the anti-enterobactin antibody onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Prepare serial dilutions of this compound and holo-enterobactin in an iron-free running buffer. Inject the analytes over the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
b. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
Compare the kinetic parameters for apo- and holo-enterobactin to quantify the antibody's specificity.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and the underlying biological interactions, the following diagrams are provided.
Conclusion
The specificity of anti-enterobactin antibodies for the apo versus the holo form is a critical parameter for their effective use in research and diagnostics. While the currently available data indicates that some antibodies may have a preference for the holo-form, more comprehensive and comparative studies are needed to fully characterize the available reagents. The experimental protocols provided in this guide offer a framework for researchers to systematically assess the specificity of their own anti-enterobactin antibodies, leading to more reliable and reproducible results in the study of this important bacterial siderophore.
References
- 1. Enterobactin-Specific Antibodies Induced by a Novel Enterobactin Conjugate Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin-Specific Antibodies Induced by a Novel Enterobactin Conjugate Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal antibody-based indirect competitive ELISA for quantitative detection of Enterobacteriaceae siderophore enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-inflammatory Signaling of Aferric Enterobactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory signaling capabilities of aferric enterobactin (B1671361) against other relevant molecules. Experimental data is presented to validate its specific inflammatory effects, particularly in the context of epithelial cell responses. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Executive Summary
Aferric enterobactin, the iron-free form of the siderophore produced by various Gram-negative bacteria, acts as a pro-inflammatory signaling molecule, primarily inducing the secretion of the chemokine Interleukin-8 (IL-8) from epithelial cells. This response is specific to the molecular structure of enterobactin and is dependent on its ability to chelate intracellular iron. The pro-inflammatory effect is significantly potentiated by the host protein siderocalin (also known as lipocalin-2 or Lcn2). In contrast, the iron-bound form of enterobactin (ferric enterobactin) and other bacterial siderophores, such as deferrioxamine and ferrichrome, do not elicit a similar inflammatory response.
Comparison of Pro-inflammatory Activity
The pro-inflammatory potential of aferric enterobactin was evaluated by measuring IL-8 secretion from epithelial cell lines. The following tables summarize the quantitative data from key studies, comparing aferric enterobactin with its iron-bound counterpart and other siderophores.
Table 1: IL-8 Secretion in A549 Human Lung Epithelial Cells [1]
| Treatment Condition | Concentration (µM) | Normalized IL-8 Secretion (Fold Increase over Control) |
| Aferric Enterobactin | 10 | ~1.5 |
| 50 | ~2.5 | |
| 100 | ~3.0 | |
| Ferric Enterobactin | 10 - 100 | No significant increase |
| Deferrioxamine | 50 | No significant increase |
| Ferrichrome | 50 | No significant increase |
Table 2: IL-8 Secretion in HT-29 Human Colon Epithelial Cells
| Treatment Condition | Concentration (µM) | IL-8 Secretion (pg/mL) |
| Control (Vehicle) | - | ~100 |
| Aferric Enterobactin | 1 | >200 |
| 10 | ~400 | |
| 25 | ~600 | |
| Ferric Enterobactin | 25 | ~100 |
| Deferrioxamine | 25 | ~100 |
| Ferrichrome | 25 | ~100 |
Table 3: Potentiation of Aferric Enterobactin-Induced IL-8 Secretion by Siderocalin in A549 Cells [1]
| Treatment Condition | Concentration (µM) | Normalized IL-8 Secretion (Fold Increase over Control) |
| Aferric Enterobactin | 2 | ~1.5 |
| Siderocalin | 0.4 | ~1.0 |
| Aferric Enterobactin + Siderocalin | 2 + 0.4 | ~5.0 |
Signaling Pathways and Mechanisms
The pro-inflammatory signaling of aferric enterobactin involves a multi-step process that is initiated by the chelation of intracellular iron and is amplified by the host's innate immune system.
Proposed Signaling Pathway of Aferric Enterobactin
Caption: Proposed signaling pathway for aferric enterobactin-induced IL-8 secretion.
Experimental Workflow for Validating Pro-inflammatory Signaling
Caption: A generalized workflow for validating the pro-inflammatory signaling of aferric enterobactin.
Experimental Protocols
Cell Culture and Treatment
1. Cell Line Maintenance:
-
A549 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HT-29 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding for Experiments:
-
Seed cells in 24-well or 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
3. Preparation of Treatment Solutions:
-
Aferric Enterobactin: Dissolve purified enterobactin in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in serum-free cell culture medium.
-
Ferric Enterobactin: Prepare by incubating aferric enterobactin with an equimolar concentration of ferric chloride (FeCl₃) for at least 1 hour at room temperature before diluting to the final concentration in serum-free medium.
-
Other Siderophores (Deferrioxamine, Ferrichrome): Prepare in a similar manner to aferric enterobactin.
-
Siderocalin: Reconstitute recombinant siderocalin in sterile phosphate-buffered saline (PBS) and dilute to the final concentration in serum-free medium. For co-treatment, siderocalin can be added to the cells simultaneously with aferric enterobactin.
4. Cell Stimulation:
-
On the day of the experiment, wash the confluent cell monolayers with PBS.
-
Replace the medium with serum-free medium containing the treatment solutions.
-
Incubate the cells for the desired time period (typically 18-24 hours) at 37°C and 5% CO2.
Interleukin-8 (IL-8) ELISA
1. Sample Collection:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until the assay is performed.
2. ELISA Procedure (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Add assay diluent to each well of a 96-well plate pre-coated with an anti-human IL-8 capture antibody.
-
Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotin-conjugated anti-human IL-8 detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.
-
Wash the wells a final time.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-8 concentration in the samples by comparing their absorbance to the standard curve.
Measurement of the Labile Iron Pool (LIP) using Calcein-AM
1. Cell Preparation:
-
Culture and treat cells as described above.
2. Calcein-AM Loading:
-
Prepare a stock solution of Calcein-AM in high-quality, anhydrous DMSO.
-
Dilute the Calcein-AM stock solution to a final working concentration of 0.25-1 µM in serum-free medium or HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C in the dark.
3. Fluorescence Measurement:
-
Wash the cells with HBSS to remove excess Calcein-AM.
-
Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~517 nm).
-
To determine the fluorescence of iron-free calcein (B42510) (Fmax), add a strong, membrane-permeable iron chelator (e.g., salicylaldehyde (B1680747) isonicotinoyl hydrazone, SIH) to the cells and measure the fluorescence again.
-
The labile iron pool is proportional to the difference in fluorescence before and after the addition of the strong chelator.
Use of Formyl Peptide Receptor (FPR) Antagonists
1. Pre-treatment with Antagonists:
-
Prepare stock solutions of FPR antagonists (e.g., Boc2, Cyclosporine H) in a suitable solvent (e.g., DMSO).
-
One hour prior to treatment with aferric enterobactin, pre-incubate the cells with the desired concentration of the FPR antagonist in serum-free medium.
2. Aferric Enterobactin Stimulation:
-
Without washing out the antagonist, add aferric enterobactin to the wells at the desired concentration.
-
Co-incubate for the standard stimulation period (e.g., 18-24 hours).
3. IL-8 Measurement:
-
Collect the supernatants and measure IL-8 concentration using ELISA as described above. Compare the IL-8 levels in cells treated with the antagonist and aferric enterobactin to those treated with aferric enterobactin alone.
References
Mastering the Study of Apo-Enterobactin in Mammalian Systems: A Guide to Essential Experimental Controls
For researchers, scientists, and drug development professionals investigating the role of the bacterial siderophore apo-enterobactin (B10823476) in mammalian cells, rigorous experimental design is paramount. The intricate interplay between this potent iron chelator, host iron metabolism, and innate immunity necessitates a comprehensive set of controls to ensure data validity and unambiguous interpretation. This guide provides a comparative overview of essential experimental controls, detailed protocols for key assays, and visual workflows to fortify your research on this compound.
Understanding the Landscape of this compound Interactions
This compound, the iron-free form of the siderophore produced by various bacteria, exerts its effects on mammalian cells primarily by modulating iron homeostasis. Its exceptionally high affinity for ferric iron allows it to sequester iron from the cellular environment and even from host iron-binding proteins. However, its activity is significantly influenced by the host's innate immune protein, Lipocalin-2 (Lcn2), which specifically binds and neutralizes enterobactin (B1671361). Therefore, experimental designs must account for both the iron-chelating properties of this compound and its interaction with Lcn2.
Comparative Analysis of Experimental Controls
To dissect the specific effects of this compound, a combination of negative and positive controls is crucial. The following tables provide a comparative summary of recommended controls, their purpose, and key considerations.
Negative Controls
Negative controls are essential to rule out confounding variables and ensure that the observed effects are directly attributable to this compound's iron-chelating activity.
| Control | Purpose | Key Considerations |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound (e.g., DMSO, methanol). | The final concentration of the vehicle should be consistent across all experimental conditions and demonstrated to have no effect on the measured endpoints. |
| Iron-Replete Medium | To establish a baseline where cellular iron stores are sufficient and to assess the iron-chelating capacity of this compound. | Supplementation with ferric chloride (FeCl₃) or ferric ammonium (B1175870) citrate (B86180) (FAC) can be used. The concentration should be optimized for the specific cell line. |
| Inactive Enterobactin Analogs | To control for non-iron-chelating effects of the enterobactin molecule. | These can be synthesized to lack iron-binding catechol groups. Their unavailability may necessitate custom synthesis. |
| Conditioned Medium from ent-deficient bacteria | To control for the effects of other secreted bacterial products when using bacterial co-culture models or conditioned media. | Use supernatant from bacterial strains with genetic knockouts in the enterobactin biosynthesis pathway (e.g., entA or entF mutants). |
| Recombinant Lipocalin-2 (Lcn2) | To determine if the effects of this compound are dependent on its sequestration by this host protein.[1][2][3] | The addition of recombinant Lcn2 should abrogate the effects of this compound. |
| Lcn2 Knockout/Knockdown Cells | To study the effects of this compound in the absence of its natural inhibitor. | CRISPR-Cas9 or shRNA can be used to generate stable Lcn2-deficient cell lines. |
Positive Controls
Positive controls are necessary to validate the experimental system and provide a benchmark for the effects of this compound.
| Control | Purpose | Key Considerations |
| Desferrioxamine (DFO) | To serve as a well-characterized, clinically relevant iron chelator for comparison.[4][5][6] | DFO has a lower affinity for iron than enterobactin and may have different cellular uptake and iron mobilization mechanisms.[5][6] |
| Iron-Deficient Medium | To induce a state of iron starvation and enhance the cellular response to iron chelators. | Can be achieved by using commercially available iron-chelating media or by treating standard media with a chelator like DFO followed by its removal. |
| Ferric-Enterobactin (Fe-Ent) | To assess the effects of the iron-bound form of enterobactin and control for iron delivery versus iron chelation. | Fe-Ent can be prepared by mixing equimolar amounts of enterobactin and FeCl₃.[7] |
Experimental Protocols
Protocol 1: 55Fe Uptake Assay in Mammalian Cells
This assay directly measures the ability of this compound to influence iron uptake in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Caco-2, HEK293T)
-
Cell culture medium (iron-replete and iron-deficient)
-
This compound
-
55FeCl₃
-
Desferrioxamine (DFO) as a positive control
-
Vehicle control
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation counter and fluid
Methodology:
-
Seed mammalian cells in 12-well plates and grow to 70-80% confluency.
-
Wash the cells twice with HBSS.
-
Incubate the cells for 2 hours in iron-deficient medium containing the experimental treatments: vehicle, this compound (at various concentrations), or DFO.
-
Prepare the 55Fe uptake solution by adding 55FeCl₃ to HBSS (e.g., to a final concentration of 500 nM).
-
Remove the treatment medium and add the 55Fe uptake solution to each well.
-
Incubate for 15-60 minutes at 37°C.[8]
-
To stop the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold HBSS containing 1 mM EDTA.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the protein concentration of the cell lysates.
Protocol 2: Measurement of Labile Iron Pool (LIP)
This protocol assesses the ability of this compound to chelate intracellular labile iron.
Materials:
-
Mammalian cell line
-
This compound
-
DFO
-
Vehicle control
-
Calcein-AM (a fluorescent probe that is quenched by iron)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
Treat the cells with vehicle, this compound, or DFO for the desired time.
-
Wash the cells with HBSS.
-
Load the cells with Calcein-AM (e.g., 0.5 µM in HBSS) for 15-30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity. An increase in calcein (B42510) fluorescence indicates a decrease in the LIP due to chelation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
References
- 1. Lipocalin 2 regulates intestine bacterial survival by interplaying with siderophore in a weaned piglet model of Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron metabolism at the host pathogen interface: lipocalin 2 and the pathogen-associated iroA gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin | PLOS Pathogens [journals.plos.org]
- 4. A Mammalian Siderophore Synthesized by an Enzyme with a Bacterial Homologue Involved in Enterobactin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enterobactin carries iron into Caenorhabditis elegans and mammalian intestinal cells by a mechanism independent of divalent metal transporter DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Iron: Enterobactin vs. Synthetic Chelators in Iron Removal
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural siderophore enterobactin (B1671361) against synthetic iron chelators in the critical task of iron removal. We delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for key experiments.
Iron is a double-edged sword. Essential for numerous biological processes, its excess can be toxic, leading to organ damage through the generation of reactive oxygen species. Iron overload disorders, such as β-thalassemia and hemochromatosis, necessitate chelation therapy to remove this excess iron. For decades, synthetic chelators have been the clinical mainstay. However, the extraordinary iron-scavenging ability of the bacterial siderophore enterobactin presents a compelling natural alternative. This guide dissects the performance of enterobactin against its synthetic counterparts—deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX)—to inform future research and drug development.
At a Glance: Key Performance Indicators
The efficacy of an iron chelator is determined by several key parameters, most notably its affinity for iron (Fe³⁺), its ability to source iron from physiological stores, and its safety profile.
| Parameter | Enterobactin | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Iron Binding Affinity (log K) | ~52[1] | ~30.6[1] | ~37 | ~41 |
| Molar Mass ( g/mol ) | 669.59 | 560.68 | 139.15 | 373.36 |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | 3:1 | 2:1 |
| Route of Administration | Investigational (likely parenteral) | Subcutaneous/Intravenous | Oral | Oral |
| Primary Route of Excretion | - | Urine and Feces | Urine | Feces |
In-Depth Analysis: Iron Removal from Host Proteins
A crucial indicator of a chelator's therapeutic potential is its ability to sequester iron from the body's primary iron-binding proteins: transferrin (the main iron transporter in blood) and ferritin (the primary intracellular iron storage protein).
Iron Removal from Ferritin
Enterobactin has demonstrated high efficiency in rapidly removing iron from ferritin.[1] In contrast, the mechanism for deferoxamine is more complex and has been shown to involve the induction of autophagy.[1] Deferasirox has shown high efficacy in reducing liver iron concentrations in clinical settings, suggesting effective removal from ferritin-rich hepatocytes.[2]
| Chelator | Relative Efficacy in Ferritin Iron Removal | Key Findings |
| Enterobactin | High | Rapidly releases iron from the ferritin core.[1] |
| Deferoxamine (DFO) | Moderate | Removes iron through a mechanism that can involve autophagy.[1] |
| Deferiprone (DFP) | Moderate | Capable of mobilizing iron from ferritin.[2] |
| Deferasirox (DFX) | High | Demonstrates high efficacy in reducing liver iron concentrations in clinical settings.[2] |
Iron Removal from Transferrin
Enterobactin can directly remove iron from transferrin, showing a preference for the N-terminal iron-binding site.[1] Deferoxamine is less effective at direct removal and often requires a shuttle mechanism.[1]
| Chelator | Relative Efficacy in Transferrin Iron Removal | Key Findings |
| Enterobactin | High | Preferentially removes iron from the N-terminal site of transferrin.[1] |
| Deferoxamine (DFO) | Moderate | Less effective at direct removal; often requires a shuttle mechanism.[1] |
| Deferiprone (DFP) | Moderate | Can effectively shuttle iron from transferrin to other chelators like DFO. |
| Deferasirox (DFX) | High | Effective at reducing non-transferrin-bound iron (NTBI) in the plasma.[2] |
Toxicity Profiles: A Critical Consideration
While efficacy is paramount, the safety profile of a chelator is a critical determinant of its clinical utility. The synthetic chelators have well-documented toxicity profiles from extensive clinical use. Information on enterobactin's toxicity is primarily from preclinical studies and often in the context of its role in bacterial infections and its interaction with other metals.
Enterobactin:
-
Host Sequestration: The host immune system produces lipocalin-2, a protein that specifically binds and sequesters enterobactin, limiting its availability and potentially mitigating its systemic effects.
-
Copper Toxicity: Studies have shown that enterobactin can have a bimodal effect on copper toxicity, being protective at low concentrations and harmful at high concentrations by reducing Cu²⁺ to the more toxic Cu⁺.
-
Oxidative Stress: Enterobactin has been shown to play a role in the oxidative stress response in bacteria, and its free hydroxyl groups are capable of stabilizing radicals.
Synthetic Chelators:
| Chelator | Common Adverse Effects | Serious Adverse Effects |
| Deferoxamine (DFO) | Injection site reactions, auditory and visual disturbances, bone abnormalities. | Acute renal failure, severe hypersensitivity reactions. |
| Deferiprone (DFP) | Nausea, vomiting, abdominal pain, arthralgia, neutropenia. | Agranulocytosis (can be fatal), hepatotoxicity. |
| Deferasirox (DFX) | Diarrhea, nausea, vomiting, abdominal pain, skin rash, transient increases in serum creatinine. | Renal failure, hepatic toxicity and failure, gastrointestinal hemorrhage. |
Visualizing the Mechanisms
To better understand the interactions of these chelators, the following diagrams illustrate their iron chelation mechanisms and a general workflow for their comparative evaluation.
Caption: Enterobactin-mediated iron uptake in Gram-negative bacteria.
Caption: General mechanism of synthetic iron chelators in the body.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate and compare iron chelators.
Determination of Iron Chelator Stability Constant (Potentiometric Titration)
Objective: To determine the formation constant (stability constant) of a metal-chelator complex.
Principle: This method involves titrating a solution containing the ligand (chelator) and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The data from the titration curve is used to calculate the concentration of the free ligand and the metal-ligand complex at different pH values, which allows for the determination of the stability constant.
Materials:
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
-
Magnetic stirrer
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Chelator (ligand) of known concentration
-
Metal salt solution (e.g., FeCl₃) of known concentration
-
Inert electrolyte solution (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration of the Ligand:
-
Pipette a known volume of the ligand solution into the titration vessel.
-
Add a known volume of the strong acid solution.
-
Add the inert electrolyte to maintain constant ionic strength.
-
Add high-purity water to a defined total volume.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
-
Titration of the Metal-Ligand Complex:
-
Pipette known volumes of the ligand solution and the metal salt solution into the titration vessel.
-
Add a known volume of the strong acid solution.
-
Add the inert electrolyte.
-
Add high-purity water to the same total volume as in the ligand titration.
-
Titrate with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use these values to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complex using appropriate software (e.g., HYPERQUAD) or graphical methods.
-
In Vivo Iron Clearance Measurement in an Animal Model
Objective: To evaluate the efficacy of an iron chelator in promoting iron excretion in an iron-overloaded animal model.
Principle: An animal model, typically rats or mice, is first loaded with iron to mimic the condition of iron overload. The chelating agent is then administered, and urine and feces are collected over a specified period to measure the amount of iron excreted.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Iron-dextran solution for injection
-
Metabolic cages for separate collection of urine and feces
-
Test chelator (enterobactin or synthetic chelator)
-
Vehicle for chelator administration (e.g., saline, sterile water)
-
Analytical equipment for iron quantification (e.g., atomic absorption spectrophotometer, ICP-MS)
Procedure:
-
Iron Overload Induction:
-
Administer iron-dextran to the animals via intraperitoneal or subcutaneous injection. The dose and frequency will depend on the desired level of iron overload. A typical regimen might be multiple injections over several weeks.
-
Allow a period for the iron to distribute and store in the tissues (e.g., 1-2 weeks after the last injection).
-
-
Baseline Excretion:
-
Place the iron-overloaded animals in metabolic cages and collect urine and feces for a 24-hour period to determine the baseline iron excretion.
-
-
Chelator Administration:
-
Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test chelator.
-
Administer the chelator via the appropriate route (e.g., oral gavage, subcutaneous injection).
-
-
Sample Collection:
-
Immediately after administration, place the animals back in the metabolic cages and collect urine and feces for a defined period (e.g., 24 or 48 hours).
-
-
Iron Quantification:
-
Process the collected urine and feces samples for iron analysis. This may involve acid digestion of the samples.
-
Measure the iron content in the processed samples using a sensitive analytical technique like atomic absorption spectrophotometry or ICP-MS.
-
-
Data Analysis:
-
Calculate the total amount of iron excreted in the urine and feces for each animal.
-
Subtract the baseline iron excretion from the post-treatment excretion to determine the net iron excretion induced by the chelator.
-
Compare the iron excretion between the control and treatment groups to determine the efficacy of the chelator.
-
Chrome Azurol S (CAS) Assay for In Vitro Chelation Efficiency
Objective: To qualitatively and quantitatively assess the iron-chelating ability of a compound.
Principle: The CAS assay is a colorimetric method based on the competition for iron between the test chelator and the chrome azurol S dye. The CAS dye forms a blue-colored complex with iron. When a stronger chelator is added, it removes the iron from the CAS complex, causing a color change to orange/yellow. The change in absorbance is proportional to the amount of iron chelated.
Materials:
-
Spectrophotometer
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Concentrated HCl
-
Test chelator solution
-
Control solution (without chelator)
Procedure:
-
Preparation of CAS Assay Solution:
-
Prepare separate stock solutions of CAS, HDTMA, and FeCl₃ in appropriate solvents.
-
Slowly add the FeCl₃ solution to the CAS solution while stirring.
-
In a separate container, dissolve piperazine in water and slowly add concentrated HCl.
-
Slowly add the CAS/iron solution to the HDTMA solution while stirring.
-
Slowly add the piperazine buffer to the CAS/iron/HDTMA mixture while stirring. The final solution should be blue.
-
-
Assay:
-
In a cuvette or microplate well, mix the CAS assay solution with the test chelator solution.
-
Prepare a blank by mixing the CAS assay solution with the solvent used for the chelator.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours) to allow the chelation reaction to reach equilibrium.
-
-
Measurement:
-
Measure the absorbance of the solutions at a wavelength of 630 nm.
-
-
Calculation of Chelation Activity:
-
The percentage of iron chelated can be calculated using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where:
-
Ar = Absorbance of the reference (CAS solution + solvent)
-
As = Absorbance of the sample (CAS solution + chelator)
-
-
Conclusion and Future Directions
Enterobactin's exceptionally high affinity for iron makes it a powerful chelator, outperforming synthetic counterparts in in vitro studies of iron removal from ferritin and transferrin.[1][2] However, its therapeutic potential is currently hampered by challenges such as its susceptibility to inactivation by lipocalin-2 and a short plasma half-life. The development of synthetic analogs of enterobactin that are resistant to host sequestration and have improved pharmacokinetic properties is a promising area of research.
In contrast, the synthetic chelators, particularly the oral agents deferiprone and deferasirox, have the significant advantage of established clinical efficacy and well-characterized safety profiles for the treatment of iron overload. Their oral bioavailability greatly enhances patient compliance compared to the parenteral administration of deferoxamine.
Future research should focus on:
-
Conducting direct, head-to-head preclinical and clinical studies comparing the in vivo iron removal efficacy and safety of enterobactin and its analogs with deferiprone and deferasirox.
-
Investigating the long-term safety and potential toxicity of enterobactin-based chelators.
-
Developing targeted delivery systems to enhance the therapeutic index of enterobactin and its derivatives, ensuring the iron-chelator complex is efficiently excreted and does not inadvertently deliver iron to other cells.
While synthetic chelators remain the standard of care, the remarkable iron-binding capacity of enterobactin offers a unique opportunity for the development of a new generation of highly effective iron-chelating agents. Harnessing the power of this natural molecule, while overcoming its inherent limitations, could lead to significant advancements in the treatment of iron overload disorders.
References
Unveiling the Anti-Cancer Potential: A Comparative Guide to Apo-Enterobactin's Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer therapeutics with enhanced efficacy and selectivity is a cornerstone of oncological research. In this context, the bacterial siderophore apo-enterobactin (B10823476) has emerged as a promising candidate due to its potent and selective cytotoxic effects against cancer cells. This guide provides an objective comparison of this compound's performance against a conventional iron chelator, Deferoxamine (DFO), and standard chemotherapeutic agents, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and facilitate further investigation.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound, the iron-free form of enterobactin, exerts its cytotoxic effects through a dual mechanism that exploits the unique iron metabolism of cancer cells.[1][2][3] Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation, leading to a larger intracellular labile iron pool (LIP) compared to healthy cells.[1][2][3]
This compound, with its exceptionally high affinity for ferric iron, readily permeates cancer cell membranes and chelates this intracellular iron, disrupting iron homeostasis and inducing a state of iron starvation.[1][2][3] This disruption of the LIP is a critical first step in its anti-cancer activity.
Secondly, this compound has been shown to impede the generation of reactive oxygen species (ROS) within the mitochondria of cancer cells.[1][2] This modulation of mitochondrial function, coupled with the disruption of iron balance, culminates in the induction of apoptosis, or programmed cell death.[1][2]
A key factor in this compound's selectivity for cancer cells appears to be the differential expression of Lipocalin 2 (Lcn2), a protein that binds enterobactin.[1][2][3] Some cancer cells exhibit lower levels of Lcn2, making them more susceptible to the iron-chelating effects of this compound.[1][2][3] In contrast, healthy cells, such as primary bone marrow-derived macrophages, which have higher Lcn2 levels, are less affected.[3]
Performance Comparison: this compound vs. Alternatives
Experimental data from studies on monocyte-related tumor cell lines, RAW264.7 and J774A.1, highlight the superior cytotoxic potential of this compound compared to the clinically used iron chelator, Deferoxamine (DFO).[3]
Cytotoxicity and Cell Viability
The following tables summarize the dose-dependent effects of this compound and DFO on the viability of RAW264.7 and J774A.1 cancer cell lines after 24 hours of treatment.
Table 1: Effect of this compound on Cancer Cell Viability
| Concentration (µM) | RAW264.7 Cell Viability (%) | J774A.1 Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 10 | ~80 | ~85 |
| 25 | ~50 | ~60 |
| 50 | ~30 | ~40 |
Data extrapolated from graphical representations in Saha et al., 2019.[3]
Table 2: Effect of Deferoxamine (DFO) on Cancer Cell Viability
| Concentration (µM) | RAW264.7 Cell Viability (%) | J774A.1 Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 25 | ~95 | ~98 |
| 50 | ~90 | ~95 |
| 100 | ~85 | ~90 |
Data extrapolated from graphical representations in Saha et al., 2019.[3]
As the data indicates, this compound demonstrates significantly higher cytotoxicity at lower concentrations compared to DFO. This enhanced efficacy is attributed to its greater membrane permeability, allowing for more efficient chelation of intracellular iron.[3]
Induction of Apoptosis
The cytotoxic effects of this compound are mediated through the induction of apoptosis. The following table presents data on two key markers of apoptosis: lactate (B86563) dehydrogenase (LDH) release, indicating loss of membrane integrity, and caspase-3 activation, a key executioner enzyme in the apoptotic cascade.
Table 3: Markers of this compound-Induced Apoptosis in RAW264.7 Cells
| Treatment (24h) | LDH Release (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 100 | 1 |
| This compound (25 µM) | ~250 | ~3.5 |
| This compound (50 µM) | ~350 | ~5.0 |
Data extrapolated from graphical representations in Saha et al., 2019.[3]
These findings confirm that this compound is a potent inducer of apoptosis in these cancer cell lines.
Comparison with Standard Chemotherapeutics
For a broader perspective, the following table provides a range of reported 50% inhibitory concentration (IC50) values for the conventional chemotherapeutic agents, Doxorubicin and Cisplatin, across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 4: Reported IC50 Values for Doxorubicin and Cisplatin in Various Cancer Cell Lines
| Drug | Cancer Cell Line | Reported IC50 Range (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 2.5 |
| A549 (Lung) | 0.1 - 10 | |
| HepG2 (Liver) | 0.1 - 1.0 | |
| Cisplatin | A549 (Lung) | 2 - 20 |
| HeLa (Cervical) | 1 - 15 | |
| MCF-7 (Breast) | 5 - 50 |
This table represents a compilation of values from multiple sources and is intended for comparative purposes only. Actual IC50 values should be determined experimentally for specific cell lines and conditions.
While a direct comparison of IC50 values is complex due to variations in experimental setups, the data for this compound on RAW264.7 and J774A.1 cells (IC50 appears to be in the 25-50 µM range based on viability data) suggests a potency that is within the range of, and in some cases potentially comparable to, standard chemotherapeutic agents. The key advantage of this compound, however, lies in its selective action against cancer cells, a feature not always prominent with conventional chemotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RAW264.7 or J774A.1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with varying concentrations of this compound or DFO (e.g., 0, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
LDH Cytotoxicity Assay
-
Cell Treatment: Seed and treat cells as described previously.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Calculation: LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 over time.
-
Calculation: Caspase-3 activity is expressed as a fold change relative to the untreated control.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental procedures.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflows for cell viability and apoptosis assays.
References
Comparison of Enterobactin-Specific Antibody Cross-Reactivity with Salmochelins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of enterobactin-specific antibodies with salmochelins, a critical consideration for the development of novel antibacterial therapies. Salmochelins are glycosylated derivatives of enterobactin (B1671361), a key siderophore utilized by pathogenic Gram-negative bacteria for iron acquisition.[1][2][3] The ability of antibodies to recognize both enterobactin and its "stealth" salmochelin variants is a significant advantage in overcoming bacterial evasion of the host immune system.[4][5][6]
Structural Comparison: Enterobactin and Salmochelin S4
Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. Salmochelin S4, a common form of salmochelin, is a C5,C5'-diglucosylated derivative of enterobactin.[1][2] This structural modification allows salmochelins to evade sequestration by the host's innate immune protein, lipocalin-2 (siderocalin), which effectively neutralizes enterobactin.[6][7] The core catecholate structure, however, remains accessible, providing a basis for antibody cross-reactivity.
Caption: Structural modification of enterobactin to salmochelin S4.
Antibody Cross-Reactivity Data
Studies have demonstrated that polyclonal antibodies raised against a keyhole limpet hemocyanin (KLH)-enterobactin conjugate vaccine exhibit significant cross-reactivity with various salmochelins.[8][9] This broad recognition spectrum is a notable advantage over the host's innate immunity.[4][5] While extensive quantitative data on the binding affinities of enterobactin-specific antibodies to different salmochelins are not widely available in the reviewed literature, the reactivity has been described as "exceptional" and "potent".[4][8][9]
For comparison, a monoclonal antibody (2E4) developed against an enterobactin conjugate vaccine demonstrated high affinity for enterobactin itself.[10][11]
| Analyte | Antibody | Method | Affinity (Kd) / IC50 | Source |
| Enterobactin | Monoclonal Ab (2E4) | ic-ELISA | 3.1 x 10⁻¹⁰ M | [10][11] |
| Salmochelins | Polyclonal anti-Ent IgG | ELISA | Not Quantified (Potent Binding) | [4][8] |
| Ferric Enterobactin | Polyclonal anti-Ent IgG | ELISA | Not Quantified (Exceptional Reactivity) | [8][9] |
Principle of Cross-Reactivity
The cross-reactivity of enterobactin-specific antibodies with salmochelins stems from the recognition of conserved epitopes on the core enterobactin structure, despite the presence of glucose moieties on salmochelins.
Caption: Antibody recognition of both enterobactin and salmochelin.
Experimental Protocols
Indirect ELISA for Cross-Reactivity Assessment
This protocol is adapted from methodologies described for determining the binding of enterobactin-specific antibodies to its derivatives.[8][9]
1. Antigen Coating:
-
Synthesize or purify enterobactin and various salmochelins (e.g., mono-, di-, and tri-glucosylated enterobactin).
-
Dissolve each siderophore in an appropriate coating buffer (e.g., PBS, pH 7.4).
-
Coat separate wells of a 96-well microtiter plate with 100 µL of each siderophore solution (e.g., 2 µ g/well ) and incubate overnight at 4°C.[12]
2. Blocking:
-
Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.[12]
3. Antibody Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the enterobactin-specific antibody (e.g., post-immune serum) and a negative control (e.g., pre-immune serum) in blocking buffer. A starting dilution of 1:1000 to 1:4096 has been used.[8]
-
Add 100 µL of each antibody dilution to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.[12]
5. Detection:
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[12]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[12]
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the absorbance values for each salmochelin derivative to that of enterobactin to determine the degree of cross-reactivity.
Caption: Indirect ELISA workflow to assess antibody cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique to determine the kinetics of antibody-antigen interactions, including association (ka) and dissociation (kd) rates, and to calculate the binding affinity (Kd).[13][14][15]
1. Chip Preparation:
-
Immobilize the enterobactin-specific antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
2. Binding Analysis:
-
Inject a series of concentrations of the analyte (enterobactin or a salmochelin derivative) in a suitable running buffer over the sensor surface.
-
Monitor the change in the resonance angle in real-time to generate a sensorgram showing the association and dissociation phases.[14]
3. Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte and prepare the sensor surface for the next injection.
4. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Compare the Kd values for enterobactin and the various salmochelins to quantify the cross-reactivity.
Conclusion
The available evidence strongly indicates that antibodies raised against enterobactin can effectively cross-react with its glycosylated derivatives, the salmochelins.[5][8] This capability is of significant interest for the development of immunotherapies targeting bacterial iron acquisition, as it suggests that such antibodies could neutralize a key mechanism of immune evasion used by pathogens like Salmonella and uropathogenic E. coli.[1][5] Further quantitative analysis using techniques such as Surface Plasmon Resonance would be beneficial to precisely determine the binding kinetics and affinities, thereby aiding in the selection and optimization of therapeutic antibody candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Enterobactin-specific antibodies inhibit in vitro growth of different gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enterobactin-Specific Antibodies Induced by a Novel Enterobactin Conjugate Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterobactin-Specific Antibodies Induced by a Novel Enterobactin Conjugate Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monoclonal antibody-based indirect competitive ELISA for quantitative detection of Enterobacteriaceae siderophore enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of apo-Enterobactin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of apo-Enterobactin, a widely used siderophore in various research applications. Following these step-by-step instructions will help ensure a safe laboratory environment and compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
It is crucial to recognize that Safety Data Sheets (SDS) from different suppliers may present conflicting hazard classifications for this compound. While some sources may classify it as a non-hazardous substance, others may categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a conservative approach is strongly recommended, treating all this compound waste as potentially hazardous chemical waste.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves[1]
Handling:
-
Avoid generating dust from solid material.[1]
-
Use in a well-ventilated area to prevent inhalation of any dust or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when handling this product.[2]
-
Wash hands thoroughly after handling.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for accurate waste manifest documentation.
| Property | Value |
| CAS Number | 30414-16-5[1][3] |
| Molecular Formula | C₃₀H₂₉N₃O₁₆[3] |
| Molecular Weight | 687.6 g/mol [3] |
| Solubility | Soluble in DMSO and Methanol[3] |
| Storage Temperature | -20°C[1][3] |
Disposal Protocol for this compound Waste
This protocol is based on standard laboratory procedures for chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound should be collected in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Solid Waste: This includes contaminated PPE (gloves, etc.), weigh boats, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: For liquid waste, such as unused solutions or contaminated media, use a leak-proof container that is compatible with the solvents used (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).[1]
Step 2: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][2]
-
Secondary Containment: It is best practice to place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1]
Step 3: Disposal Procedure
-
Consult Institutional Guidelines: Before proceeding with disposal, always consult your institution's Environmental Health and Safety (EHS) office for their specific procedures and requirements for hazardous chemical waste.[1]
-
Documentation: Accurately complete all required waste disposal forms or manifests provided by your EHS office. Proper documentation of the waste contents is crucial for compliant disposal.[1]
-
Professional Disposal: Arrange for a licensed waste disposal service to collect, treat, and dispose of the hazardous waste in accordance with all regulations.[4]
Step 4: Handling Spills and Decontamination
-
Spill Response: In the event of a spill, avoid creating dust from solid material. For liquid spills, use an absorbent material. For solid spills, carefully sweep up the material.[1]
-
Decontamination: Thoroughly clean the affected area. All materials used for the spill cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the designated this compound hazardous waste container.[1]
Step 5: Empty Container Disposal
-
The original this compound container must be properly decontaminated before disposal. A common procedure is to triple rinse the container with a suitable solvent.[5] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]
-
After decontamination, deface or remove the original label to prevent misuse.[2] The container can then be disposed of according to your institution's guidelines for decontaminated lab waste.[2][5]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling apo-Enterobactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of apo-Enterobactin. Given the conflicting safety data available, with some sources classifying it as non-hazardous and others as potentially harmful, a conservative approach to safety is mandated.[1][2] Adherence to these procedural, step-by-step instructions is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Core Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. The following personal protective equipment is required for handling this compound in both solid and solution forms.
| Task | Required PPE | Rationale |
| Handling Solid this compound (Weighing, Aliquoting) | - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles | Prevents skin and eye exposure to the powder.[2] |
| Preparing and Handling this compound Solutions (e.g., in DMSO) | - Nitrile gloves (Butyl rubber for prolonged contact with DMSO)- Lab coat- Chemical splash goggles | Protects against splashes of the solution, which may be harmful if ingested, and prevents skin and eye contact. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield (for larger spills) | Provides enhanced protection during the cleanup of potentially hazardous material.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the tightly sealed container in a cool, dry, well-ventilated area.
-
The recommended storage temperature for powdered this compound is -20°C.[1][3]
Preparation of Solutions
-
All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[4]
-
Use dedicated spatulas and weigh boats for handling solid this compound.
-
When dissolving, slowly add the solvent (e.g., DMSO) to the pre-weighed powder to prevent splashing.[5]
-
Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle solutions with care to avoid spills and the generation of aerosols.
-
After use, decontaminate the work area thoroughly.
Spill and Decontamination Protocol
Immediate and appropriate action is crucial in the event of a spill.
Small Spills
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[1]
-
Working from the outside in, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
All materials used for cleanup must be disposed of as hazardous waste.[1]
Large Spills
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Follow the instructions of the EHS personnel for cleanup.
Waste Disposal Plan
All waste contaminated with this compound must be treated as potentially hazardous chemical waste.[1]
Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other solid materials should be collected in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected in a leak-proof, chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle).[1][3] This container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents present.[1]
-
Do not mix this compound waste with other waste streams.[1]
Storage of Waste
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[1]
-
Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to mitigate potential leaks.[1]
Disposal Procedure
-
Consult your institution's EHS office for specific procedures and requirements for the disposal of chemical waste.[1]
-
Complete all necessary waste disposal forms accurately.[1]
-
The original, empty this compound container must be triple-rinsed with a suitable solvent; the first rinseate must be collected as hazardous waste.[3] After thorough cleaning and defacing the label, the container may be disposed of according to institutional guidelines.[3]
Experimental Workflow and Disposal Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. This compound | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
